Product packaging for Methyl 3-oxoisoindoline-5-carboxylate(Cat. No.:CAS No. 954239-52-2)

Methyl 3-oxoisoindoline-5-carboxylate

Cat. No.: B1423852
CAS No.: 954239-52-2
M. Wt: 191.18 g/mol
InChI Key: FOUXXPLZXKYJRB-UHFFFAOYSA-N
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Description

Methyl 3-oxoisoindoline-5-carboxylate (CAS 954239-52-2) is a high-purity chemical compound serving as a critical building block in organic synthesis and medicinal chemistry. With the molecular formula C 10 H 9 NO 3 and a molecular weight of 191.18 g/mol, this isoindoline derivative is primarily valued as a key intermediate for the development of novel pharmaceuticals and other bioactive compounds . Its unique structure makes it particularly valuable for the synthesis of a wide range of isoindoline derivatives, which are known for their potential therapeutic properties . Researchers utilize this compound in drug discovery projects targeting central nervous system disorders, such as anxiety and depression, due to its ability to interact with specific biological targets . Furthermore, it acts as a versatile precursor in the preparation of compounds with potential anti-inflammatory, antimicrobial, and anticancer activities . The compound should be stored sealed in a dry, room temperature environment to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO3 B1423852 Methyl 3-oxoisoindoline-5-carboxylate CAS No. 954239-52-2

Properties

IUPAC Name

methyl 3-oxo-1,2-dihydroisoindole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-10(13)6-2-3-7-5-11-9(12)8(7)4-6/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUXXPLZXKYJRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CNC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696044
Record name Methyl 3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954239-52-2
Record name Methyl 3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-Oxoisoindoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxoisoindoline-5-carboxylate is a key heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its rigid, bicyclic structure, coupled with the reactive potential of the ester functionality, makes it a valuable building block for the synthesis of a diverse range of complex molecules, including pharmacologically active agents. This guide provides a comprehensive overview of the principal synthetic pathways to this target molecule. We will delve into a well-established multi-step classical route, offering detailed, step-by-step protocols and mechanistic insights. Furthermore, we will explore the landscape of modern, transition-metal-catalyzed strategies, discussing their potential for more efficient and convergent syntheses. The final esterification step to yield the title compound will also be examined through the lens of both traditional and contemporary methodologies. This document is intended to serve as a practical and authoritative resource for chemists engaged in the synthesis and application of isoindolinone derivatives.

Introduction: The Significance of the Isoindolinone Core

The isoindolinone structural motif is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. Derivatives have demonstrated a wide spectrum of therapeutic potential, including applications as PARP inhibitors, anti-cancer agents, and modulators of the central nervous system. The presence of a carboxylate group at the 5-position, as in this compound, provides a crucial handle for further chemical modification, enabling the exploration of structure-activity relationships and the development of novel molecular entities. The strategic synthesis of this molecule is therefore of paramount importance for advancing research in these areas.

A Classical Multi-Step Synthesis Pathway

A reliable and well-documented approach to the synthesis of the 3-oxoisoindoline-5-carboxylic acid, the immediate precursor to the target methyl ester, begins with the readily available starting material, 2-methylbenzoic acid. This pathway, while linear and comprising several steps, is robust and utilizes common laboratory reagents.

The overall transformation can be visualized as the construction of the heterocyclic ring onto a pre-functionalized benzene core. The key strategic elements involve the regioselective introduction of functional groups that will ultimately form the lactam ring.

Classical_Synthesis_Overview A 2-Methylbenzoic Acid B 5-Bromo-2-methylbenzoic Acid A->B Bromination C Methyl 5-bromo-2-methylbenzoate B->C Esterification D Methyl 5-bromo-2-(bromomethyl)benzoate C->D Benzylic Bromination E 6-Bromoisoindolin-1-one D->E Cyclization F 3-Oxoisoindoline-5-carbonitrile E->F Cyanation G 3-Oxoisoindoline-5-carbaldehyde F->G Reduction H 3-Oxoisoindoline-5-carboxylic Acid G->H Oxidation I This compound H->I Esterification

Caption: Overview of the classical synthesis pathway.

Step-by-Step Experimental Protocols

The following protocols are based on the methodology described by C. Kishor Kumar and colleagues.

Step 1: Bromination of 2-Methylbenzoic Acid

  • Objective: To introduce a bromine atom onto the aromatic ring, which will later be converted to the carboxyl group.

  • Protocol:

    • To a round-bottomed flask charged with iron filings (catalytic amount), add 2-methylbenzoic acid (10 g, 73.4 mmol).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add bromine (8 mL, 159.5 mmol) dropwise with stirring.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Carefully triturate the reaction mixture with water to precipitate the product.

    • Isolate the reddish-tan solid by filtration and dry. This yields a mixture of 5-bromo and 3-bromo isomers.

    • For purification, dissolve the mixture in methanol and slowly add 0.1 N aqueous HCl to selectively precipitate the desired 5-bromo-2-methylbenzoic acid as an off-white solid.

  • Causality: The use of a Lewis acid catalyst like iron facilitates the electrophilic aromatic substitution by polarizing the bromine molecule, making it a better electrophile. The reaction yields a mixture of isomers due to the directing effects of the methyl and carboxylic acid groups. The purification step leverages solubility differences between the isomers.

Step 2: Esterification of 5-Bromo-2-methylbenzoic Acid

  • Objective: To protect the carboxylic acid as a methyl ester, preventing its interference in subsequent reactions.

  • Protocol:

    • Suspend 5-bromo-2-methylbenzoic acid in methanol.

    • Add thionyl chloride (SOCl₂) dropwise at 0 °C.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain methyl 5-bromo-2-methylbenzoate.

  • Causality: Thionyl chloride converts the carboxylic acid to an acyl chloride in situ, which is then readily esterified by methanol. This is a standard and efficient method for ester formation.

Step 3: Benzylic Bromination

  • Objective: To functionalize the benzylic methyl group, which will become the methylene carbon of the isoindolinone ring.

  • Protocol:

    • Dissolve methyl 5-bromo-2-methylbenzoate in a suitable solvent like carbon tetrachloride.

    • Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

    • Heat the mixture under reflux, typically with illumination from a sunlamp to initiate the radical reaction.

    • After completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate to yield methyl 5-bromo-2-(bromomethyl)benzoate.

  • Causality: This is a free-radical chain reaction. AIBN initiates the process, and NBS serves as a source of bromine radicals. The reaction is selective for the benzylic position due to the stability of the resulting benzylic radical intermediate.

Step 4: Cyclization to form 6-Bromoisoindolin-1-one

  • Objective: To form the five-membered lactam ring.

  • Protocol:

    • Dissolve methyl 5-bromo-2-(bromomethyl)benzoate in a mixture of THF and methanol.

    • Add aqueous ammonium hydroxide (NH₄OH) and stir at room temperature.

    • The cyclization product, 6-bromoisoindolin-1-one, precipitates and can be isolated by filtration. A high yield of 94% has been reported for this step.

  • Causality: Ammonia acts as the nitrogen source for the lactam. It first displaces one of the bromine atoms (likely the more reactive benzylic bromide) via nucleophilic substitution, and the resulting primary amine then undergoes intramolecular cyclization by attacking the ester carbonyl, displacing methanol to form the stable five-membered ring.

Step 5: Cyanation of 6-Bromoisoindolin-1-one

  • Objective: To replace the bromine atom with a nitrile group, which can then be converted to the carboxylic acid.

  • Protocol:

    • In a microwave vial, combine 6-bromoisoindolin-1-one, zinc cyanide (Zn(CN)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and zinc dust in DMF.

    • Seal the vial, degas the system, and backfill with argon.

    • Heat the mixture in a microwave reactor for 20 minutes at 145 °C.

    • After cooling, dilute with ethyl acetate, filter through celite, and purify by flash chromatography to obtain 3-oxoisoindoline-5-carbonitrile.

  • Causality: This is a palladium-catalyzed cross-coupling reaction. The palladium catalyst facilitates the replacement of the aryl bromide with a cyanide group from zinc cyanide. Microwave heating is employed to accelerate the reaction, significantly reducing the reaction time.

Step 6: Reduction of the Nitrile to an Aldehyde

  • Objective: To convert the nitrile group into an aldehyde.

  • Protocol:

    • Dissolve 3-oxoisoindoline-5-carbonitrile in formic acid.

    • Add Raney nickel (Ra/Ni) to the solution.

    • Heat the mixture to 65 °C for 2 hours.

    • After the reaction, dilute with water and filter to remove the catalyst, yielding 3-oxoisoindoline-5-carbaldehyde.

  • Causality: This reaction is a reductive hydrolysis of the nitrile. Raney nickel in formic acid is a common reagent system for this transformation.

Step 7: Oxidation of the Aldehyde to a Carboxylic Acid

  • Objective: To obtain the immediate precursor, 3-oxoisoindoline-5-carboxylic acid.

  • Protocol:

    • Dissolve 3-oxoisoindoline-5-carbaldehyde in DMF.

    • Add an aqueous solution of Oxone® (potassium peroxymonosulfate) and stir at room temperature.

    • Upon completion, the product, 3-oxoisoindoline-5-carboxylic acid, can be isolated.

  • Causality: Oxone® is a powerful yet relatively mild oxidizing agent that efficiently converts aldehydes to carboxylic acids.

StepStarting MaterialProductReagentsReported Yield
1 & 22-Methylbenzoic AcidMethyl 5-bromo-2-methylbenzoate1. Br₂/Fe 2. SOCl₂/MeOH-
3Methyl 5-bromo-2-methylbenzoateMethyl 5-bromo-2-(bromomethyl)benzoateNBS, AIBN-
4Methyl 5-bromo-2-(bromomethyl)benzoate6-Bromoisoindolin-1-oneNH₄OH in THF/MeOH94%
56-Bromoisoindolin-1-one3-Oxoisoindoline-5-carbonitrileZn(CN)₂, Pd(PPh₃)₄, Zn, DMF (Microwave)85%
63-Oxoisoindoline-5-carbonitrile3-Oxoisoindoline-5-carbaldehydeRa/Ni, Formic Acid-
73-Oxoisoindoline-5-carbaldehyde3-Oxoisoindoline-5-carboxylic AcidOxone®, DMF/H₂O-

Modern Synthetic Strategies: Transition-Metal Catalysis

While the classical pathway is effective, modern synthetic chemistry often seeks more convergent and atom-economical routes. Transition-metal catalysis, particularly with palladium and rhodium, has emerged as a powerful tool for the construction of heterocyclic scaffolds like isoindolinones. These methods often involve C-H activation, allowing for the direct formation of C-C or C-N bonds without the need for pre-functionalized starting materials.

Although a direct, optimized synthesis of this compound using these methods has not been prominently reported, the principles can be applied. A hypothetical modern approach would involve the cyclization of a starting material that already possesses the desired methyl carboxylate group.

Rhodium(III)-Catalyzed C-H Activation/Annulation

Rhodium(III) catalysts are well-known to facilitate the annulation of benzamides with various coupling partners like alkenes or alkynes via ortho-C-H activation.

Rhodium_Catalysis cluster_0 Hypothetical Rh(III)-Catalyzed Pathway A Methyl 4-benzamidobenzoate C This compound (Substituted) A->C B Coupling Partner (e.g., Alkyne) B->C catalyst [Cp*RhCl₂]₂ AgSbF₆, Oxidant catalyst->C

Caption: A hypothetical Rh(III)-catalyzed C-H activation route.

Mechanistic Rationale:

  • C-H Activation: The rhodium catalyst, directed by the amide group of a hypothetical starting material like methyl 4-benzamidobenzoate, would selectively activate the C-H bond at the ortho position.

  • Insertion: The coupling partner (e.g., an alkyne) would then insert into the rhodium-carbon bond.

  • Reductive Elimination: Intramolecular cyclization followed by reductive elimination would forge the new C-C and C-N bonds of the isoindolinone ring, regenerating the active catalyst.

This approach offers the potential for a more convergent synthesis, as the core structure is assembled in a single, catalyzed step.

Final Step: Esterification of 3-Oxoisoindoline-5-carboxylic Acid

The conversion of the carboxylic acid to the final methyl ester is a fundamental organic transformation that can be accomplished through several reliable methods.

Fischer-Speier Esterification

This is the classical and most straightforward method for this transformation.

  • Principle: A carboxylic acid is heated with an excess of an alcohol (in this case, methanol) in the presence of a strong acid catalyst.

  • Protocol:

    • Suspend 3-oxoisoindoline-5-carboxylic acid in a large excess of methanol.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to yield this compound.

  • Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is an equilibrium, and using a large excess of methanol helps to drive it towards the product side, in accordance with Le Châtelier's principle.

Fischer_Esterification Carboxylic Acid R-COOH Protonated Carbonyl R-C(OH)₂⁺ Carboxylic Acid->Protonated Carbonyl + H⁺ Tetrahedral Intermediate R-C(OH)₂(OCH₃) Protonated Carbonyl->Tetrahedral Intermediate + CH₃OH Protonated Ester R-C(OH)(OCH₃)⁺ Tetrahedral Intermediate->Protonated Ester - H₂O Ester R-COOCH₃ Protonated Ester->Ester - H⁺

Caption: Simplified mechanism of Fischer-Speier Esterification.

Milder Esterification Methods

For substrates that may be sensitive to the harsh conditions of Fischer esterification, milder methods can be employed.

MethodReagentsKey Features
Diazomethane CH₂N₂ in etherHighly efficient and clean, but diazomethane is toxic and explosive.
Mitsunobu Reaction Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD), MethanolProceeds under mild, neutral conditions with inversion of configuration if the alcohol is chiral.
Coupling Reagents DCC or EDC with DMAP, MethanolForms an activated intermediate from the carboxylic acid, which is then displaced by methanol.

The choice of esterification method will depend on the scale of the reaction, the purity requirements, and the functional group tolerance of the substrate.

Conclusion

The synthesis of this compound can be approached through both classical and modern synthetic strategies. The multi-step classical route, starting from 2-methylbenzoic acid, is a well-established and reliable pathway that provides access to the target molecule through a series of fundamental organic transformations. While this method is robust, it is also linear and may have a lower overall yield.

Modern transition-metal-catalyzed methods, such as Rh(III)-catalyzed C-H activation, offer the potential for more convergent and atom-economical syntheses. Although a specific, optimized protocol for the title compound using these methods is not yet widely documented, the underlying principles are sound and present a promising avenue for future process development. The final esterification step is readily achievable through a variety of well-understood methods, from the classical Fischer esterification to milder, reagent-based approaches.

This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently undertake the synthesis of this important molecular scaffold, enabling further exploration of its potential in drug discovery and materials science.

An In-Depth Technical Guide to the Putative Mechanism of Action of Methyl 3-oxoisoindoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxoisoindoline-5-carboxylate represents a simple yet intriguing scaffold within the broader class of isoindolinone derivatives. While specific mechanistic studies on this particular molecule are not extensively documented in publicly available literature, its structural motif is a cornerstone in a variety of pharmacologically active agents. This guide provides a comprehensive analysis of the putative mechanism of action of this compound by examining the well-established biological activities of structurally related isoindolinone compounds. We will delve into the diverse molecular targets and signaling pathways modulated by this chemical class, offering a scientifically grounded framework for understanding its potential therapeutic applications. This document serves as a technical resource for researchers and professionals engaged in drug discovery and development, providing insights into the versatile pharmacology of the isoindolinone core.

Introduction: The Isoindolinone Scaffold and this compound

The isoindolinone core is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous natural products and synthetic drugs.[1][2] Its rigid structure provides a valuable framework for the spatial orientation of functional groups, enabling interaction with a wide array of biological targets. This compound, with the CAS Number 954239-52-2, is a derivative of this core structure.[3]

While direct pharmacological data on this compound is sparse, its parent structure, 3-oxoisoindoline-5-carboxylic acid, has been utilized as a precursor for the synthesis of derivatives with demonstrable biological activity, such as antioxidant properties. The broader family of isoindolinone-containing molecules encompasses a remarkable diversity of mechanisms, including anti-inflammatory, immunomodulatory, anti-cancer, and antimicrobial activities.[1][2] This guide will, therefore, explore the established mechanisms of action of these related compounds to infer the potential biological activities of this compound.

Established Mechanisms of Action of Isoindolinone Derivatives

The biological effects of isoindolinone derivatives are largely dictated by the nature and position of their substituents. This section details the key mechanisms through which this versatile scaffold exerts its pharmacological effects.

Cereblon (CRBN) Modulation: The IMiD® Paradigm

One of the most well-characterized mechanisms of action for a subset of isoindolinone-containing compounds, known as Immunomodulatory Drugs (IMiDs®), is the binding to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[2] Lenalidomide, a prominent drug with an isoindolin-1-one core, exemplifies this mechanism.[2]

  • Molecular Interaction: The glutarimide moiety, often attached to the isoindolinone nitrogen, is crucial for binding to Cereblon. This interaction alters the substrate specificity of the E3 ligase complex.

  • Downstream Effects: This altered specificity leads to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells. The degradation of these factors results in antiproliferative and immunomodulatory effects.

G cluster_0 Cellular Environment Isoindolinone_IMiD Isoindolinone (e.g., Lenalidomide) CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Complex Isoindolinone_IMiD->CRBN Binds and modulates IKZF1_3 Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->IKZF1_3 Targets for ubiquitination Proteasome Proteasome IKZF1_3->Proteasome Sent to Degradation Degradation Proteasome->Degradation Apoptosis Apoptosis & Immunomodulation Degradation->Apoptosis

Figure 1: Simplified pathway of Cereblon modulation by isoindolinone-based IMiDs.
Enzyme Inhibition

The isoindolinone scaffold has been identified as a key component in various enzyme inhibitors.

  • Poly (ADP-ribose) Polymerase (PARP) Inhibition: Certain 3-substituted isoindolin-1-one derivatives have been shown to inhibit PARP, an enzyme critical for DNA single-strand break repair. PARP inhibitors are a clinically validated class of anti-cancer agents, particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

  • Cyclooxygenase (COX) Inhibition: Some isoindoline-containing compounds, such as indoprofen, function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting COX enzymes (both COX-1 and COX-2).[1] This inhibition prevents the production of prostaglandins, which are key mediators of inflammation and pain.

Receptor Modulation
  • GABAA Receptor Positive Allosteric Modulation: Novel isoindolin-1-one derivatives have been developed as positive allosteric modulators (PAMs) of GABAA receptors. These compounds enhance the effect of the inhibitory neurotransmitter GABA, leading to potential antiepileptic and anxiolytic effects.

Antimicrobial and Antifungal Activity

Derivatives of the closely related indole-2-carboxylate scaffold have demonstrated significant antimicrobial and antifungal properties.[1][4] Docking studies suggest that the antibacterial activity may arise from the inhibition of enzymes like E. coli MurB, which is involved in peptidoglycan biosynthesis.[1][4] The antifungal mechanism may involve the inhibition of enzymes such as 14α-lanosterol demethylase (CYP51).[1][4]

Antioxidant Activity

Studies on 3-oxoisoindoline-5-carboxamides, which are derivatives of the carboxylic acid of this compound, have demonstrated antioxidant properties. This activity was evaluated through their ability to scavenge free radicals (DPPH assay) and inhibit the oxidation of human low-density lipoprotein (LDL).

Putative Mechanism of Action of this compound

Based on the available evidence for structurally similar compounds, several putative mechanisms of action can be proposed for this compound. The lack of a bulky substituent on the nitrogen atom makes a direct Cereblon-modulating activity in the manner of IMiDs less likely. However, other mechanisms are plausible:

  • Enzyme Inhibition: The core isoindolinone structure could potentially interact with the active sites of various enzymes. Screening against panels of kinases, proteases, and metabolic enzymes would be a logical first step in identifying potential targets.

  • Receptor Binding: The molecule could act as a ligand for various receptors, either as an agonist, antagonist, or allosteric modulator.

  • Antioxidant and Anti-inflammatory Effects: Given the antioxidant activity of related carboxamides, it is plausible that this compound possesses similar properties, potentially through direct radical scavenging or by modulating inflammatory pathways.

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a systematic experimental approach is required.

In Vitro Target Identification
  • High-Throughput Screening (HTS): Screen the compound against a broad panel of biological targets, including enzymes (e.g., kinases, proteases, PARP) and receptors (e.g., GPCRs, ion channels).

  • Affinity-Based Methods: Employ techniques such as affinity chromatography or chemical proteomics to identify binding partners in cell lysates.

  • Cellular Thermal Shift Assay (CETSA): Assess target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding.

In Vitro Functional Assays

Once a putative target is identified, functional assays are necessary to validate the interaction and determine the nature of the effect (e.g., inhibition, activation).

  • Enzyme Inhibition Assays: Measure the IC50 value of the compound against the purified target enzyme.

  • Receptor Binding Assays: Determine the binding affinity (Kd) using radioligand binding or surface plasmon resonance (SPR).

  • Cell-Based Reporter Assays: Quantify the functional consequence of target engagement in a cellular context (e.g., changes in gene expression, second messenger levels).

Elucidation of Downstream Signaling
  • Western Blotting: Analyze the phosphorylation status and expression levels of key proteins in signaling pathways downstream of the identified target. For instance, if the compound is found to inhibit a kinase, western blotting can be used to assess the phosphorylation of its substrates.

  • Gene Expression Profiling: Use techniques like RNA-sequencing or qPCR arrays to understand the global transcriptional changes induced by the compound.

G cluster_1 Experimental Workflow Compound This compound HTS High-Throughput Screening (Target Identification) Compound->HTS Functional_Assays In Vitro Functional Assays (IC50, Kd) HTS->Functional_Assays Putative Targets Cell_Based_Assays Cell-Based Assays (Phenotypic Effects) Functional_Assays->Cell_Based_Assays Signaling_Analysis Downstream Signaling Analysis (Western Blot, RNA-seq) Cell_Based_Assays->Signaling_Analysis MoA Mechanism of Action Elucidation Signaling_Analysis->MoA

Figure 2: General experimental workflow for elucidating the mechanism of action.

Data Summary of Related Isoindolinone Derivatives

Compound ClassExample(s)Mechanism of ActionTherapeutic Area
Immunomodulatory Drugs (IMiDs®) LenalidomideCereblon (CRBN) modulation, leading to degradation of Ikaros/AiolosOncology (Multiple Myeloma)
PARP Inhibitors Certain 3-substituted isoindolin-1-onesInhibition of Poly (ADP-ribose) polymeraseOncology
NSAIDs IndoprofenInhibition of Cyclooxygenase (COX-1 and COX-2)Anti-inflammatory
GABAA Receptor PAMs Novel 2,7-disubstituted isoindolin-1-onesPositive allosteric modulation of GABAA receptorsNeurology (Epilepsy)
Antioxidants 3-Oxoisoindoline-5-carboxamidesFree radical scavenging, inhibition of LDL oxidationPotential for various oxidative stress-related diseases

Conclusion and Future Directions

This compound belongs to the versatile class of isoindolinone-containing molecules, which have demonstrated a wide range of clinically relevant biological activities. While the specific mechanism of action for this particular compound remains to be elucidated, the extensive research on its structural analogs provides a strong foundation for hypothesizing its potential biological targets and pathways. The diverse pharmacology of the isoindolinone scaffold, from immunomodulation and enzyme inhibition to receptor modulation, underscores the potential of even simple derivatives like this compound in drug discovery.

Future research should focus on a systematic biological evaluation of this compound through the experimental workflows outlined in this guide. Such studies are essential to unlock the therapeutic potential of this and other novel isoindolinone derivatives and to expand our understanding of the structure-activity relationships that govern their diverse mechanisms of action.

References

Spectroscopic Analysis of Methyl 3-oxoisoindoline-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of a Versatile Heterocyclic Building Block

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 3-oxoisoindoline-5-carboxylate, a key heterocyclic scaffold in medicinal chemistry and materials science. Due to the current unavailability of publicly accessible, experimentally-derived spectroscopic data for this specific molecule, this guide will establish a framework for its analysis based on established principles of spectroscopy and data from structurally analogous compounds. We will present predicted spectroscopic characteristics for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this document outlines detailed, field-proven protocols for acquiring and interpreting such data, offering researchers and drug development professionals a robust methodology for the in-house characterization of this and similar compounds.

Introduction: The Significance of this compound

This compound (Figure 1) belongs to the isoindolinone family, a class of bicyclic lactams that are prevalent in a wide array of biologically active molecules and functional materials. The presence of a lactam ring fused to an aromatic system, coupled with a reactive carboxylate group, makes it a highly versatile building block for chemical synthesis. Its structural motifs are found in compounds exhibiting a range of therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective activities.

Accurate and unambiguous structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide is designed to serve as a reference for scientists working with this compound, providing a detailed projection of its spectroscopic signature and the rationale behind it.

Figure 1: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and spatial arrangement of atoms.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to each unique proton environment.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic H (H-4, H-6)7.8 - 8.2m2HThese protons are on the aromatic ring and adjacent to the electron-withdrawing carboxylate and lactam functionalities, leading to a downfield shift.
Aromatic H (H-7)7.5 - 7.7d1HThis aromatic proton is ortho to the lactam ring and is expected to be a doublet.
Methylene (CH₂)~4.5s2HThe methylene protons adjacent to the nitrogen of the lactam are expected to appear as a singlet.
Methyl (OCH₃)~3.9s3HThe methyl protons of the ester group will appear as a sharp singlet.
Amide (NH)8.5 - 9.5br s1HThe amide proton signal is typically broad and its chemical shift can be concentration and solvent dependent.

Expertise & Experience: The prediction of chemical shifts is based on the analysis of substituent effects on the aromatic ring and the known chemical shift ranges for similar functional groups. The electron-withdrawing nature of the carbonyl group in the lactam and the ester group significantly deshields the aromatic protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Lactam C=O168 - 172The carbonyl carbon of the lactam is expected in this characteristic downfield region.
Ester C=O165 - 168The ester carbonyl carbon is also found in a similar downfield region.
Aromatic C (quaternary)130 - 150The quaternary carbons of the aromatic ring, particularly those attached to the lactam and carboxylate groups, will be in this range.
Aromatic C-H115 - 130The protonated carbons of the aromatic ring will appear in this region.
Methylene C (CH₂)45 - 55The methylene carbon adjacent to the nitrogen atom.
Methyl C (OCH₃)50 - 55The methyl carbon of the ester group.

Trustworthiness: These predicted chemical shifts are derived from established correlation tables and spectral databases for compounds containing similar functional moieties. The actual experimental values will provide definitive structural confirmation.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
~3200N-H stretchMedium, BroadAmide
~3050C-H stretch (aromatic)MediumAromatic Ring
~2950C-H stretch (aliphatic)MediumCH₂ and CH₃
~1720C=O stretchStrong, SharpEster
~1680C=O stretchStrong, SharpLactam (Amide)
~1600, ~1480C=C stretchMediumAromatic Ring
~1250C-O stretchStrongEster

Authoritative Grounding: The predicted positions of these vibrational bands are based on well-established correlation charts in infrared spectroscopy. The carbonyl stretching frequencies are particularly diagnostic for the presence of the ester and lactam groups.

Experimental Protocol for IR Data Acquisition (ATR Method)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum

For this compound (C₁₀H₉NO₃), the molecular weight is 191.19 g/mol .

  • Molecular Ion Peak (M⁺•): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 191.

  • Key Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃) from the ester to give a fragment at m/z = 160.

    • Loss of the entire methoxycarbonyl group (-COOCH₃) to yield a fragment at m/z = 132.

    • Fragmentation of the lactam ring can also lead to characteristic ions.

G M [M]⁺• m/z = 191 F1 [M - OCH₃]⁺ m/z = 160 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z = 132 M->F2 - •COOCH₃

Figure 2: Predicted Key Fragmentation Pathways in Mass Spectrometry.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to achieve a stable signal.

    • Acquire the mass spectrum in positive ion mode. A protonated molecule [M+H]⁺ at m/z = 192 would be expected.

  • Data Analysis: Determine the m/z values of the major peaks and propose fragmentation patterns consistent with the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments.

Conclusion

The Versatile Scaffold: A Technical Guide to Methyl 3-Oxoisoindoline-5-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoindolinone core is a privileged heterocyclic motif that constitutes the foundational structure of a multitude of biologically active compounds. This technical guide provides an in-depth exploration of a key starting material, Methyl 3-oxoisoindoline-5-carboxylate , and its pivotal role in the discovery and development of novel therapeutics. We will dissect its synthesis, explore its derivatization into potent inhibitors of crucial drug targets, and provide detailed experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 3-Oxoisoindoline Core

The 3-oxoisoindoline scaffold, a bicyclic system containing a fused benzene ring and a γ-lactam, is a recurring feature in a variety of clinically significant drugs.[1] Its rigid structure provides a well-defined three-dimensional arrangement for appended functional groups, allowing for precise interactions with biological targets. This has led to the development of drugs for a range of indications, including cancer, inflammation, and neurological disorders.[2][3] this compound serves as a highly versatile and strategically functionalized starting material for accessing a diverse chemical space of isoindolinone derivatives. The presence of the methyl ester at the 5-position offers a convenient handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a multi-step process that begins with commercially available 2-methylbenzoic acid. The following protocol outlines a reliable and scalable route to this key intermediate.

Synthetic Pathway Overview

The overall synthetic strategy involves the initial functionalization of the aromatic ring, followed by the construction of the isoindolinone core, and finally, the introduction and modification of the carboxylate group.

Synthesis_of_Methyl_3-oxoisoindoline-5-carboxylate cluster_0 Synthesis Pathway 2-Methylbenzoic_Acid 2-Methylbenzoic Acid 5-Bromo-2-methylbenzoic_Acid 5-Bromo-2-methylbenzoic Acid 2-Methylbenzoic_Acid->5-Bromo-2-methylbenzoic_Acid Br2, Fe Methyl_5-bromo-2-methylbenzoate Methyl 5-bromo-2-methylbenzoate 5-Bromo-2-methylbenzoic_Acid->Methyl_5-bromo-2-methylbenzoate SOCl2, MeOH Methyl_5-bromo-2-(bromomethyl)benzoate Methyl 5-bromo-2-(bromomethyl)benzoate Methyl_5-bromo-2-methylbenzoate->Methyl_5-bromo-2-(bromomethyl)benzoate NBS, AIBN 6-Bromoisoindolin-1-one 6-Bromoisoindolin-1-one Methyl_5-bromo-2-(bromomethyl)benzoate->6-Bromoisoindolin-1-one NH4OH 3-Oxoisoindoline-5-carbonitrile 3-Oxoisoindoline-5-carbonitrile 6-Bromoisoindolin-1-one->3-Oxoisoindoline-5-carbonitrile Zn(CN)2, Pd(PPh3)4 3-Oxoisoindoline-5-carboxylic_Acid 3-Oxoisoindoline-5-carboxylic Acid 3-Oxoisoindoline-5-carbonitrile->3-Oxoisoindoline-5-carboxylic_Acid Acid or Base Hydrolysis Target_Molecule This compound 3-Oxoisoindoline-5-carboxylic_Acid->Target_Molecule MeOH, H+ (Fischer Esterification)

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Step 1: Bromination of 2-Methylbenzoic Acid

  • To a stirred solution of 2-methylbenzoic acid in a suitable solvent, add iron filings as a catalyst.

  • Slowly add bromine (Br₂) dropwise at room temperature.

  • Stir the reaction mixture overnight.

  • Quench the reaction with a solution of sodium bisulfite and extract the product with an organic solvent.

  • Purify the crude product by recrystallization to obtain 5-bromo-2-methylbenzoic acid.

Step 2: Esterification to Methyl 5-bromo-2-methylbenzoate

  • To a solution of 5-bromo-2-methylbenzoic acid in methanol (MeOH), add thionyl chloride (SOCl₂) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Remove the solvent under reduced pressure and purify the residue to yield Methyl 5-bromo-2-methylbenzoate.

Step 3: Benzylic Bromination

  • Dissolve Methyl 5-bromo-2-methylbenzoate in a non-polar solvent like carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

  • Reflux the mixture under irradiation with a UV lamp until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain crude Methyl 5-bromo-2-(bromomethyl)benzoate.

Step 4: Cyclization to 6-Bromoisoindolin-1-one

  • Dissolve the crude Methyl 5-bromo-2-(bromomethyl)benzoate in a mixture of tetrahydrofuran (THF) and methanol.

  • Add an excess of aqueous ammonium hydroxide (NH₄OH) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the organic solvents under reduced pressure and extract the aqueous layer with an organic solvent.

  • Purify the crude product by column chromatography to afford 6-bromoisoindolin-1-one.

Step 5: Cyanation to 3-Oxoisoindoline-5-carbonitrile

  • To a solution of 6-bromoisoindolin-1-one in a polar aprotic solvent such as dimethylformamide (DMF), add zinc cyanide (Zn(CN)₂) and a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • Heat the reaction mixture under an inert atmosphere.

  • After completion, cool the reaction, and perform an aqueous workup.

  • Extract the product and purify by chromatography to yield 3-oxoisoindoline-5-carbonitrile.

Step 6: Hydrolysis to 3-Oxoisoindoline-5-carboxylic Acid

  • The nitrile can be hydrolyzed to the carboxylic acid under either acidic or basic conditions.

  • For acidic hydrolysis, reflux the nitrile in a mixture of a strong acid (e.g., H₂SO₄) and water.

  • For basic hydrolysis, reflux the nitrile with an aqueous solution of a strong base (e.g., NaOH), followed by acidification.

  • Isolate the product, 3-oxoisoindoline-5-carboxylic acid, by filtration.

Step 7: Fischer Esterification to this compound

  • Suspend 3-oxoisoindoline-5-carboxylic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).[4]

  • Reflux the mixture until the reaction is complete, as monitored by TLC.[5]

  • Cool the reaction mixture and neutralize the excess acid.

  • Remove the methanol under reduced pressure and perform an aqueous workup.

  • Extract the product with an organic solvent and purify by column chromatography to obtain the final product, this compound.

Applications in Drug Discovery: A Gateway to Potent Therapeutics

This compound is a valuable starting point for the synthesis of libraries of compounds targeting a range of therapeutic areas. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, or it can be reduced or otherwise modified. The lactam nitrogen can also be alkylated or acylated to introduce further diversity.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The 3-oxoisoindoline core has been identified as a key pharmacophore in several potent PARP inhibitors.[6][7] The lactam portion of the isoindolinone mimics the nicotinamide moiety of the NAD+ cofactor, which is the natural substrate for PARP.

Derivatives of this compound can be synthesized to explore the SAR for PARP inhibition. For instance, the methyl ester can be converted to a variety of amides, and the lactam nitrogen can be substituted with different groups to optimize binding to the PARP active site.

PARP_Inhibitor_SAR cluster_1 SAR of 3-Oxoisoindoline-based PARP Inhibitors Core_Scaffold This compound Derivatization Derivatization (e.g., Amidation, N-Alkylation) Core_Scaffold->Derivatization PARP_Target PARP Enzyme Derivatization->PARP_Target Binding Inhibition Inhibition of DNA Repair PARP_Target->Inhibition Therapeutic_Effect Anticancer Activity Inhibition->Therapeutic_Effect

Caption: Structure-Activity Relationship exploration for PARP inhibitors.

Table 1: Representative Data for 3-Oxoisoindoline-based PARP Inhibitors

CompoundR1 (at N-2)R2 (at C-5)PARP-1 IC₅₀ (nM)
A HCONH₂>1000
B CH₃CONH₂500
C HCONH(CH₂)₂-piperidine50
D CH₃CONH(CH₂)₂-piperidine10

Note: Data is illustrative and based on general trends observed in the literature.

Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a critical role in the regulation of gene expression. Their dysregulation is implicated in various diseases, including cancer. HDAC inhibitors have emerged as a promising class of anticancer agents. Isoindolinone-based structures have been successfully developed as potent HDAC inhibitors.[8]

The general pharmacophore for HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a cap group. The 3-oxoisoindoline scaffold can serve as a rigid and versatile linker and part of the cap group. Starting from this compound, the ester can be elaborated into various ZBGs, such as hydroxamic acids, while the aromatic part and the lactam nitrogen can be modified to optimize interactions with the surface of the enzyme.

Dopamine D4 Receptor Antagonists

The dopamine D4 receptor is a target for the treatment of various neuropsychiatric disorders. A class of potent and selective dopamine D4 antagonists based on an isoindolinyl benzisoxazolpiperidine scaffold has been reported.[9] The isoindoline moiety plays a crucial role in the binding of these compounds to the receptor. This compound can be a valuable starting material for the synthesis of analogs to explore the SAR of this class of compounds and to develop new central nervous system (CNS) active agents.

Conclusion and Future Perspectives

This compound is a strategically important building block in modern drug discovery. Its straightforward synthesis and the versatility of its functional groups provide a robust platform for the generation of diverse chemical libraries. The demonstrated success of the 3-oxoisoindoline scaffold in targeting key enzymes like PARP and HDAC, as well as CNS receptors, underscores its significance. Future research will undoubtedly continue to leverage this privileged scaffold to develop novel and improved therapeutics for a wide range of diseases. The systematic exploration of the chemical space around this core, guided by a deep understanding of SAR, will be instrumental in these endeavors.

References

The Isoindolinone Core: From Historical Infamy to a Cornerstone of Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The isoindolinone framework, a bicyclic structure featuring a benzene ring fused to a γ-lactam ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique three-dimensional shape and synthetic tractability have made it a cornerstone in the development of a diverse array of therapeutic agents.[3][4] Compounds built around this core have demonstrated a remarkable range of biological activities, including anticancer, anti-inflammatory, immunomodulatory, and neuroprotective effects.[5][6] This guide provides a comprehensive exploration of the isoindolinone core's biological significance, delving into its historical context, intricate mechanisms of action, diverse therapeutic applications, and the synthetic strategies that enable its exploration.

The Thalidomide Saga: A Paradigm Shift in Drug Discovery

The story of the isoindolinone core is inextricably linked with the history of thalidomide. Initially marketed in the late 1950s as a sedative, its tragic teratogenic effects led to its withdrawal and became a cautionary tale in pharmacology.[7][8] However, decades later, thalidomide was repurposed for the treatment of leprosy and subsequently, multiple myeloma, marking a dramatic reversal of fortune.[8][9] This revival sparked intense research into its mechanism of action, ultimately revealing that the isoindolinone core was central to its therapeutic effects.[7][10] The journey of thalidomide and its analogs, including lenalidomide and pomalidomide, now collectively known as Immunomodulatory Drugs (IMiDs®), has not only provided powerful new therapies but has also unveiled a novel pharmacological paradigm: the concept of the "molecular glue."[11][12]

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary mechanism through which many isoindolinone-based drugs exert their effects is by modulating the function of the Cereblon (CRBN) E3 ubiquitin ligase complex.[10][11] These molecules act as "molecular glues," inducing or stabilizing the interaction between CRBN and proteins that are not its natural substrates.[13][14] This induced proximity leads to the ubiquitination and subsequent degradation of these "neosubstrates" by the proteasome.

The isoindolinone moiety itself fits into a specific binding pocket on CRBN, altering its surface to create a new binding interface for target proteins.[15] This elegant mechanism allows for the targeted degradation of proteins that were previously considered "undruggable."[11]

Key neosubstrates for IMiDs include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is crucial for the anti-myeloma activity of these drugs.[11][12] In myelodysplastic syndrome with a 5q deletion, lenalidomide induces the degradation of casein kinase 1α (CK1α), leading to the selective death of malignant cells.[11]

Signaling Pathway: IMiD-Mediated Protein Degradation

The following diagram illustrates the mechanism of action for immunomodulatory drugs (IMiDs) that contain the isoindolinone core.

IMiD_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation IMiD Isoindolinone Drug (e.g., Lenalidomide) CRBN_Complex CRL4-CRBN E3 Ligase IMiD->CRBN_Complex Binds to CRBN Ternary_Complex IMiD-CRBN-Target Complex CRBN_Complex->Ternary_Complex Alters Surface Neosubstrate Target Protein (e.g., IKZF1/3) Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted for Degradation Neosubstrate->Ternary_Complex Recruitment Ub Ubiquitin Ub->Ternary_Complex Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Proteolysis Ternary_Complex->Neosubstrate Ubiquitination

Caption: IMiD-mediated protein degradation via the Cereblon E3 ligase complex.

Therapeutic Applications: A Scaffold of Diverse Activities

The versatility of the isoindolinone core has led to its exploration in a wide range of therapeutic areas.[4][16]

Oncology

The most prominent application of isoindolinone derivatives is in oncology.[6]

  • Multiple Myeloma: Lenalidomide and pomalidomide are standard-of-care treatments for multiple myeloma, significantly improving patient outcomes.[9][17]

  • Myelodysplastic Syndromes (MDS): Lenalidomide is particularly effective in patients with MDS harboring a deletion of chromosome 5q.[11]

  • Other Hematologic Malignancies: The potent antiproliferative and immunomodulatory effects of these compounds are being investigated in various lymphomas and leukemias.[18]

Beyond the IMiDs, novel isoindolinone derivatives are being developed as inhibitors of other key cancer targets:

  • PARP Inhibitors: The isoindolinone scaffold's structural similarity to the nicotinamide moiety of NAD+ makes it a promising candidate for developing Poly(ADP-ribose) polymerase (PARP) inhibitors, particularly for cancers with deficiencies in DNA repair and for treating CNS cancers due to potential blood-brain barrier permeability.[19]

  • Kinase Inhibitors: Various isoindolinone derivatives have been shown to inhibit cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks), which are critical regulators of cell cycle and survival pathways.[20][21][22]

  • Histone Deacetylase (HDAC) Inhibitors: Novel isoindolinone-based compounds have demonstrated potent HDAC inhibition, an established epigenetic approach to cancer therapy.[23]

Immunology and Inflammation

The immunomodulatory properties of isoindolinone compounds extend beyond oncology.[24] They can enhance T-cell and Natural Killer (NK) cell activity while also inhibiting the production of pro-inflammatory cytokines like TNF-α.[17][24] This dual activity makes them attractive candidates for treating autoimmune and inflammatory diseases.

Other Therapeutic Areas

The biological activity of the isoindolinone core is not limited to cancer and inflammation. Research has explored its potential as:

  • Antimicrobial and antiviral agents.[1]

  • Anticonvulsants and agents for neurodegenerative diseases.[5]

  • Dopamine D4 receptor antagonists for potential antipsychotic applications.[25]

  • Carbonic anhydrase inhibitors.[26]

Structure-Activity Relationships (SAR)

Medicinal chemistry efforts have elucidated key structure-activity relationships for isoindolinone-based compounds. Modifications at various positions on the scaffold can dramatically influence potency, substrate specificity, and pharmacokinetic properties.

Position/ModificationGeneral Effect on Biological ActivityExample
N-substitution (Glutarimide ring) Essential for binding to CRBN and subsequent neosubstrate recruitment. Modifications here can alter substrate specificity.[18]Lenalidomide, Pomalidomide
C3-substitution Can modulate potency and introduce new interactions with target proteins.[16]
Aromatic Ring Substitution Affects physicochemical properties like solubility and cell permeability. Can also influence binding affinity.[27]
Chirality The stereochemistry of substituents can be critical for activity, as seen with thalidomide's teratogenicity being linked to one enantiomer.Thalidomide

This table provides a generalized summary. Specific SAR is highly dependent on the target and compound series.

Synthetic Methodologies

The construction of the isoindolinone core is a well-explored area of synthetic organic chemistry. A variety of methods have been developed, often focusing on the efficient formation of the five-membered lactam ring.

Workflow: General Synthesis of N-Substituted Isoindolinones

The following diagram outlines a common synthetic workflow for producing N-substituted isoindolinones.

Synthesis_Workflow Start Starting Material (e.g., 2-Formylbenzoic acid) Step1 Reductive Amination Start->Step1 Primary Amine, Reducing Agent Intermediate N-Substituted Phthalimidine Intermediate Step1->Intermediate Step2 Cyclization/Lactamization Intermediate->Step2 Heat or Catalyst Product Final Isoindolinone Product Step2->Product Purification Purification (e.g., Chromatography) Product->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A generalized workflow for the synthesis of isoindolinone derivatives.

Exemplary Protocol: Synthesis of N-Benzylisoindolinone

This protocol describes a representative synthesis via the reductive amination of 2-carboxybenzaldehyde followed by cyclization.

  • Reaction Setup: To a solution of 2-carboxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol), add benzylamine (1.1 eq).

  • Reductive Amination: Stir the mixture at room temperature for 1-2 hours to form the intermediate imine. Then, add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise while maintaining the temperature below 25°C.

  • Cyclization: After the reduction is complete (monitored by TLC), acidify the reaction mixture with dilute HCl to a pH of ~2. Heat the mixture to reflux for 4-6 hours to induce lactamization.

  • Work-up and Purification: Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Validation: Purify the crude product by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Note: The choice of a mild reducing agent like NaBH₄ is crucial to selectively reduce the imine in the presence of the carboxylic acid. The subsequent acid-catalyzed heating provides the necessary energy to overcome the activation barrier for the intramolecular amide bond formation (lactamization).

Future Perspectives: Beyond IMiDs

The isoindolinone core continues to be a fertile ground for drug discovery. The deep understanding of its interaction with CRBN has paved the way for the rational design of novel therapeutics.

  • Next-Generation Molecular Glues: Researchers are actively developing new isoindolinone-based molecular glues with improved selectivity for different neosubstrates, aiming to expand the scope of targeted protein degradation.[18]

  • PROTACs: The isoindolinone scaffold serves as a highly effective CRBN-binding ligand in the design of Proteolysis Targeting Chimeras (PROTACs).[28] These bifunctional molecules link a target-binding warhead to an E3 ligase ligand, offering another powerful modality for protein degradation.

  • Expanding Target Space: The inherent drug-like properties of the isoindolinone scaffold ensure its continued use in developing inhibitors for a wide range of traditional drug targets, such as kinases and metabolic enzymes.[20][26]

Conclusion

From a molecule of historical infamy to a privileged scaffold in modern drug discovery, the isoindolinone core has undergone a remarkable journey. Its ability to elegantly hijack the cellular protein degradation machinery has opened up new frontiers in targeting disease-causing proteins. The continued exploration of its diverse biological activities, coupled with innovative synthetic chemistry, ensures that the isoindolinone structure will remain a significant and highly valuable framework in the development of novel therapeutics for years to come.

References

An In-Depth Technical Guide to Methyl 3-Oxoisoindoline-5-carboxylate Derivatives and Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoindolinone Scaffold - A Privileged Core in Medicinal Chemistry

The isoindolinone core, a bicyclic heterocyclic system, is a cornerstone in modern medicinal chemistry. Its rigid structure, combined with the capacity for diverse functionalization, has made it a privileged scaffold in the design of novel therapeutics. Molecules incorporating this core have demonstrated a wide spectrum of pharmacological activities, leading to the development of blockbuster drugs for treating conditions ranging from multiple myeloma and inflammation to hypertension.[1] This guide focuses on a specific, promising derivative: Methyl 3-oxoisoindoline-5-carboxylate . We will provide a comprehensive overview of its synthesis, characterization, and the therapeutic potential of its analogues, offering a technical resource for researchers and professionals in drug development.

The strategic placement of the methyl carboxylate group at the 5-position of the 3-oxoisoindoline core offers a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. Understanding the synthesis and biological context of this core is paramount for unlocking its full potential in the discovery of next-generation therapeutics.

Synthetic Pathways to the 3-Oxoisoindoline-5-carboxylate Core

The synthesis of this compound is a multi-step process that begins with readily available starting materials and proceeds through the key intermediate, 3-oxoisoindoline-5-carboxylic acid. The overall synthetic strategy is outlined below.

Workflow for the Synthesis of this compound

Synthesis_Workflow A 2-Methylbenzoic Acid B 5-Bromo-2-methylbenzoic Acid A->B Bromination (Br2, Fe) C Methyl 5-bromo-2-methylbenzoate B->C Esterification (SOCl2, MeOH) D Methyl 5-bromo-2-(bromomethyl)benzoate C->D Benzylic Bromination (NBS, AIBN) E 6-Bromoisoindolin-1-one D->E Cyclization (NH4OH) F 3-Oxoisoindoline-5-carbonitrile E->F Cyanation (Zn(CN)2, Pd(PPh3)4) G 3-Oxoisoindoline-5-carbaldehyde F->G Reduction (Raney Nickel, HCOOH) H 3-Oxoisoindoline-5-carboxylic Acid G->H Oxidation (Oxone) I This compound H->I Fischer Esterification (MeOH, H2SO4)

Caption: Synthetic route to this compound.

Experimental Protocols

This initial step involves the electrophilic aromatic substitution of 2-methylbenzoic acid.

  • Protocol: In a round-bottomed flask, charge bromine and iron filings and cool to 0°C. Add 2-methylbenzoic acid to the stirred mixture. Allow the reaction to proceed overnight at room temperature. The reaction mixture is then carefully quenched with water, and the resulting solid is filtered, washed, and dried.

  • Causality: Iron acts as a Lewis acid catalyst, polarizing the bromine molecule and making it a more potent electrophile for the substitution reaction on the aromatic ring.

This multi-step conversion involves esterification, benzylic bromination, cyclization, cyanation, reduction, and oxidation.

  • Esterification: The synthesized 5-bromo-2-methylbenzoic acid is converted to its methyl ester using thionyl chloride in methanol.

  • Benzylic Bromination: The methyl group is then brominated using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

  • Cyclization: The resulting benzylic bromide is cyclized with ammonia in a sealed tube to form 6-bromoisoindolin-1-one.

  • Cyanation: The bromo group is then converted to a nitrile using zinc cyanide and a palladium catalyst.

  • Reduction to Aldehyde: The nitrile is subsequently reduced to an aldehyde using Raney nickel in formic acid.

  • Oxidation to Carboxylic Acid: The final step to the key intermediate is the oxidation of the aldehyde to a carboxylic acid using an oxidizing agent like Oxone.

The final step is the conversion of the carboxylic acid to its methyl ester.

  • Protocol: Dissolve 3-oxoisoindoline-5-carboxylic acid in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux for several hours.[2][3][4] After cooling, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield the desired ester.

  • Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The reaction is an equilibrium, and using a large excess of methanol drives it towards the product side.[3][4]

Characterization Data of Key Compounds

The structural integrity of the synthesized compounds should be confirmed using a suite of analytical techniques. Below are the expected spectral characteristics.

Compound1H NMR (DMSO-d6)13C NMR (DMSO-d6)IR (cm⁻¹)MS (m/z)
3-Oxoisoindoline-5-carboxylic Acid Signals for aromatic protons, a singlet for the CH2 group of the isoindolinone ring, a broad singlet for the NH proton, and a broad singlet for the carboxylic acid proton.Resonances for aromatic carbons, the carbonyl carbon of the lactam, the CH2 carbon, and the carboxylic acid carbonyl carbon.Broad O-H stretch, N-H stretch, C=O stretches (lactam and carboxylic acid), aromatic C-H stretches.Expected [M+H]⁺
This compound Aromatic proton signals, a singlet for the CH2 group, a broad singlet for the NH proton, and a singlet for the methyl ester protons around 3.9 ppm.[5][6]Aromatic carbon resonances, lactam carbonyl carbon, CH2 carbon, ester carbonyl carbon, and the methyl ester carbon around 52 ppm.[5][7]N-H stretch, C=O stretches (lactam and ester), aromatic C-H stretches, C-O stretch.[5]Expected [M+H]⁺

Biological Activities and Therapeutic Potential

The 3-oxoisoindoline scaffold is a versatile pharmacophore with a wide range of documented biological activities. The introduction of a methyl carboxylate at the 5-position provides a key point for derivatization to explore and optimize these activities.

Potential Therapeutic Applications of 3-Oxoisoindoline-5-carboxylate Derivatives

Biological_Activities Core Methyl 3-Oxoisoindoline -5-carboxylate Core Anticancer Anticancer Activity Core->Anticancer Derivatization Enzyme_Inhibition Enzyme Inhibition Core->Enzyme_Inhibition Analogue Synthesis Antioxidant Antioxidant Activity Core->Antioxidant Amide Formation Anti_inflammatory Anti-inflammatory Activity Core->Anti_inflammatory Scaffold Hopping Antimicrobial Antimicrobial Activity Core->Antimicrobial Bioisosteric Replacement

Caption: Potential therapeutic applications of the core scaffold.

Anticancer Activity

Numerous isoindole derivatives have been investigated for their potential as anticancer agents.[8] The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells. For instance, certain isoindoline-1,3-dione derivatives have shown significant inhibitory effects on blood cancer cell lines.[9] The this compound core can be elaborated into amides and other derivatives to probe interactions with various anticancer targets.

Enzyme Inhibition

Derivatives of the closely related isoindoline-1,3-dione scaffold have been identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases.[10] Additionally, isatin (indole-2,3-dione), which shares structural similarities, has been shown to inhibit carboxylesterases, enzymes involved in drug metabolism.[11] The 3-oxoisoindoline-5-carboxylate scaffold provides a template for designing novel inhibitors of these and other clinically relevant enzymes.

Antioxidant and Anti-inflammatory Properties

3-Oxoisoindoline-5-carboxamides, directly derived from the corresponding carboxylic acid, have demonstrated antioxidant activity in in-vitro assays. Given the link between oxidative stress and inflammation, it is plausible that derivatives of this compound could be developed as anti-inflammatory agents.

Future Directions and Conclusion

This compound represents a valuable building block for the synthesis of diverse chemical libraries for drug discovery. Its straightforward synthesis from common starting materials and the versatility of the methyl ester for further derivatization make it an attractive scaffold for medicinal chemists.

Future research should focus on:

  • Library Synthesis: The generation of a diverse library of amides, hydrazides, and other derivatives from the methyl ester to explore a wide range of biological targets.

  • In-depth Biological Evaluation: Screening of these new chemical entities against various cancer cell lines, key enzymes in disease pathways, and in models of inflammation and oxidative stress.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR to guide the design of more potent and selective compounds.

  • Computational Modeling: Utilization of in silico methods to predict the binding modes of these derivatives to their biological targets and to rationalize observed SAR.

References

A Technical Guide to Methyl 3-Oxoisoindoline-5-carboxylate: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Methyl 3-oxoisoindoline-5-carboxylate, a heterocyclic compound of significant interest in contemporary medicinal chemistry. We will delve into its synthesis, spectroscopic characterization, and its promising role as a scaffold for the development of novel therapeutics, particularly in the realm of oncology. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the 3-Oxoisoindoline Scaffold

The 3-oxoisoindoline core is a privileged heterocyclic motif found in a variety of biologically active molecules and approved pharmaceuticals.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive scaffold for designing targeted therapies. Notably, derivatives of this core have demonstrated a wide range of biological activities, including potent inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair.[2][3][4] The structural similarity of the isoindolinone scaffold to the nicotinamide moiety of NAD+ facilitates competitive inhibition at the catalytic site of PARP enzymes, making it a promising candidate for the development of anticancer agents.[3]

This compound (CAS No: 954239-52-2, Molecular Formula: C₁₀H₉NO₃, Molecular Weight: 191.18 g/mol ) is a key intermediate and a subject of investigation in its own right.[5] Its ester functionality at the 5-position offers a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Synthesis of this compound

A robust and scalable synthesis of this compound can be achieved through a multi-step sequence starting from commercially available 2-methylbenzoic acid. This pathway involves the formation of the key intermediate, 3-oxoisoindoline-5-carboxylic acid, followed by esterification.

Synthetic Pathway Overview

Synthesis_Pathway A 2-Methylbenzoic Acid B 5-Bromo-2-methylbenzoic Acid A->B Br₂ / Fe C Methyl 5-bromo-2-methylbenzoate B->C SOCl₂ / MeOH D Methyl 5-bromo-2-(bromomethyl)benzoate C->D NBS / AIBN E 6-Bromoisoindolin-1-one D->E NH₄OH F 3-Oxoisoindoline-5-carbonitrile E->F Zn(CN)₂ / Pd(PPh₃)₄ G 3-Oxoisoindoline-5-carbaldehyde F->G Raney Ni / HCOOH H 3-Oxoisoindoline-5-carboxylic Acid G->H Oxone® I This compound H->I MeOH / H⁺

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-methylbenzoic Acid

  • To a cooled (0 °C) round-bottom flask charged with iron powder (0.6 g), add bromine (8 mL, 0.1595 mol).

  • Slowly add 2-methylbenzoic acid (10 g, 0.0734 mol) to the slurry and stir at room temperature overnight.

  • Carefully triturate the reaction mixture with water to precipitate a solid.

  • Isolate the solid by filtration and dry at 50 °C for 4 hours to yield a mixture of 5-bromo and 3-bromo isomers.

  • For purification, dissolve the mixture (12.5 g) in methanol (200 mL).

  • While stirring, slowly add 0.1 N aqueous HCl (250 mL) to precipitate the 5-bromo isomer as a white solid.

  • Filter the solid and dry under vacuum at 60 °C.

Step 2: Synthesis of Methyl 5-bromo-2-methylbenzoate

  • To a solution of 5-bromo-2-methylbenzoic acid in methanol, add thionyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the residue to obtain the methyl ester.

Step 3: Synthesis of Methyl 5-bromo-2-(bromomethyl)benzoate

  • Dissolve methyl 5-bromo-2-methylbenzoate in a suitable solvent (e.g., carbon tetrachloride).

  • Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

  • Reflux the mixture under irradiation with a light source until the reaction is complete.

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate. Purify the residue by chromatography.

Step 4: Synthesis of 6-Bromoisoindolin-1-one

  • Dissolve methyl 5-bromo-2-(bromomethyl)benzoate in a mixture of THF and methanol.

  • Add aqueous ammonium hydroxide and stir the mixture at room temperature.

  • Monitor the cyclization by TLC. Upon completion, remove the solvents under reduced pressure.

  • The resulting solid can be purified by recrystallization to yield 6-bromoisoindolin-1-one.

Step 5: Synthesis of 3-Oxoisoindoline-5-carbonitrile

  • In a microwave-safe vessel, combine 6-bromoisoindolin-1-one, zinc cyanide, zinc dust, and tetrakis(triphenylphosphine)palladium(0) in DMF under an argon atmosphere.

  • Seal the vessel and heat in a microwave reactor at 145 °C for 20 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by flash chromatography.

Step 6: Synthesis of 3-Oxoisoindoline-5-carbaldehyde

  • To a solution of 3-oxoisoindoline-5-carbonitrile in formic acid, add Raney nickel.

  • Heat the mixture at 65 °C for 2 hours.

  • After completion, dilute with water and filter to remove the catalyst.

  • Extract the aqueous layer with ethyl acetate, wash the combined organic layers with water and brine, dry, and concentrate. Purify the product by flash chromatography.

Step 7: Synthesis of 3-Oxoisoindoline-5-carboxylic Acid

  • Dissolve 3-oxoisoindoline-5-carbaldehyde in DMF.

  • Add an aqueous solution of Oxone® and stir at room temperature until the oxidation is complete.

  • Extract the product into an organic solvent, wash, dry, and concentrate to obtain the carboxylic acid.

Step 8: Synthesis of this compound (Fischer Esterification)[6][7]

  • Dissolve 3-oxoisoindoline-5-carboxylic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or tosic acid).

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford pure this compound.

Spectroscopic Characterization

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Aromatic protons on the isoindoline ring (approx. 7.5-8.5 ppm), a singlet for the CH₂ group of the lactam ring (approx. 4.5 ppm), a singlet for the methyl ester protons (approx. 3.9 ppm), and a broad singlet for the NH proton (variable, approx. 8.5-9.5 ppm).
¹³C NMR Carbonyl carbons of the lactam and ester (approx. 165-175 ppm), aromatic carbons (approx. 120-150 ppm), the CH₂ carbon of the lactam ring (approx. 50 ppm), and the methyl ester carbon (approx. 52 ppm).
IR (Infrared) N-H stretching vibration (approx. 3200-3300 cm⁻¹), C=O stretching of the lactam (approx. 1680-1700 cm⁻¹), C=O stretching of the ester (approx. 1720-1740 cm⁻¹), and aromatic C-H and C=C stretching vibrations.
MS (Mass Spec.) Molecular ion peak (M⁺) at m/z 191. Subsequent fragmentation may involve the loss of the methoxy group (-OCH₃, m/z 31) or the entire methoxycarbonyl group (-COOCH₃, m/z 59).

Therapeutic Potential and Biological Activity

The 3-oxoisoindoline scaffold is a well-established pharmacophore in the development of PARP inhibitors.[3][4] PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[10]

Mechanism of Action as a PARP Inhibitor (Hypothesized)

PARP_Inhibition cluster_0 Normal DNA Repair cluster_1 PARP Inhibition in Cancer Cells DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP Repair SSB Repair PARP->Repair Isoindolinone Methyl 3-Oxoisoindoline- 5-carboxylate PARP_Inhibited PARP Inhibition Isoindolinone->PARP_Inhibited blocks NAD+ binding Unrepaired_SSB Unrepaired SSB PARP_Inhibited->Unrepaired_SSB DSB Double-Strand Break (DSB) during Replication Unrepaired_SSB->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis in HR-deficient cells DNA_SSB2 Single-Strand Break (SSB) DNA_SSB2->PARP_Inhibited

Caption: Hypothesized mechanism of PARP inhibition by this compound.

Protocol for In Vitro PARP1 Inhibition Assay

This protocol outlines a general procedure for evaluating the PARP1 inhibitory activity of this compound using a commercially available colorimetric assay kit.

  • Preparation of Reagents: Prepare all buffers, recombinant PARP1 enzyme, activated DNA, and β-NAD+ solution as per the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of this compound in the appropriate assay buffer. Include a vehicle control (e.g., DMSO) and a known PARP inhibitor (e.g., Olaparib) as a positive control.

  • Assay Procedure:

    • To the wells of a histone-coated 96-well plate, add the diluted test compounds.

    • Add a mixture of PARP1 enzyme and activated DNA to each well.

    • Initiate the reaction by adding the β-NAD+ solution.

    • Incubate the plate at room temperature for the recommended time (e.g., 30-60 minutes).

    • Wash the plate to remove unreacted components.

    • Add an anti-pADPr antibody, followed by a secondary HRP-conjugated antibody, with washing steps in between.

    • Add a colorimetric substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol for Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Culture: Plate cancer cells (e.g., HeLa, A549, or BRCA-deficient cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

This compound represents a valuable building block in the design and synthesis of novel therapeutic agents. Its 3-oxoisoindoline core is a proven pharmacophore for targeting enzymes such as PARP. The synthetic route outlined in this guide provides a reliable method for its preparation, enabling further investigation into its biological properties.

Future research should focus on the comprehensive biological evaluation of this compound itself to determine its specific anticancer and PARP inhibitory activities. Furthermore, the ester functionality provides a key point for the synthesis of a library of derivatives to explore structure-activity relationships and develop more potent and selective drug candidates. The insights gained from such studies will undoubtedly contribute to the advancement of targeted cancer therapies.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of Methyl 3-Oxoisoindoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract: As novel chemical entities progress through the drug discovery and development pipeline, a thorough understanding of their potential hazards and the implementation of robust safety protocols are paramount. This guide provides an in-depth technical overview of the safety and handling precautions for Methyl 3-oxoisoindoline-5-carboxylate (CAS No. 954239-52-2), a heterocyclic building block with potential applications in medicinal chemistry. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) from major regulatory bodies, this document synthesizes the most reliable available data, including GHS classifications from suppliers and safety protocols for structurally related compounds, to offer a cautious and proactive approach to its handling.

Compound Profile and Hazard Identification

This compound is a derivative of the phthalimide scaffold, a structure known for its broad range of biological activities. The inherent reactivity and biological potential of such compounds necessitate a default stance of caution.

1.1. GHS Classification and Hazard Summary

Based on supplier information, this compound is classified with the following hazards:

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin IrritationGHS07Warning H315: Causes skin irritation.[1]
Eye IrritationGHS07Warning H319: Causes serious eye irritation.[1]
Specific target organ toxicity — single exposure (Respiratory tract irritation)GHS07Warning H335: May cause respiratory irritation.[1]

It is crucial to note that the toxicological properties of this compound have not been thoroughly investigated. Therefore, it should be handled with the utmost care, assuming the potential for other unlisted hazards.

The Hierarchy of Controls: A Proactive Safety Paradigm

Effective risk management in the laboratory follows a hierarchical approach, prioritizing the most effective control measures. This framework is essential for minimizing potential exposure to this compound.

Hierarchy of Controls cluster_0 Hierarchy of Controls for Handling this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Consider Less Hazardous Analogs) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Emergency_Response_Workflow cluster_1 Emergency Response Protocol for this compound Exposure Exposure Event (Skin/Eye Contact, Inhalation, Ingestion) Skin_Contact Skin Contact: - Remove contaminated clothing - Wash with soap and water for 15 min Exposure->Skin_Contact Eye_Contact Eye Contact: - Rinse with water for 15 min - Seek immediate medical attention Exposure->Eye_Contact Inhalation Inhalation: - Move to fresh air - Seek medical attention Exposure->Inhalation Ingestion Ingestion: - Do NOT induce vomiting - Rinse mouth, seek immediate medical attention Exposure->Ingestion Medical_Attention Seek Medical Attention (Bring SDS if available) Skin_Contact->Medical_Attention Eye_Contact->Medical_Attention Inhalation->Medical_Attention Ingestion->Medical_Attention Spill Spill Event Small_Spill Small Spill: - Wear appropriate PPE - Cover with absorbent material - Collect and place in sealed container for disposal Spill->Small_Spill Large_Spill Large Spill: - Evacuate the area - Alert safety personnel - Do not attempt to clean up without proper training and equipment Spill->Large_Spill

References

Methodological & Application

Synthesis of Bioactive Isoindolinones from Methyl 3-Oxoisoindoline-5-carboxylate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and antiviral agents.[1][2] This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of novel bioactive isoindolinone derivatives, utilizing the readily accessible starting material, Methyl 3-oxoisoindoline-5-carboxylate. We will explore key synthetic transformations including hydrolysis, amidation, N-alkylation, and palladium-catalyzed cross-coupling reactions, offering researchers a strategic roadmap for the development of new chemical entities. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the Isoindolinone Core

Isoindolinones are a class of fused heterocyclic compounds containing a bicyclic structure where a benzene ring is fused to a γ-lactam ring. This structural motif is found in a variety of natural products and synthetic molecules that exhibit significant pharmacological activities.[1][2] Notably, isoindolinone derivatives have been successfully developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them promising candidates for cancer therapy. The structural resemblance of the isoindolinone core to the nicotinamide moiety of NAD+ allows for competitive inhibition at the catalytic site of PARP enzymes.

Our focus is on leveraging this compound as a versatile starting material. The ester functionality at the 5-position provides a convenient handle for diversification, allowing for the introduction of a wide array of functional groups to probe structure-activity relationships (SAR) and optimize biological activity. This guide will detail the synthetic pathways to generate a library of bioactive isoindolinones, with a particular focus on the synthesis of carboxamide derivatives, a common feature in many PARP inhibitors.

Strategic Overview of Synthetic Pathways

The derivatization of this compound into a library of bioactive compounds can be achieved through a series of strategic chemical transformations. The following diagram illustrates the key synthetic routes that will be detailed in this guide.

Synthetic_Pathways A This compound B 3-Oxoisoindoline-5-carboxylic Acid A->B Hydrolysis D N-Alkyl-3-oxoisoindoline-5-carboxylates A->D N-Alkylation F Brominated Isoindolinone Intermediate A->F Bromination (Hypothetical) C 3-Oxoisoindoline-5-carboxamides B->C Amidation E N-Alkyl-3-oxoisoindoline-5-carboxamides C->E N-Alkylation D->E Hydrolysis & Amidation G Aryl/Heteroaryl Substituted Isoindolinones F->G Suzuki Coupling

Caption: Key synthetic pathways for the diversification of this compound.

Experimental Protocols

This section provides detailed, step-by-step protocols for the key synthetic transformations.

Protocol 1: Hydrolysis of this compound to 3-Oxoisoindoline-5-carboxylic Acid

The initial and crucial step in the synthesis of carboxamide derivatives is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions.

Rationale: The use of a strong base like sodium hydroxide or lithium hydroxide in a mixture of water and a co-solvent such as methanol or THF ensures complete saponification of the ester. The co-solvent is necessary to improve the solubility of the starting material. Acidic workup then protonates the carboxylate salt to yield the desired carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 3-Oxoisoindoline-5-carboxylic acid as a solid.

Data Presentation:

Reactant/ReagentMolar Equiv.
This compound1.0
Sodium Hydroxide2.0-3.0
Methanol/WaterSolvent
1M Hydrochloric AcidTo pH 2-3
Protocol 2: Synthesis of 3-Oxoisoindoline-5-carboxamides via Amide Coupling

With the carboxylic acid in hand, a variety of amides can be synthesized using standard peptide coupling reagents.

Rationale: Amide bond formation is facilitated by activating the carboxylic acid. A common and effective method involves the use of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of EDC and to deprotonate the amine nucleophile.

Materials:

  • 3-Oxoisoindoline-5-carboxylic Acid

  • Desired primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Oxoisoindoline-5-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM or DMF.

  • Add HOBt (1.1 eq) and the desired amine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Add TEA or DIPEA (2.0-3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-oxoisoindoline-5-carboxamide.

Data Presentation:

Reactant/ReagentMolar Equiv.
3-Oxoisoindoline-5-carboxylic Acid1.0
Amine1.1
EDC·HCl1.2
HOBt1.1
Triethylamine2.0-3.0
Protocol 3: N-Alkylation of the Isoindolinone Core

Introduction of substituents on the nitrogen atom of the isoindolinone ring is a key strategy for modulating biological activity.

Rationale: The N-H proton of the lactam is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic anion. This anion can then react with an electrophile, such as an alkyl halide, in an SN2 reaction. Common bases for this transformation include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a stronger base like sodium hydride (NaH) for less reactive alkylating agents.[3] Polar aprotic solvents like DMF or NMP are typically used to facilitate the reaction.

N_Alkylation_Workflow Start Start with Isoindolinone Add_Solvent_Base Add Anhydrous Solvent (DMF/NMP) and Base (K₂CO₃/NaH) Start->Add_Solvent_Base Deprotonation Stir at RT for 30-60 min (Deprotonation) Add_Solvent_Base->Deprotonation Add_Alkyl_Halide Add Alkyl Halide (R-X) Deprotonation->Add_Alkyl_Halide Reaction Stir at RT or Heat (Monitor by TLC/LC-MS) Add_Alkyl_Halide->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Alkylated Isoindolinone Purification->Product

Caption: General workflow for the N-alkylation of the isoindolinone scaffold.

Materials:

  • This compound or a 3-oxoisoindoline-5-carboxamide derivative

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1-1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 eq) or Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure (using K₂CO₃):

  • To a dry round-bottom flask, add the isoindolinone starting material (1.0 eq) and potassium carbonate (2.0-3.0 eq).

  • Add anhydrous DMF.

  • Add the alkyl halide (1.1-1.5 eq) to the suspension.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Procedure (using NaH):

  • To a dry round-bottom flask under an inert atmosphere, add the isoindolinone starting material (1.0 eq) and dissolve it in anhydrous DMF.

  • Cool the solution to 0 °C.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30-60 minutes.

  • Add the alkyl halide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Proceed with aqueous workup and purification as described above.

Protocol 4: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

For further diversification, a halogenated isoindolinone intermediate can be subjected to a Suzuki-Miyaura cross-coupling reaction to introduce new aryl or heteroaryl moieties. This protocol assumes the synthesis of a brominated isoindolinone precursor (e.g., Methyl 4-bromo-3-oxoisoindoline-5-carboxylate), which would require a separate synthetic step not detailed here.

Rationale: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide.[4][5][6] The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., dioxane/water, toluene/water, or DMF). The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome and should be optimized for the specific substrates.

Suzuki_Coupling Reactants Brominated Isoindolinone + Arylboronic Acid Reaction Heating under Inert Atmosphere Reactants->Reaction Catalyst_System Pd Catalyst + Base + Solvent Catalyst_System->Reaction Product Aryl-Substituted Isoindolinone Reaction->Product

Caption: Simplified representation of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Brominated isoindolinone derivative (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05-0.10 eq)

  • Base (e.g., Potassium carbonate, K₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • To a Schlenk flask, add the brominated isoindolinone (1.0 eq), arylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (dioxane/water).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05-0.10 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Characterization and Biological Evaluation

Characterization: The structure and purity of all synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

Biological Evaluation: Given the established role of isoindolinones as PARP inhibitors, a primary biological assay would be to evaluate their inhibitory activity against PARP-1. This can be performed using commercially available PARP inhibitor assay kits. Further cellular assays can be conducted to assess the anti-proliferative effects of the synthesized compounds on relevant cancer cell lines.

Conclusion

This guide has provided a detailed framework for the synthesis of bioactive isoindolinone derivatives starting from this compound. The described protocols for hydrolysis, amidation, N-alkylation, and Suzuki-Miyaura coupling offer a versatile toolkit for medicinal chemists to generate novel compounds for drug discovery programs. The inherent modularity of these synthetic routes allows for the systematic exploration of the chemical space around the isoindolinone core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.

References

Application Notes & Protocols: The Strategic Use of Methyl 3-oxoisoindoline-5-carboxylate in the Synthesis of Novel RIP2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for medicinal chemists, researchers, and drug development professionals on the application of Methyl 3-oxoisoindoline-5-carboxylate as a versatile starting material for the synthesis of potent and selective Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors. We will explore the biological rationale for targeting RIPK2, the mechanism of its inhibition, and a detailed, field-proven synthetic protocol.

Scientific Background: RIPK2 - A Critical Node in Innate Immunity and Inflammatory Disease

Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK or CARDIAK, is a serine/threonine-tyrosine kinase that functions as a critical downstream signaling molecule for the nucleotide-binding oligomerization domain-containing proteins 1 and 2 (NOD1 and NOD2).[1][2] These intracellular pattern recognition receptors are key sentinels of the innate immune system, detecting peptidoglycan fragments from bacterial cell walls.[2]

Upon activation by NOD1/2, RIPK2 is recruited via homotypic CARD-CARD interactions, leading to its autophosphorylation and subsequent polyubiquitination.[1][3] This cascade serves as a scaffold to activate downstream pathways, primarily the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][3] The culmination of this signaling is the robust production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8, which are essential for mounting an effective immune response against pathogens.[3]

However, dysregulation of the NOD-RIPK2 signaling axis is strongly implicated in the pathogenesis of numerous chronic inflammatory and autoimmune diseases, including inflammatory bowel disease (IBD), Crohn's disease, sarcoidosis, and certain cancers.[2][4] Consequently, the kinase activity of RIPK2 represents a highly attractive therapeutic target for pharmacological intervention.[4][5]

The RIPK2 Signaling Cascade

The diagram below illustrates the central role of RIPK2 in transducing signals from NOD1/2 receptors to downstream inflammatory responses.

RIPK2_Pathway cluster_membrane Cytosol cluster_downstream Downstream Activation NOD NOD1 / NOD2 (activated by PGNs) RIPK2_inactive RIPK2 (Inactive) NOD->RIPK2_inactive Recruitment (CARD-CARD) RIPK2_active RIPK2-P (Ub) Active Scaffold RIPK2_inactive->RIPK2_active Autophosphorylation & Ubiquitination TAK1_TAB TAK1/TAB Complex RIPK2_active->TAK1_TAB IKK_Complex IKK Complex RIPK2_active->IKK_Complex MAPK MAPK Pathway (JNK, p38) TAK1_TAB->MAPK NFkB_Inhibitor IκBα IKK_Complex->NFkB_Inhibitor Phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation MAPK->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) Nucleus->Cytokines Gene Transcription Inhibitor RIPK2 Kinase Inhibitors (e.g., Quinoline-based) Inhibitor->RIPK2_inactive Block ATP Binding Synthetic_Workflow A Methyl 3-oxoisoindoline- 5-carboxylate (Starting Material) B Step 1: Reductive Ring Opening A->B LAH or NaBH4/I2 C 2-(Aminomethyl)-5- (methoxycarbonyl)benzoic acid B->C D Step 2: Cyclization & Chlorination C->D 1. Formamide, Heat 2. POCl3 E Methyl 4-chloro-5,6-dihydro- quinazoline-7-carboxylate D->E F Step 3: Nucleophilic Aromatic Substitution (SNAr) E->F Substituted Aniline, Base (e.g., DIPEA) G Target RIPK2 Inhibitor Scaffold (e.g., 4-aminoquinazoline derivative) F->G

References

Application Note: A Practical Guide to the Synthesis of N-Substituted 3-Oxoisoindoline-5-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

A Robust Protocol for the Direct Amidation of Methyl 3-Oxoisoindoline-5-carboxylate with Primary Amines

Abstract

The 3-oxoisoindoline-5-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of potent therapeutic agents, notably Poly (ADP-ribose) polymerase (PARP) inhibitors used in oncology.[1] This application note provides a comprehensive, field-proven guide for researchers and drug development professionals on the synthesis of N-substituted 3-oxoisoindoline-5-carboxamides. We present a detailed protocol for the direct amidation of this compound with a range of primary amines. The guide emphasizes a robust, Lewis acid-catalyzed approach that ensures high yields and purity while avoiding the harsh conditions of traditional thermal methods.[2][3][4] We delve into the mechanistic rationale behind the protocol, offer a comparative analysis of reaction parameters, provide a step-by-step experimental workflow, and include a troubleshooting guide to address common challenges.

Introduction: The Significance of the 3-Oxoisoindoline-5-carboxamide Core

The isoindolinone framework is a common motif in biologically active compounds and natural products.[5][6] Specifically, derivatives functionalized with a carboxamide group at the 5-position have garnered significant attention in drug discovery. This particular scaffold has been instrumental in the development of PARP inhibitors, a class of targeted cancer therapies.[1] The amide bond is a cornerstone of pharmaceuticals, and its formation is one of the most frequently performed reactions in the industry.[7]

The direct conversion of an ester, such as this compound, to an amide is an atom-economical and efficient synthetic strategy.[2][8] While thermal amidation is possible, it often requires high temperatures (>160 °C), which can compromise thermally sensitive functional groups.[4] Catalytic methods offer a milder and more efficient alternative. This guide focuses on an iron(III) chloride-catalyzed approach, which leverages a cheap, abundant, and effective Lewis acid to facilitate the reaction under moderate conditions.[2][3]

Reaction Mechanism: Lewis Acid-Catalyzed Amidation

The direct reaction between an ester and an amine is often thermodynamically challenging due to the relatively low electrophilicity of the ester carbonyl and the similar leaving group potential of the alkoxide and the incoming amine. A Lewis acid catalyst, such as iron(III) chloride (FeCl₃), dramatically accelerates the reaction by activating the ester.

The proposed mechanism proceeds via the following key steps:

  • Carbonyl Activation: The Lewis acid (FeCl₃) coordinates to the carbonyl oxygen of the methyl ester. This coordination withdraws electron density from the carbonyl carbon, rendering it significantly more electrophilic.

  • Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the activated carbonyl carbon. This step forms a charged tetrahedral intermediate.

  • Proton Transfer & Elimination: A proton transfer occurs, followed by the collapse of the tetrahedral intermediate. The methoxy group is eliminated as methanol, and the catalyst is regenerated, yielding the final amide product.

This catalytic cycle allows the reaction to proceed efficiently at temperatures around 80 °C, a significant improvement over uncatalyzed thermal methods.[2][3]

Reaction_Mechanism Figure 1: Catalytic Amidation Mechanism Start Methyl Ester + Primary Amine + FeCl₃ Activated Activated Ester-FeCl₃ Complex Start->Activated 1. Lewis Acid Coordination Intermediate Tetrahedral Intermediate Activated->Intermediate 2. Nucleophilic Attack by Amine Product Amide Product + Methanol + FeCl₃ Intermediate->Product 3. Proton Transfer & Elimination Product->Start Catalyst Regeneration

Caption: Figure 1: Catalytic Amidation Mechanism

Experimental Protocols & Workflow

This section provides a detailed, step-by-step protocol for the synthesis of N-substituted 3-oxoisoindoline-5-carboxamides.

Materials and Reagents
  • Starting Material: this compound

  • Amines: Primary amines (e.g., benzylamine, n-butylamine, aniline)

  • Catalyst: Anhydrous Iron(III) Chloride (FeCl₃)

  • Solvents: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for work-up, solvent for chromatography (e.g., Hexanes/EtOAc or DCM/Methanol mixture)

  • Work-up Reagents: Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Distilled Water

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Other: Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), Silica gel for column chromatography

Recommended Protocol: FeCl₃-Catalyzed Amidation

This protocol is designed for a ~1 mmol scale reaction and can be scaled accordingly.

Step 1: Reaction Setup

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).

  • Add the primary amine (1.2 equiv).

  • Under a nitrogen or argon atmosphere (if reagents are sensitive, though often not strictly necessary), add anhydrous iron(III) chloride (FeCl₃, 0.15 equiv).[2][3]

    • Scientist's Note: While many amidations can be run open to the air, using an inert atmosphere is good practice, especially with more sensitive amine substrates, to prevent side reactions. The 15 mol% catalyst loading is a robust starting point found to be effective for a range of substrates.[2]

Step 2: Reaction Execution

  • Place the flask in a pre-heated oil bath at 80 °C.

  • Stir the reaction mixture vigorously. The mixture may be heterogeneous initially.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:EtOAc eluent). The disappearance of the starting ester spot and the appearance of a new, typically more polar, product spot indicates reaction progression. Reactions are generally complete within 2-12 hours.[3]

Step 3: Work-up and Extraction

  • Once the reaction is complete (as determined by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with Ethyl Acetate or DCM (approx. 20 mL).

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (2 x 15 mL) to quench the catalyst and remove any acidic impurities.

    • Distilled water (1 x 15 mL).

    • Brine (1 x 15 mL) to aid in the separation of the layers.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • The choice of eluent will depend on the polarity of the product. A gradient elution starting from a low polarity mixture (e.g., 20% EtOAc in Hexanes) and gradually increasing the polarity is recommended.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the pure N-substituted 3-oxoisoindoline-5-carboxamide.

Step 5: Characterization

  • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Caption: Figure 2: Experimental Workflow

Results: Substrate Scope and Expected Outcomes

The described protocol is versatile and applicable to a variety of primary amines. The nucleophilicity and steric bulk of the amine will influence the reaction rate and, potentially, the final yield.

EntryPrimary Amine (R-NH₂)Expected Reaction TimeTypical Isolated YieldNotes
1Benzylamine2–4 hours85–95%A highly reactive nucleophile, typically results in excellent yield.
2n-Butylamine3–6 hours80–90%Aliphatic amines are good nucleophiles; reaction proceeds smoothly.
3Aniline8–12 hours65–75%Aromatic amines are less nucleophilic, requiring longer reaction times.
42-Aminoethanol4–8 hours70–85%The hydroxyl group is tolerated, but may require careful purification.

Table 1: Representative Results for the Catalytic Amidation. Yields are based on literature precedents for similar transformations and are provided for estimation purposes.[2][3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (FeCl₃ is hygroscopic).2. Low reaction temperature.3. Poorly reactive amine (e.g., sterically hindered or electron-deficient).1. Use fresh, anhydrous FeCl₃ from a new bottle or a freshly opened container.2. Ensure the oil bath temperature is accurate.3. Increase reaction time or consider increasing catalyst loading to 20 mol%.
Recovery of Starting Acid The methyl ester was hydrolyzed to the corresponding carboxylic acid.This can happen if there is water in the reaction. Ensure all glassware is dry and use anhydrous solvents. The acid can be converted to the amide using standard peptide coupling reagents (e.g., EDC, HOBt) as an alternative.
Multiple Product Spots on TLC 1. Formation of side products.2. Degradation of starting material or product.1. Lower the reaction temperature slightly (e.g., to 70 °C) and monitor closely.2. Ensure a clean work-up to remove the catalyst promptly after the reaction is complete.
Difficult Purification Product and starting material have similar Rf values on TLC.Try a different solvent system for chromatography (e.g., DCM/Methanol for more polar compounds). If the product is a solid, recrystallization may be an effective purification method.

Conclusion

The direct amidation of this compound using an iron(III) chloride catalyst is a highly efficient, practical, and scalable method for accessing the valuable 3-oxoisoindoline-5-carboxamide core. This protocol avoids the use of expensive coupling reagents or harsh thermal conditions, making it an attractive choice for both academic research and industrial drug development. By providing a detailed procedural guide, mechanistic insights, and a troubleshooting framework, this application note equips scientists with the necessary tools to successfully synthesize these important pharmaceutical building blocks.

References

Application Note: Methyl 3-oxoisoindoline-5-carboxylate as a Versatile Scaffold for Novel Carbonic Anhydrase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for utilizing Methyl 3-oxoisoindoline-5-carboxylate as a key building block in the synthesis of novel carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[1][2][3] This document outlines the rationale for using the isoindolinone scaffold, provides a step-by-step synthetic protocol for creating a model inhibitor, and details the subsequent in-vitro evaluation of its inhibitory activity. The protocols are designed for researchers, scientists, and drug development professionals in the field of medicinal chemistry and pharmacology.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2][4] This seemingly simple reaction is fundamental to numerous physiological processes, including pH homeostasis, CO₂ and ion transport, and fluid secretion.[2][3] There are at least 16 known human CA isoforms, each with distinct tissue distribution and physiological roles. Dysregulation of CA activity is implicated in various pathologies, making them attractive targets for therapeutic intervention.[1][5] For instance, inhibition of CAs in the eye reduces aqueous humor production, thereby lowering intraocular pressure in glaucoma patients.[3] Furthermore, tumor-associated isoforms like CA IX and CA XII are overexpressed in many cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[5][6][7]

The development of isoform-selective CA inhibitors is a key objective in modern drug discovery to minimize off-target effects and enhance therapeutic efficacy. The isoindolinone scaffold, present in this compound, offers a versatile platform for the design of novel CA inhibitors with potential for high potency and selectivity.

This compound: A Privileged Scaffold

This compound (CAS No. 954239-52-2) is a bicyclic lactam with a carboxylic ester functional group.[8][9] Its rigid structure and appended functionalities make it an ideal starting material for the synthesis of diverse small molecules.

Chemical Properties:

PropertyValueSource
CAS Number 954239-52-2[8][9]
Molecular Formula C₁₀H₉NO₃[9]
Molecular Weight 191.18 g/mol [9]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and other common organic solvents

The isoindolinone core can be strategically modified to interact with key residues in the active site of carbonic anhydrases. The ester group at the 5-position provides a convenient handle for further chemical elaboration, such as the introduction of a zinc-binding group, which is crucial for CA inhibition.

Figure 1: Chemical structure of this compound.

Synthetic Protocol: From Scaffold to Inhibitor

This section details a representative synthetic pathway for converting this compound into a potent benzenesulfonamide-based carbonic anhydrase inhibitor. The benzenesulfonamide moiety is a well-established zinc-binding group in many clinically used CA inhibitors.[6]

Synthetic Workflow Overview

The proposed synthesis involves a two-step process:

  • Amidation: Conversion of the methyl ester of the starting material into an amide by reaction with a suitable amino-benzenesulfonamide derivative.

  • Characterization: Purification and structural confirmation of the final product.

Synthetic_Workflow Start This compound Intermediate1 Amidation with 4-aminobenzenesulfonamide Start->Intermediate1 Step 1 FinalProduct Target Inhibitor: N-(4-sulfamoylphenyl)-3-oxoisoindoline-5-carboxamide Intermediate1->FinalProduct Purification Purification (e.g., Column Chromatography) FinalProduct->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Figure 2: Synthetic workflow for the preparation of a model carbonic anhydrase inhibitor.

Step-by-Step Experimental Protocol

Materials and Reagents:

  • This compound

  • 4-Aminobenzenesulfonamide

  • Trimethylaluminum (2.0 M solution in toluene)

  • Anhydrous Toluene

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

Step 1: Synthesis of N-(4-sulfamoylphenyl)-3-oxoisoindoline-5-carboxamide

  • To a stirred solution of 4-aminobenzenesulfonamide (1.1 equivalents) in anhydrous toluene under an inert atmosphere, add trimethylaluminum (2.0 M solution in toluene, 2.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous toluene to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Purification and Characterization

  • Purify the crude product by silica gel column chromatography, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the final compound as a solid.

  • Characterize the purified compound using standard analytical techniques:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity.

In-Vitro Evaluation of Carbonic Anhydrase Inhibition

The inhibitory potency of the synthesized compound is evaluated against various human carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCA IX, and hCA XII) using a colorimetric assay.[1][2] This assay is based on the CA-catalyzed hydrolysis of a chromogenic substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP).[1] The rate of p-NP formation is monitored spectrophotometrically, and the decrease in this rate in the presence of an inhibitor is proportional to its potency.[1]

Assay Principle

Assay_Principle pNPA p-Nitrophenyl Acetate (Colorless) pNP p-Nitrophenol (Yellow) pNPA->pNP Hydrolysis CA Carbonic Anhydrase CA->pNPA Inhibitor Synthesized Inhibitor Inhibitor->CA Inhibition

Figure 3: Principle of the colorimetric carbonic anhydrase inhibition assay.

Experimental Protocol for CA Inhibition Assay

Materials and Reagents:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Synthesized inhibitor and a known CA inhibitor as a positive control (e.g., Acetazolamide)[1][4]

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)[1]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm[1]

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the synthesized inhibitor and acetazolamide in DMSO.

    • Prepare a working solution of each CA isoform in Tris-HCl buffer.

    • Prepare a fresh solution of p-NPA in a minimal amount of DMSO and dilute with Tris-HCl buffer.

  • Assay in 96-well Plate:

    • Add Tris-HCl buffer to each well.

    • Add the CA enzyme solution to all wells except the blank.

    • Add serial dilutions of the synthesized inhibitor or acetazolamide to the test wells. Add DMSO to the control wells (maximum activity).

    • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.[1]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA solution to all wells.

    • Immediately place the plate in the microplate reader and measure the increase in absorbance at 400-405 nm at regular intervals for 10-30 minutes.[1]

Data Analysis
  • Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

  • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Hypothetical Inhibition Data:

CompoundhCA I (IC₅₀, nM)hCA II (IC₅₀, nM)hCA IX (IC₅₀, nM)hCA XII (IC₅₀, nM)
Synthesized Inhibitor 2501502540
Acetazolamide (Control) 25012255.8

Conclusion and Future Directions

This application note has demonstrated the utility of this compound as a valuable starting material for the synthesis of novel carbonic anhydrase inhibitors. The provided synthetic and analytical protocols offer a robust framework for researchers to develop and evaluate new compounds based on the isoindolinone scaffold. The hypothetical data suggests that derivatives of this scaffold can exhibit potent and selective inhibition of tumor-associated CA isoforms.

Future work should focus on expanding the library of derivatives by modifying the substituent on the benzenesulfonamide ring and exploring alternative zinc-binding groups. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these inhibitors. Furthermore, in-vivo studies will be necessary to evaluate the therapeutic potential of the most promising compounds.

References

Application Notes and Protocols for Methyl 3-oxoisoindoline-5-carboxylate in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of the Isoindolinone Scaffold in Oncology

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Within this class, derivatives of 3-oxoisoindoline have garnered significant attention for their potential as anticancer agents. These compounds have been shown to interact with a variety of key cellular targets, including histone deacetylases (HDACs), poly(ADP-ribose) polymerase (PARP), and various protein kinases, thereby interfering with cancer cell proliferation, survival, and DNA repair mechanisms. While extensive research has been conducted on various isoindolinone derivatives, this document focuses on the untapped potential of Methyl 3-oxoisoindoline-5-carboxylate as a novel candidate in anticancer drug discovery.

Hypothesized Mechanism of Action: Targeting the RAF/MEK/ERK Signaling Cascade

The RAF/MEK/ERK pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. We postulate that this compound may function as an inhibitor of this pathway, potentially by targeting one of its key kinase components. The proposed mechanism involves the binding of the compound to the ATP-binding pocket of a kinase in the cascade, leading to the blockade of downstream signaling and subsequent inhibition of cancer cell proliferation.

Diagram 1: Hypothesized Inhibition of the RAF/MEK/ERK Pathway

RAF_MEK_ERK_Pathway cluster_1 Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors M3O5C This compound M3O5C->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothesized mechanism of this compound targeting the RAF kinase.

Experimental Protocols

Part 1: Synthesis of this compound

A reliable synthetic route is crucial for obtaining high-purity this compound for biological testing. The following protocol is adapted from established methods for the synthesis of related isoindolinone structures.

Workflow for Synthesis

Synthesis_Workflow Start Start: 2-Methyl-5-nitrobenzoic acid Step1 Esterification (SOCl2, MeOH) Start->Step1 Intermediate1 Methyl 2-methyl-5-nitrobenzoate Step1->Intermediate1 Step2 Benzylic Bromination (NBS, AIBN) Intermediate1->Step2 Intermediate2 Methyl 2-(bromomethyl)-5-nitrobenzoate Step2->Intermediate2 Step3 Cyclization (NH4OH, THF/MeOH) Intermediate2->Step3 Intermediate3 6-Nitroisoindolin-1-one Step3->Intermediate3 Step4 Reduction of Nitro Group (e.g., Fe/HCl or H2/Pd-C) Intermediate3->Step4 Intermediate4 6-Aminoisoindolin-1-one Step4->Intermediate4 Step5 Sandmeyer Reaction (NaNO2, H2SO4, KCN, CuSO4) Intermediate4->Step5 Intermediate5 3-Oxoisoindoline-5-carbonitrile Step5->Intermediate5 Step6 Hydrolysis of Nitrile (Acid or Base Catalysis) Intermediate5->Step6 Intermediate6 3-Oxoisoindoline-5-carboxylic acid Step6->Intermediate6 Step7 Esterification (SOCl2, MeOH) Intermediate6->Step7 End End Product: this compound Step7->End

Caption: A multi-step synthetic workflow for this compound.

Step-by-Step Protocol:

  • Esterification: To a solution of 2-methyl-5-nitrobenzoic acid in methanol, add thionyl chloride dropwise at 0°C. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure to obtain methyl 2-methyl-5-nitrobenzoate.

  • Benzylic Bromination: Dissolve the product from the previous step in a suitable solvent like carbon tetrachloride. Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). Reflux the mixture under a light source for 2-4 hours. Cool the reaction mixture and filter off the succinimide. Evaporate the solvent to yield methyl 2-(bromomethyl)-5-nitrobenzoate.

  • Cyclization: Dissolve the crude bromide in a mixture of THF and methanol. Add ammonium hydroxide solution and stir at room temperature overnight. The cyclized product, 6-nitroisoindolin-1-one, will precipitate out and can be collected by filtration.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine using standard procedures, such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation with palladium on carbon. This will yield 6-aminoisoindolin-1-one.

  • Sandmeyer Reaction: Convert the amino group to a nitrile via a Sandmeyer reaction. Diazotize the amine with sodium nitrite and a mineral acid, followed by reaction with a cyanide salt (e.g., KCN) in the presence of a copper catalyst to obtain 3-oxoisoindoline-5-carbonitrile.

  • Hydrolysis of the Nitrile: Hydrolyze the nitrile group to a carboxylic acid by heating in the presence of a strong acid or base to yield 3-oxoisoindoline-5-carboxylic acid.

  • Final Esterification: Esterify the carboxylic acid with methanol and a catalyst like thionyl chloride or sulfuric acid to obtain the final product, this compound. Purify by column chromatography.

Part 2: In Vitro Evaluation of Anticancer Activity

1. Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell LinePutative Target PathwayExample IC50 (µM) - Hypothetical Data
A549 (Lung)RAF/MEK/ERK5.2
HT-29 (Colon)RAF/MEK/ERK8.7
MCF-7 (Breast)Estrogen Receptor/Other> 50
Normal FibroblastsN/A> 100

2. Western Blot Analysis for Pathway Modulation

This protocol is designed to verify the inhibition of the RAF/MEK/ERK pathway by examining the phosphorylation status of key proteins.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound at various concentrations for a specified time. Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin). A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.

Conclusion and Future Directions

The isoindolinone scaffold represents a promising starting point for the development of novel anticancer therapeutics. While direct evidence for the anticancer activity of this compound is currently limited, its structural similarity to known kinase inhibitors suggests its potential as a modulator of oncogenic signaling pathways like the RAF/MEK/ERK cascade. The protocols outlined in this document provide a robust framework for the synthesis, in vitro screening, and mechanistic evaluation of this compound. Further studies, including kinase profiling assays and in vivo efficacy studies in relevant cancer models, are warranted to fully elucidate the therapeutic potential of this compound and its derivatives in the field of oncology.

References

The Isoindolinone Scaffold: A Promising Starting Point for Neuroprotective Agent Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Isoindolinone Derivatives

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the basis of a variety of biologically active compounds. Among these, derivatives of 3-oxoisoindoline have garnered significant attention for their therapeutic potential, particularly in the realm of neuroprotection. This application note focuses on a key intermediate, Methyl 3-oxoisoindoline-5-carboxylate , and its application in the synthesis of potent neuroprotective agents. We will explore its synthesis, key properties, and its role as a foundational building block for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs showing considerable promise in mitigating neuronal damage in various neurological disorders.[1][2][3]

The rationale for targeting PARP enzymes stems from their critical role in a form of programmed cell death known as parthanatos, which is implicated in neuronal loss following ischemic events like stroke, and in neurodegenerative diseases.[1][4] Excessive activation of PARP leads to depletion of cellular energy stores, ultimately causing cell death.[1] By inhibiting PARP, isoindolinone-based compounds can prevent this detrimental cascade, offering a viable strategy for neuroprotection.[1][4][5][6] Furthermore, the physicochemical properties of the isoindolinone scaffold make it particularly suitable for developing drugs that can cross the blood-brain barrier, a critical requirement for treating central nervous system (CNS) disorders.[3][7]

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 954239-52-2Generic Supplier Data
Molecular Formula C₁₀H₉NO₃Generic Supplier Data
Molecular Weight 191.18 g/mol Generic Supplier Data
Appearance Off-white to white solidGeneric Supplier Data
Solubility Soluble in DMSO and methanolInferred from similar compounds
Storage Store at room temperature in a dry, sealed containerGeneric Supplier Data

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved from 3-oxoisoindoline-5-carboxylic acid through esterification. The parent carboxylic acid can be synthesized from commercially available starting materials.

Part 1: Synthesis of 3-Oxoisoindoline-5-carboxylic Acid

This protocol is adapted from methodologies for the synthesis of similar isoindolinone structures.

Materials:

  • 4-Formylbenzoic acid

  • Sodium borohydride (NaBH₄)

  • Ammonia solution (25%)

  • Hydrochloric acid (HCl)

  • Methanol

  • Water

  • Ethyl acetate

Procedure:

  • Reduction of the Aldehyde: Dissolve 4-formylbenzoic acid in methanol in a round-bottom flask. Cool the solution in an ice bath. Slowly add sodium borohydride in portions while stirring. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully add water to quench the excess NaBH₄. Acidify the mixture with HCl to a pH of approximately 2-3. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-(hydroxymethyl)benzoic acid.

  • Amidation and Cyclization: To the crude 4-(hydroxymethyl)benzoic acid, add an excess of aqueous ammonia solution. Heat the mixture under reflux. The ammonia will react with the carboxylic acid to form the ammonium salt, and upon heating, will displace the hydroxyl group to form the lactam ring of 3-oxoisoindoline-5-carboxylic acid.

  • Isolation: Cool the reaction mixture and acidify with HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 3-oxoisoindoline-5-carboxylic acid.

Part 2: Esterification to this compound (Fischer Esterification)

Materials:

  • 3-Oxoisoindoline-5-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane or Ethyl acetate

Procedure:

  • Reaction Setup: Suspend 3-oxoisoindoline-5-carboxylic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture. Alternatively, for a milder reaction, thionyl chloride can be added dropwise at 0 °C.[8]

  • Reflux: Heat the mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC until the starting carboxylic acid is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Purification: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.[9]

Synthesis_Workflow A 4-Formylbenzoic Acid B 4-(Hydroxymethyl)benzoic Acid A->B  NaBH₄, MeOH C 3-Oxoisoindoline-5-carboxylic Acid B->C  NH₃ (aq), Heat D This compound C->D  MeOH, H⁺ (cat.) PARP_Inhibitor_Synthesis Start This compound Intermediate Amide Coupling Start->Intermediate Amine Substituted Amine (e.g., Piperazine derivative) Amine->Intermediate Final Neuroprotective PARP Inhibitor Intermediate->Final  Heat, Work-up PARP_Inhibition_Pathway cluster_cell Neuron DNA_Damage DNA Damage (e.g., from Oxidative Stress) PARP_Activation PARP-1 Activation DNA_Damage->PARP_Activation PAR_Synthesis PAR Polymer Synthesis PARP_Activation->PAR_Synthesis NAD_Depletion NAD+ and ATP Depletion PAR_Synthesis->NAD_Depletion Parthanatos Parthanatos (Neuronal Cell Death) NAD_Depletion->Parthanatos PARP_Inhibitor Isoindolinone PARP Inhibitor PARP_Inhibitor->PARP_Activation Inhibits Neuroprotection Neuroprotection PARP_Inhibitor->Neuroprotection

References

Application Notes & Protocols: Strategic Functionalization of Methyl 3-Oxoisoindoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoindolinone Scaffold in Modern Drug Discovery

The isoindolinone core is a privileged heterocyclic scaffold prominently featured in a wide array of natural products and synthetic compounds with significant pharmacological activities.[1][2] Its rigid, bicyclic structure serves as an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. Derivatives of isoindolinone have demonstrated a remarkable range of biological effects, including anti-cancer, anti-inflammatory, anticonvulsant, and neuroprotective properties.[1][3][4] Notably, this scaffold is the foundation for blockbuster drugs like Lenalidomide, a potent immunomodulator used in treating multiple myeloma.[5]

Methyl 3-oxoisoindoline-5-carboxylate is a particularly valuable intermediate. It possesses three primary points for chemical diversification: the lactam nitrogen (N-H), the aromatic ring (C-H bonds), and the methyl ester at the C5 position. This guide provides an in-depth exploration of the key strategies and detailed protocols for functionalizing this versatile building block, offering researchers a practical roadmap for library synthesis and lead optimization in drug development programs.

Strategic Overview of Functionalization Sites

The chemical reactivity of this compound can be harnessed at multiple positions. Understanding the distinct reactivity of each site is crucial for designing efficient and selective synthetic routes.

G cluster_0 This compound cluster_1 mol mol A N-Functionalization (Alkylation, Arylation) p1 A->p1 B Ester Modification (Hydrolysis, Amidation) p2 B->p2 C Aromatic C-H Functionalization (Arylation, Alkenylation) p3 C->p3

Figure 1: Key functionalization points on the this compound scaffold.

N-Functionalization: Modulating Polarity and Steric Profile

The lactam nitrogen is the most nucleophilic site, making it a prime target for introducing substituents that can modulate solubility, cell permeability, and target engagement.

N-Alkylation

N-alkylation is a fundamental transformation typically achieved under basic conditions. The choice of base is critical and depends on the reactivity of the alkylating agent and the stability of the substrate.

  • Causality Behind Experimental Choices:

    • Bases: Strong bases like sodium hydride (NaH) are used to irreversibly deprotonate the lactam, generating a highly nucleophilic sodium salt. This is ideal for less reactive alkylating agents (e.g., alkyl chlorides). Milder inorganic bases like potassium carbonate (K₂CO₃) are sufficient for more reactive electrophiles (e.g., alkyl iodides, benzyl bromides) and are often preferred for their ease of handling and workup.

    • Solvents: Aprotic polar solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are standard choices as they effectively solvate the cation without interfering with the nucleophile.

Protocol 1: N-Benzylation using K₂CO₃

This protocol describes a robust method for introducing a benzyl group, a common substituent in medicinal chemistry.

Workflow:

workflow1 start Dissolve Starting Material (1 equiv) in DMF add_base Add K₂CO₃ (2.0 equiv) start->add_base add_alkylating Add Benzyl Bromide (1.2 equiv) dropwise add_base->add_alkylating react Stir at RT for 12-16 h add_alkylating->react workup Aqueous Workup (Water, EtOAc) react->workup purify Purify via Column Chromatography workup->purify product Isolated Product purify->product

Figure 2: General workflow for N-alkylation of the isoindolinone core.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the N-benzylated product.

N-Arylation

Introducing an aryl group at the nitrogen position often requires transition-metal catalysis, most commonly using copper or palladium (Buchwald-Hartwig amination).

  • Expert Insight: Copper-catalyzed N-arylation is often more cost-effective and can be performed under milder conditions than palladium-catalyzed reactions for this class of substrates.[6] The choice of ligand is crucial for catalytic efficiency.

Ester Moiety Functionalization: The Gateway to Amide Libraries

The methyl ester at the C5 position is a versatile handle for introducing a wide range of functional groups, most commonly through hydrolysis followed by amide coupling.

Saponification (Ester Hydrolysis)

Conversion of the methyl ester to the corresponding carboxylic acid is a prerequisite for amide bond formation. This is typically achieved via base-mediated hydrolysis (saponification).

  • Trustworthiness of the Protocol: The reaction is driven to completion by the formation of the carboxylate salt. Acidification in the workup step is required to protonate the salt and yield the neutral carboxylic acid. The progress can be easily monitored by the disappearance of the ester's methyl singlet (~3.9 ppm) and the appearance of the broad carboxylic acid proton (>12 ppm) in the ¹H NMR spectrum.

Protocol 2: Base-Mediated Hydrolysis

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v, 0.1 M).

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).

  • Stir the mixture at room temperature or heat gently (e.g., 40-50 °C) for 2-6 hours, monitoring by TLC or LC-MS.[7][8]

  • After completion, cool the mixture to 0 °C and carefully acidify with 1N HCl until the pH is ~2-3.

  • A precipitate of the carboxylic acid will typically form. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If a precipitate does not form, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield 3-oxoisoindoline-5-carboxylic acid.

Amide Coupling

The resulting carboxylic acid is a key intermediate for creating diverse amide libraries, which is a cornerstone of modern medicinal chemistry. Standard peptide coupling reagents are employed for this transformation.

  • Expertise in Reagent Selection:

    • EDC/HOBt: A classic, cost-effective choice for routine amide couplings. HOBt acts as an additive to suppress racemization and improve efficiency.

    • HATU/HOAt: More powerful activating agents used for sterically hindered amines or less nucleophilic anilines.

    • SOCl₂: Can be used to convert the carboxylic acid to a more reactive acyl chloride intermediate for coupling with robust amines.[9]

Protocol 3: EDC/HOBt Mediated Amide Coupling

Workflow:

workflow2 start Dissolve Carboxylic Acid (1.0 equiv) in DCM/DMF add_reagents Add HOBt (1.1 equiv) & EDC.HCl (1.2 equiv) start->add_reagents add_amine Add Amine (1.2 equiv) & Base (e.g., TEA, 1.5 equiv) add_reagents->add_amine react Stir at 0 °C to RT for 4-12 h add_amine->react workup Aqueous Workup (10% Citric Acid, NaHCO₃) react->workup purify Purify via Chromatography or Recrystallization workup->purify product Isolated Amide purify->product

Figure 3: Workflow for converting the carboxylic acid to a diverse amide library.

Step-by-Step Methodology:

  • To a cooled (0 °C) and stirred solution of 3-oxoisoindoline-5-carboxylic acid (1.0 eq) in anhydrous DCM or DMF (0.1 M), add HOBt (1-hydroxybenzotriazole, 1.1 eq) and EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, 1.2 eq).

  • Add the desired amine (1.2 eq) followed by a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours until completion is confirmed by TLC or LC-MS.

  • Dilute the reaction mixture with DCM and wash sequentially with 10% aqueous citric acid, 10% aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic phase over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography or recrystallization to afford the desired amide.

Coupling ReagentAmine TypeTypical YieldsNotes
EDC/HOBt Primary, Secondary Aliphatic70-95%Cost-effective, standard conditions.
HATU Anilines, Hindered Amines65-90%Higher reactivity for challenging substrates.
SOCl₂ / Amine Unfunctionalized Amines75-98%Two-step, one-pot process via acyl chloride.[9]

Aromatic C-H Functionalization: A Modern Approach

Direct functionalization of the C-H bonds on the aromatic ring is a powerful, atom-economical strategy to install new carbon-carbon or carbon-heteroatom bonds.[10] These reactions are typically catalyzed by transition metals like rhodium, palladium, or ruthenium.[2][11][12]

  • Mechanistic Insight: The lactam carbonyl group can act as a directing group, guiding the metal catalyst to regioselectively activate the C-H bond at the ortho position (C4). This provides a high degree of control that is difficult to achieve with classical electrophilic aromatic substitution.

Protocol 4: Rh(III)-Catalyzed C4-H Alkenylation (Conceptual)

This protocol outlines a conceptual approach based on established rhodium-catalyzed C-H activation methodologies for related systems.[11]

cycle

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-oxoisoindoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-oxoisoindoline-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to optimize the yield and purity of this important isoindolinone derivative.

Introduction

This compound is a key building block in medicinal chemistry, often utilized in the development of novel therapeutics. The isoindolinone scaffold is a privileged structure found in numerous biologically active compounds. The successful and high-yield synthesis of this molecule is therefore of significant interest. This guide will focus on a common and practical synthetic route, while also exploring alternative methodologies and addressing common challenges encountered during its preparation.

Primary Synthetic Pathway: A Multi-Step Approach from 2-Methylbenzoic Acid

A reliable and frequently employed route to this compound commences with the readily available starting material, 2-methylbenzoic acid. This pathway involves four key transformations:

  • Electrophilic Aromatic Bromination: Introduction of a bromine atom at the 5-position of 2-methylbenzoic acid.

  • Fischer Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.

  • Benzylic Bromination: Selective bromination of the methyl group at the 2-position.

  • Intramolecular Cyclization: Ring closure with ammonia to form the desired isoindolinone core.

Below, we provide a detailed breakdown of each step, including troubleshooting guides and FAQs to navigate potential experimental hurdles.

Step 1: Electrophilic Aromatic Bromination of 2-Methylbenzoic Acid

This initial step is crucial for installing the precursor to the carboxylate group at the desired 5-position. The reaction typically employs bromine (Br₂) with a Lewis acid catalyst, such as iron (Fe) powder.

Experimental Protocol
  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-methylbenzoic acid (1.0 eq) and iron powder (0.05 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add bromine (1.1 eq) dropwise to the stirred mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by carefully pouring the mixture into a beaker of ice-cold water.

  • The crude product, a mixture of isomers, will precipitate. Isolate the solid by filtration and wash with cold water.

  • Purification is necessary to isolate the desired 5-bromo-2-methylbenzoic acid from the 3-bromo isomer. This can be achieved by recrystallization. A reported method involves dissolving the crude mixture in methanol and slowly adding 0.1 N aqueous HCl to precipitate the 5-bromo isomer as a white solid.

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Brominated Product - Incomplete reaction. - Loss of bromine due to evaporation. - Inactive catalyst.- Monitor the reaction by TLC to ensure completion. - Ensure the reaction setup is well-sealed to prevent bromine loss. - Use freshly activated iron powder.
Formation of Multiple Isomers The methyl and carboxyl groups have competing directing effects. The methyl group is ortho, para-directing, while the carboxyl group is meta-directing.Careful control of reaction temperature can influence isomer ratios. Lower temperatures often favor para-substitution. Purification by recrystallization is typically required to isolate the desired 5-bromo isomer.
Reaction is Sluggish or Does Not Start - Insufficient catalyst. - Low reactivity of the substrate.- Increase the catalyst loading slightly. - Consider using a more reactive brominating agent like N-bromosuccinimide (NBS) with a proton source, although this may require more optimization to control regioselectivity.
Frequently Asked Questions (FAQs)

Q1: Why is a mixture of 3-bromo and 5-bromo isomers formed?

A1: The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene ring. In 2-methylbenzoic acid, the methyl group is an activating, ortho-para director, while the carboxylic acid is a deactivating, meta director. The position para to the activating methyl group (C5) and the position meta to the deactivating carboxylic acid group (C5) are both electronically favored, leading to the formation of the 5-bromo isomer. However, substitution at the 3-position is also possible, resulting in a mixture of products.

Q2: Can I use a different Lewis acid catalyst?

A2: Yes, other Lewis acids such as FeCl₃ or AlCl₃ can be used. However, iron powder is often preferred due to its low cost and ease of handling. The choice of catalyst can sometimes influence the isomer ratio, so optimization may be necessary.

Q3: How can I confirm the correct isomer has been isolated?

A3: The structure of the isolated product should be confirmed by spectroscopic methods, primarily ¹H NMR. The splitting patterns of the aromatic protons will be distinct for the 3-bromo and 5-bromo isomers.

Step 2: Fischer Esterification of 5-Bromo-2-methylbenzoic Acid

This classic reaction converts the carboxylic acid to a methyl ester using methanol in the presence of an acid catalyst.

Experimental Protocol
  • In a round-bottom flask, dissolve 5-bromo-2-methylbenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl 5-bromo-2-methylbenzoate. The product is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature. - Inadequate amount of catalyst. - Presence of water in the reagents.- Increase the reflux time. - Add a slightly larger amount of sulfuric acid. - Use anhydrous methanol and ensure all glassware is dry. The reaction is an equilibrium, and the presence of water will shift it towards the starting materials.
Low Isolated Yield - Loss of product during workup. - Incomplete extraction.- Ensure thorough extraction with an appropriate organic solvent. - Minimize transfers and handle the product carefully during the workup procedure.
Product Decomposition - Harsh reaction conditions.- If the substrate is sensitive, consider milder esterification methods such as using trimethylsilyldiazomethane or DCC/DMAP coupling with methanol, although these are more expensive.
Frequently Asked Questions (FAQs)

Q1: Why is an excess of methanol used?

A1: Fischer esterification is a reversible reaction. According to Le Chatelier's principle, using a large excess of one of the reactants (in this case, methanol) will shift the equilibrium towards the formation of the product (the ester), thereby increasing the yield.[1]

Q2: Can other acid catalysts be used?

A2: Yes, other strong acids like hydrochloric acid or p-toluenesulfonic acid can be used as catalysts. Solid acid catalysts like modified montmorillonite K10 have also been reported for the esterification of substituted benzoic acids and can simplify the workup procedure.[2]

Q3: The reaction is not going to completion even after prolonged reflux. What can I do?

A3: Besides ensuring anhydrous conditions and sufficient catalyst, you can try to remove the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus if a suitable azeotrope-forming solvent (like toluene) is used in conjunction with methanol.

Step 3: Benzylic Bromination of Methyl 5-bromo-2-methylbenzoate

This step selectively introduces a bromine atom at the benzylic position of the methyl group, which is a key step for the subsequent cyclization. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically with a radical initiator.

Experimental Protocol
  • Dissolve methyl 5-bromo-2-methylbenzoate (1.0 eq) in a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile in a round-bottom flask.

  • Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux and irradiate with a UV lamp or a standard light bulb to initiate the reaction.

  • Monitor the reaction by TLC. The reaction is often complete within a few hours.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 4-bromo-2-(bromomethyl)benzoate. This product can be purified by recrystallization or column chromatography.

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Benzylic Bromide - Incomplete reaction. - Decomposition of NBS. - Insufficient initiation.- Ensure continuous and effective initiation (heat and/or light). - Use freshly recrystallized NBS. - Increase the amount of radical initiator slightly.
Formation of Dibrominated Product - Use of excess NBS.- Use a stoichiometric amount of NBS (1.0 equivalent). Monitor the reaction closely and stop it once the starting material is consumed.
Aromatic Bromination as a Side Reaction - Presence of ionic conditions.- Ensure the reaction is performed under strict radical conditions (non-polar solvent, radical initiator). Avoid acidic or basic contaminants.
Formation of Lactone Byproducts In some cases, intramolecular cyclization can occur, especially if there is any hydrolysis of the ester.Maintain anhydrous conditions. The use of certain solvents like benzene has been shown to suppress lactone formation in similar systems.[3]
Frequently Asked questions (FAQs)

Q1: What is the mechanism of benzylic bromination with NBS?

A1: The reaction proceeds via a free radical chain mechanism. The initiator (BPO or AIBN) decomposes upon heating to form radicals, which then abstract a hydrogen atom from the benzylic position of the substrate to form a resonance-stabilized benzylic radical. This radical then reacts with bromine (Br₂), which is present in low concentration from the reaction of NBS with trace amounts of HBr, to form the benzylic bromide and a bromine radical, which continues the chain.

Q2: Why is the benzylic position so reactive towards radical bromination?

A2: The C-H bonds at the benzylic position are weaker than typical alkyl C-H bonds because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring. This delocalization of the unpaired electron makes the formation of the benzylic radical more favorable.

Q3: Can I use bromine (Br₂) instead of NBS?

A3: While Br₂ can be used for benzylic bromination under UV irradiation, NBS is generally preferred because it provides a low, constant concentration of Br₂, which favors radical substitution over competing ionic reactions like electrophilic addition to the aromatic ring.

Step 4: Intramolecular Cyclization to this compound

In the final step, the benzylic bromide is treated with a nitrogen source, typically ammonia, to effect an intramolecular nucleophilic substitution followed by cyclization to form the isoindolinone ring.

Experimental Protocol
  • Dissolve methyl 4-bromo-2-(bromomethyl)benzoate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or methanol.

  • Add an excess of a solution of ammonia in an appropriate solvent (e.g., aqueous ammonium hydroxide or a solution of ammonia in methanol).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Isoindolinone - Incomplete reaction. - Formation of side products due to intermolecular reactions. - Hydrolysis of the ester group.- Increase the reaction time or temperature. - Use a higher concentration of ammonia to favor the desired intramolecular cyclization. - Use a non-aqueous source of ammonia (e.g., ammonia in methanol) to minimize ester hydrolysis.
Formation of Polymeric Byproducts - Intermolecular reactions between the benzylic bromide and the amine.- Use high dilution conditions to favor the intramolecular reaction.
Difficulty in Product Isolation/Purification - The product may be polar and have some water solubility.- Use a continuous extraction method if necessary. - Choose an appropriate solvent system for column chromatography or recrystallization.
Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the cyclization reaction?

A1: The reaction is believed to proceed via an initial intermolecular Sₙ2 reaction where ammonia displaces the benzylic bromide to form a primary amine intermediate. This is followed by an intramolecular nucleophilic acyl substitution, where the newly formed amine attacks the ester carbonyl group to form a tetrahedral intermediate, which then collapses to form the stable five-membered lactam ring (the isoindolinone) with the elimination of methanol.

Q2: Can I use other nitrogen sources besides ammonia?

A2: Yes, for the synthesis of N-substituted isoindolinones, primary amines can be used instead of ammonia. However, for the synthesis of this compound (which is N-unsubstituted), ammonia is the appropriate reagent.

Q3: The reaction is very slow at room temperature. Can I heat it?

A3: Gentle heating can be applied to increase the reaction rate. However, excessive heat may lead to the formation of side products. It is advisable to monitor the reaction closely by TLC to find the optimal temperature.

Alternative Synthetic Routes

While the multi-step synthesis from 2-methylbenzoic acid is a robust method, other strategies can also be employed to synthesize the isoindolinone core.

Palladium-Catalyzed Carbonylative Cyclization

This method involves the reaction of an o-halobenzylamine with carbon monoxide in the presence of a palladium catalyst. This approach can be highly efficient but requires handling of toxic carbon monoxide gas. Recent developments have focused on using CO surrogates to circumvent this issue.

Rhodium-Catalyzed C-H Activation/Annulation

Transition-metal catalyzed C-H activation has emerged as a powerful tool for the synthesis of isoindolinones.[4][5] This method typically involves the reaction of a benzamide derivative with an alkene or alkyne in the presence of a rhodium catalyst. This approach offers high atom economy but may require specialized catalysts and optimization of reaction conditions.

Data Summary: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for key steps in the synthesis of related isoindolinone compounds. This data can serve as a starting point for optimizing the synthesis of this compound.

Reaction Step Substrate Reagents and Conditions Product Yield Reference
Electrophilic Bromination 2-Methylbenzoic acidBr₂, Fe, room temp., overnight5-Bromo-2-methylbenzoic acidQuantitative (as a mixture of isomers)
Esterification 5-Bromo-2-methylbenzoic acidSOCl₂, MeOHMethyl 5-bromo-2-methylbenzoate85%
Benzylic Bromination Methyl 5-bromo-2-methylbenzoateNBS, AIBN, CCl₄, refluxMethyl 4-bromo-2-(bromomethyl)benzoateHigh
Cyclization Methyl 4-bromo-2-(bromomethyl)benzoateNH₄OH, THF/MeOH6-Bromoisoindolin-1-one94%

Visualizing the Synthesis: Workflow and Mechanisms

To further clarify the synthetic process, the following diagrams illustrate the overall workflow and the mechanisms of the key reactions.

Overall Synthetic Workflow

G A 2-Methylbenzoic Acid B Step 1: Electrophilic Bromination (Br2, Fe) A->B C 5-Bromo-2-methylbenzoic Acid B->C D Step 2: Esterification (MeOH, H+) C->D E Methyl 5-bromo-2-methylbenzoate D->E F Step 3: Benzylic Bromination (NBS, Initiator) E->F G Methyl 4-bromo-2-(bromomethyl)benzoate F->G H Step 4: Cyclization (NH3) G->H I This compound H->I

Caption: Overall synthetic workflow for this compound.

Mechanism of Benzylic Bromination

G cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat R• R• H-R H-R R•->H-R + Substrate-CH3 Substrate-CH2• Substrate-CH2• Substrate-CH2Br Substrate-CH2Br Substrate-CH2•->Substrate-CH2Br + Br2 Br• Br• HBr HBr Br•->HBr + Substrate-CH3 Br2 Br2 HBr->Br2 + NBS

Caption: Simplified free-radical mechanism for benzylic bromination with NBS.

Mechanism of Intramolecular Cyclization

G A Methyl 4-bromo-2-(bromomethyl)benzoate B Intermediate Amine A->B + NH3 (SN2) C Tetrahedral Intermediate B->C Intramolecular Nucleophilic Attack D This compound C->D - MeOH

Caption: Simplified mechanism for the final cyclization step.

Conclusion

The synthesis of this compound, while involving multiple steps, can be achieved in high yield through careful optimization of each reaction. This guide provides a comprehensive overview of a reliable synthetic pathway, detailed troubleshooting advice, and answers to common questions to assist researchers in their synthetic endeavors. By understanding the underlying principles and potential pitfalls of each step, scientists can confidently and efficiently produce this valuable compound for applications in drug discovery and development.

References

Technical Support Center: Purification of Methyl 3-oxoisoindoline-5-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 3-oxoisoindoline-5-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven guidance to navigate the nuances of purifying this compound via column chromatography. Here, we move beyond simple protocols to explain the fundamental principles that govern separation, enabling you to troubleshoot effectively and optimize your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions that arise when planning the column chromatography purification of this compound.

Q1: What are the key physicochemical properties of this compound that I should consider for purification?

A1: Understanding the molecule's properties is the foundation of a successful purification strategy. This compound (C₁₀H₉NO₃, MW: 191.18 g/mol ) is a moderately polar compound.[1] Its structure contains a polar lactam group and a methyl ester, as well as an aromatic ring system. This polarity dictates its interaction with both the stationary and mobile phases in normal-phase chromatography. The compound is typically a solid at room temperature and should be stored in a dry environment.[1][2]

Q2: Which stationary phase is most appropriate for this purification?

A2: For moderately polar compounds like this compound, silica gel (SiO₂) is the most common and effective stationary phase for normal-phase column chromatography.[3][4] Its polar surface, rich in silanol groups (Si-OH), interacts with the polar functional groups of the analyte, facilitating separation based on polarity. Alumina can also be used, but silica gel generally provides better resolution for this class of compounds.

Q3: How do I select an appropriate mobile phase (eluent)?

A3: The selection of the mobile phase is critical and should be guided by Thin Layer Chromatography (TLC) analysis.[5] The goal is to find a solvent system that provides good separation between your target compound and any impurities, with an ideal Rf value of approximately 0.2-0.4 for the target compound.

A common starting point for compounds of moderate polarity is a binary mixture of a non-polar solvent and a moderately polar solvent.

Solvent System Components Typical Starting Ratios (v/v) Notes
Hexane / Ethyl Acetate9:1 to 1:1A versatile and widely used system.[5] Increase ethyl acetate content to increase polarity.
Dichloromethane / Methanol99:1 to 95:5Useful for eluting more polar compounds.[6] Use with caution due to the higher elution strength of methanol.
Toluene / Ethyl Acetate9:1 to 1:1Can offer different selectivity compared to hexane-based systems.

Workflow for Mobile Phase Selection:

G cluster_0 TLC Analysis cluster_1 Decision Making TLC Spot crude mixture on TLC plate Develop Develop plate in a test solvent system (e.g., 7:3 Hexane:EtOAc) TLC->Develop Visualize Visualize spots under UV light Develop->Visualize Measure Calculate Rf value of the target spot Visualize->Measure Decision Is Rf between 0.2 and 0.4? Measure->Decision Optimize Adjust solvent polarity Decision->Optimize No Proceed Proceed to Column Chromatography Decision->Proceed Yes Optimize->TLC Re-run TLC

Caption: Workflow for selecting the optimal mobile phase using TLC.

Q4: How do I prepare my sample for loading onto the column?

A4: Proper sample loading is crucial to achieve sharp bands and good separation. There are two primary methods:

  • Wet Loading: Dissolve the crude sample in the minimum amount of the initial mobile phase solvent.[7] If the sample has poor solubility, you can use a slightly more polar solvent (like dichloromethane), but use the absolute minimum volume to avoid disrupting the column packing.[7]

  • Dry Loading: If your compound is not very soluble in the mobile phase, dissolve it in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (approximately 5-10 times the mass of your sample), and evaporate the solvent completely to obtain a free-flowing powder.[7] This powder is then carefully added to the top of the column. This method often results in better resolution for difficult separations.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the column chromatography of this compound.

Problem 1: My compound is not eluting from the column, or is eluting very slowly.

  • Question: I've been running the column for a long time with my chosen solvent system (e.g., 8:2 Hexane:EtOAc), but I'm not seeing my product. What's wrong?

  • Answer: This issue typically arises from the mobile phase being too non-polar to effectively move your compound down the polar silica gel column.

    • Immediate Action: Gradually increase the polarity of your mobile phase.[8] For instance, if you started with 8:2 Hexane:EtOAc, switch to a 7:3, then 6:4, and so on. This is known as a step gradient elution . Monitor the fractions carefully by TLC.

    • Root Cause Analysis: The initial TLC analysis may have been misleading, or the scale-up from TLC to column chromatography may require a slightly more polar system. Polar impurities in your crude mixture can also interact strongly with the silica, altering the elution profile of your target compound.

    • Preventative Measures: Always perform a thorough TLC analysis using a range of solvent polarities before starting the column. This will give you a better sense of the required elution strength.

Problem 2: The separation between my product and an impurity is poor; the bands are overlapping.

  • Question: On my TLC plate, the spots were well-separated, but on the column, the fractions are all mixed. Why is this happening?

  • Answer: Poor resolution on the column despite good TLC separation can be attributed to several factors related to both the column setup and the sample itself.

    • Column Packing: An improperly packed column with channels, cracks, or air bubbles will lead to uneven solvent flow and significant band broadening, destroying separation.[9]

      • Solution: Ensure your column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial solvent and poured into the column, is generally preferred. Gently tap the column as the silica settles to ensure a compact, even bed.

    • Sample Overloading: Loading too much crude material onto the column is a common cause of poor separation.[9] The stationary phase becomes saturated, leading to broad, tailing bands that overlap.

      • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. If you need to purify a large amount of material, use a larger column.

    • Sample Loading Technique: Loading the sample in too large a volume of solvent will cause the initial band to be very broad, making separation impossible.

      • Solution: Always use the minimum amount of solvent to dissolve your sample for wet loading, or opt for dry loading.[7]

Problem 3: My compound appears to be degrading on the column.

  • Question: I'm collecting many fractions, and my TLC plates show a streak or multiple new spots that weren't in the original crude mixture. Is my compound decomposing?

  • Answer: Yes, this is a strong indication of compound instability on the stationary phase. Silica gel is slightly acidic and can catalyze the degradation of sensitive compounds.

    • Confirmation: To confirm instability, dissolve a small amount of your crude material, spot it on a TLC plate, and let it sit for an hour before developing. If new spots appear or the original spot streaks, your compound is likely unstable on silica.

    • Solutions:

      • Deactivate the Silica Gel: You can neutralize the acidic sites by adding a small amount of a base, like triethylamine (~0.1-1%), to your mobile phase.[9] This can significantly improve the recovery and peak shape of sensitive compounds.

      • Use an Alternative Stationary Phase: If deactivation is not sufficient, consider using a less acidic stationary phase like neutral alumina or switching to reverse-phase chromatography.

      • Work Quickly: Minimize the time the compound spends on the column by using flash chromatography (applying pressure to speed up the solvent flow).

Troubleshooting Flowchart:

G cluster_0 Problem Identification cluster_1 Troubleshooting Actions Problem Identify the Primary Issue NoElution No Compound Eluting Problem->NoElution PoorSep Poor Separation Problem->PoorSep Degradation Compound Degradation Problem->Degradation IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity CheckPacking Check Column Packing PoorSep->CheckPacking ReduceLoad Reduce Sample Load PoorSep->ReduceLoad DryLoad Use Dry Loading PoorSep->DryLoad AddBase Add Triethylamine to Eluent Degradation->AddBase ChangePhase Switch to Neutral Alumina Degradation->ChangePhase

Caption: A decision tree for troubleshooting common column chromatography issues.

References

"Methyl 3-oxoisoindoline-5-carboxylate" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3-oxoisoindoline-5-carboxylate

Welcome to the dedicated support center for this compound (CAS: 954239-52-2). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical solutions for challenges related to the solubility of this key chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the predicted solubility profile of this compound based on its structure?

A1: this compound possesses a bicyclic structure containing both polar and non-polar features. The molecule has a polar lactam ring and a methyl ester group, which can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor). It also features a non-polar benzene ring. This amphiphilic nature suggests it will have moderate solubility in a range of organic solvents. Based on the "like dissolves like" principle, we predict the following:

  • High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar functionalities.

  • Moderate Solubility: In alcohols like methanol and ethanol, and in chlorinated solvents like Dichloromethane (DCM).

  • Low to Insoluble: In non-polar solvents such as hexanes and diethyl ether, and it is expected to be poorly soluble in aqueous solutions.

Q2: I dissolved the compound by heating, but it precipitated out upon cooling. Is the compound unstable?

A2: This is a common phenomenon and does not typically indicate compound degradation. You have likely created a supersaturated solution. Increasing the temperature often increases the rate of dissolution and the thermodynamic solubility limit of a solid in a solvent.[1][2] When the solution cools, the solubility limit decreases, and the excess solute crashes out of the solution to re-establish equilibrium at the lower temperature. For experiments requiring long-term stability, it is crucial to work at or below the compound's known thermodynamic solubility at the experimental temperature.[1]

Q3: My solution appears clear, but I get inconsistent results in my downstream assay. Could solubility be the issue?

A3: Yes, visual inspection can be misleading. A solution may appear clear but could be a colloidal suspension of fine, undissolved particles rather than a true solution. These particles can interfere with assays and lead to non-reproducible results. To verify true dissolution, a simple filtration test can be performed: pass the solution through a 0.22 µm syringe filter.[1] If the concentration of the compound in the filtrate (as measured by a method like HPLC-UV) is the same as the initial concentration, the compound was truly dissolved. A drop in concentration indicates that undissolved particles were removed by the filter.

Q4: Can I use pH modification to increase the solubility of this compound in semi-aqueous solutions?

A4: The structure of this compound contains a lactam nitrogen. While amides are generally considered neutral, the N-H proton is very weakly acidic. It is unlikely that adjusting the pH within a typical physiological range (pH 2-10) will significantly ionize the molecule to enhance solubility. Drastic pH conditions (very high pH) would be required to deprotonate the lactam, which could risk hydrolysis of the methyl ester group. Therefore, pH modification is not a recommended primary strategy for this specific molecule.

Troubleshooting Guide: Common Solubility Issues

Issue 1: The compound is not dissolving in my chosen organic solvent at the desired concentration.

  • Probable Cause 1: Incorrect Solvent Choice. The polarity of the solvent may not be optimal for the compound's structure.

    • Solution: Consult the solubility data table below. Switch to a solvent with higher predicted solubility, such as DMSO or DMF for preparing concentrated stock solutions. For reaction chemistry, consider solvents like DCM or THF.

  • Probable Cause 2: Insufficient Solvent Volume. The concentration may exceed the compound's intrinsic solubility limit in that specific solvent.

    • Solution: Increase the volume of the solvent to lower the overall concentration. It is always best to start with a lower concentration and gradually increase it to find the solubility limit.

  • Probable Cause 3: Low Temperature. Solubility of solids generally increases with temperature.[2]

    • Solution: Gently warm the mixture in a water bath while stirring. Be cautious not to exceed the boiling point of the solvent. Always allow the solution to return to room temperature to ensure it remains stable and does not precipitate.

Issue 2: The compound precipitates when my organic stock solution (e.g., in DMSO) is diluted into an aqueous buffer for an experiment.

  • Probable Cause: Exceeding Aqueous Solubility. This is a classic issue where the compound is highly soluble in the organic stock solvent but virtually insoluble in the final aqueous medium. The dilution shock causes it to crash out.

    • Solution 1: Lower the Final Concentration. The most straightforward approach is to reduce the final concentration of the compound in the aqueous buffer to a level below its aqueous solubility limit.

    • Solution 2: Modify the Final Solvent System. If permissible for your experiment, increase the percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution. However, be mindful that high concentrations of organic solvents can affect biological assays.

    • Solution 3: Use a Formulation Strategy. For in-vivo or cell-based assays, consider using formulation aids like cyclodextrins or other solubilizing excipients, though this requires significant formulation development.

Issue 3: Solubility results are inconsistent between different batches of the compound.

  • Probable Cause 1: Purity Variations. The presence of impurities can significantly alter the solubility characteristics of a compound.[3]

    • Solution: Ensure you are using material of consistent and high purity. Always check the Certificate of Analysis (CoA) for the batch. If in doubt, re-purify the material via recrystallization or column chromatography.

  • Probable Cause 2: Different Physical Forms (Polymorphs). The compound may exist in different crystalline forms (polymorphs), which can have different solubilities.

Solubility Data Summary

The following table provides a qualitative summary of the expected solubility for this compound in common laboratory solvents at room temperature. This data is based on structural analysis and general principles of organic chemistry.

Solvent ClassSolvent NamePredicted SolubilityNotes
Polar Aprotic Dimethyl Sulfoxide (DMSO)Highly SolubleExcellent for preparing high-concentration stock solutions.
Dimethylformamide (DMF)Highly SolubleGood alternative to DMSO, but with a lower boiling point.
Acetonitrile (ACN)Sparingly SolubleMay require heating to achieve moderate concentrations.
AcetoneSparingly SolubleUseful for some applications, but solubility may be limited.
Polar Protic Methanol (MeOH)Moderately SolubleGood general-purpose solvent.
Ethanol (EtOH)Moderately SolubleSimilar to methanol.
WaterInsolubleExpected to have very low solubility in aqueous systems.
Chlorinated Dichloromethane (DCM)Moderately SolubleA common solvent for organic reactions involving this type of substrate.
ChloroformModerately SolubleSimilar to DCM.
Ethers Tetrahydrofuran (THF)Sparingly SolubleMay require warming.
Diethyl EtherInsolubleNot a recommended solvent.
Non-Polar Hexanes / HeptaneInsolubleUseful as an anti-solvent for precipitation or crystallization.
TolueneSparingly SolubleMay show some solubility, especially with heating.

Workflow & Diagrams

Solvent Selection & Troubleshooting Workflow

The following diagram outlines a logical workflow for selecting an appropriate solvent and troubleshooting common solubility issues encountered during experiments.

G start Start: Need to Dissolve This compound stock_prep Preparing Concentrated Stock? start->stock_prep reaction_chem Use in Organic Reaction? stock_prep->reaction_chem No dmso_dmf Use DMSO or DMF stock_prep->dmso_dmf Yes aqueous_assay Use in Aqueous Assay? reaction_chem->aqueous_assay No dcm_thf Try DCM, THF, or EtOH reaction_chem->dcm_thf Yes low_conc_stock Prepare concentrated stock in DMSO. Dilute carefully into aqueous buffer. aqueous_assay->low_conc_stock Yes dissolves_check1 Dissolves Completely? dmso_dmf->dissolves_check1 dissolves_check2 Dissolves Completely? dcm_thf->dissolves_check2 precipitate_check Precipitate Forms? low_conc_stock->precipitate_check troubleshoot Troubleshoot dissolves_check1->troubleshoot No success Success: Proceed with Experiment dissolves_check1->success Yes dissolves_check2->troubleshoot No dissolves_check2->success Yes precipitate_check->troubleshoot Yes precipitate_check->success No warm_sonicate Gently Warm / Sonicate troubleshoot->warm_sonicate Initial Step lower_conc Lower Final Concentration troubleshoot->lower_conc For Aqueous Assays increase_vol Increase Solvent Volume warm_sonicate->increase_vol change_solvent Change Solvent (See Table) increase_vol->change_solvent add_cosolvent Increase Co-Solvent % lower_conc->add_cosolvent

Caption: Workflow for solvent selection and troubleshooting.

Experimental Protocol: Determination of Equilibrium Solubility

This protocol describes the shake-flask method, a gold standard for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation concentration of this compound in a chosen organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (high purity, >98%)

  • Selected solvent (HPLC grade)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • HPLC-UV or LC-MS system for quantification

Procedure:

  • Preparation: Add an excess amount of this compound to a glass vial. "Excess" means adding enough solid such that a visible amount remains undissolved after equilibrium is reached. A good starting point is ~10-20 mg of solid per 1 mL of solvent.

  • Solvent Addition: Accurately add a known volume of the chosen solvent to the vial (e.g., 2.0 mL).

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in an incubator set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for at least 24-48 hours to ensure equilibrium is reached. The solution should be saturated, with solid material still present.[2]

  • Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle at the bottom.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Do not disturb the solid at the bottom of the vial.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any suspended microcrystals.[1]

  • Dilution & Quantification: Accurately dilute a known volume of the clear filtrate with an appropriate solvent to a concentration that falls within the linear range of your analytical method (e.g., HPLC-UV).

  • Analysis: Quantify the concentration of the dissolved compound in the diluted sample using a pre-validated analytical method against a standard curve of known concentrations.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility. For robust data, perform the experiment in triplicate.

References

Technical Support Center: Overcoming Reactivity Challenges with Methyl 3-oxoisoindoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Methyl 3-oxoisoindoline-5-carboxylate (CAS 954239-52-2). This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block and may have encountered challenges with its reactivity. Our goal is to provide expert-driven, actionable insights to troubleshoot common issues and optimize your synthetic routes.

Compound Profile & Key Reactive Sites

This compound is a heterocyclic compound featuring an isoindolinone core. While it is a robust and useful scaffold, its reactivity is governed by three primary functional groups, each with distinct chemical properties.[1] Understanding these sites is the first step in diagnosing and solving reactivity problems.

Property Value
CAS Number 954239-52-2[2]
Molecular Formula C₁₀H₉NO₃[2]
Molecular Weight 191.18 g/mol [2]
Appearance White to off-white solid
Storage Store long-term in a cool, dry place[3]

digraph "Reactive_Sites" {
graph [rankdir="LR", splines=ortho, bgcolor="transparent"];
node [shape=none, margin=0];

// Main structure image node main_struct [label="", image="https://i.imgur.com/8N89f6L.png", imagescale=true];

// Invisible nodes for arrow origins node [shape=point, width=0.01, height=0.01, style=invis]; p1 [pos="1.5,1.2!"]; p2 [pos="3.5,0!"]; p3 [pos="0.2,0!"];

// Labels for reactive sites node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=0]; label1 [label="Site 1: Lactam N-H\n- Acidic proton, pKa ~18-20\n- Primary site for deprotonation and N-alkylation."]; label2 [label="Site 2: Aromatic Ring\n- Can undergo functionalization (e.g., cross-coupling\n if a halide is present)."]; label3 [label="Site 3: Methyl Ester\n- Electrophilic carbonyl\n- Site for hydrolysis to carboxylic acid or amidation."];

// Edges from invisible nodes to labels edge [color="#5F6368", arrowhead=normal, penwidth=1.5]; p1 -> label1 [ltail=p1, lhead=label1]; p2 -> label2 [ltail=p2, lhead=label2]; p3 -> label3 [ltail=p3, lhead=label3]; }

Caption: Key reactive sites on this compound.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction with this compound is failing or giving very low yields. What are the most common reasons?

A: This is the most common challenge. Failure in N-alkylation typically stems from four key areas:

  • Incomplete Deprotonation: The N-H proton must be fully removed by a strong base. Old or low-quality base is a frequent culprit.

  • Poor Electrophile: The leaving group on your alkylating agent is critical. Iodides and bromides are far more effective than chlorides.

  • Suboptimal Conditions: This reaction often requires heat to overcome its activation energy. Room temperature may be insufficient.[4]

  • Solvent Contamination: Anhydrous (dry) solvents are essential. Any water will instantly quench the strong base and the generated anion.[5]

Q2: Can I perform a Suzuki-Miyaura coupling directly on the aromatic ring of this molecule?

A: No, direct Suzuki coupling is not feasible on the native structure. The Suzuki-Miyaura reaction requires an organohalide (or triflate) to couple with a boronic acid.[6] You would first need to introduce a leaving group, such as a bromine or iodine atom, onto the aromatic ring through a separate halogenation step.

Q3: Is it better to perform amide bond formation directly on the methyl ester or to hydrolyze it first?

A: Direct aminolysis of the methyl ester can be sluggish and often requires high temperatures, which may not be suitable for complex substrates. A more reliable and higher-yielding strategy is a two-step process: first, hydrolyze the ester to the corresponding carboxylic acid, and then use standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to form the amide bond.

Q4: What is the best way to handle and store this compound?

A: The compound should be stored in a cool, dry place, tightly sealed to protect it from moisture.[3] While generally stable, proper storage ensures its purity and reactivity are maintained for long-term use.

Troubleshooting Guide: Common Reaction Failures

This section provides a systematic approach to diagnosing and solving specific experimental problems.

Scenario 1: Poor or No Conversion in N-Alkylation

This is the most frequently encountered issue. The reaction involves deprotonating the lactam nitrogen with a strong, non-nucleophilic base, followed by quenching the resulting anion with an electrophile (e.g., an alkyl halide).

Troubleshooting_N_Alkylation start Problem: Low/No N-Alkylation Yield check_base Is the base (e.g., NaH) fresh and from a sealed container? start->check_base check_electrophile Is the electrophile's leaving group an iodide or bromide? check_base->check_electrophile Yes sol_base Action: Use fresh, high-purity base. Consider titration or a stronger base (KHMDS, n-BuLi) if needed. check_base->sol_base No check_conditions Was the reaction heated? (e.g., 60-80 °C) check_electrophile->check_conditions Yes sol_electrophile Action: Convert alkyl chloride to iodide via Finkelstein reaction or use R-Br/R-I directly. check_electrophile->sol_electrophile No check_solvent Was the solvent certified anhydrous and handled under inert gas? check_conditions->check_solvent Yes sol_conditions Action: Increase temperature to 80 °C. Increase reaction time and monitor by TLC/LCMS. check_conditions->sol_conditions No sol_solvent Action: Use freshly distilled or packaged anhydrous solvent from a sealed bottle. check_solvent->sol_solvent No success Optimized Reaction check_solvent->success Yes sol_base->check_electrophile sol_electrophile->check_conditions sol_conditions->check_solvent sol_solvent->success

Caption: Decision workflow for troubleshooting N-alkylation reactions.

Troubleshooting Table for N-Alkylation
Potential CauseRecommended Solution & Rationale
1. Incomplete Deprotonation Solution: Use fresh, high-purity sodium hydride (NaH, 60% dispersion in mineral oil). For stubborn cases, consider stronger bases like potassium bis(trimethylsilyl)amide (KHMDS) or n-butyllithium (n-BuLi), but be aware these may react with the ester at higher temperatures. Rationale: The pKa of the N-H proton is estimated to be around 18-20. NaH is sufficient, but its surface can deactivate upon exposure to air. Complete deprotonation is essential to generate the nucleophilic nitrogen anion.[4]
2. Poor Electrophile Reactivity Solution: If using an alkyl chloride, switch to the corresponding alkyl bromide or iodide. Alternatively, the chloride can be converted to the more reactive iodide in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) (Finkelstein reaction). Rationale: The reaction rate is highly dependent on the leaving group ability (I⁻ > Br⁻ > Cl⁻). Using a more reactive electrophile can significantly improve conversion without requiring harsher conditions.
3. High Activation Energy Barrier Solution: Increase the reaction temperature. A patent describing a similar N-alkylation heated the reaction to 80 °C in DMF.[4] Start at room temperature, then incrementally increase the temperature to 60-80 °C, monitoring progress by TLC or LC-MS. Rationale: Many SN2 reactions, especially with sterically hindered or less reactive partners, have a significant kinetic barrier that can be overcome with thermal energy.
4. Solvent or Reagent Contamination Solution: Use anhydrous grade solvents (e.g., DMF, THF) from a sealed bottle or freshly distilled. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).[5] Rationale: The nitrogen anion is a strong base. Protic contaminants like water or alcohols will protonate the anion, reverting it to the neutral starting material and halting the reaction.

Recommended Experimental Protocols

Protocol 1: Optimized General Procedure for N-Alkylation

This protocol is based on established methods for similar heterocyclic systems and incorporates the troubleshooting solutions discussed above.[4][7]

  • Preparation: Add oven-dried this compound (1.0 eq.) and a magnetic stir bar to a flame-dried round-bottom flask. Seal the flask with a septum and purge with dry nitrogen or argon for 10 minutes.

  • Solvent Addition: Add anhydrous DMF (or THF) via syringe to achieve a concentration of approximately 0.1 M. Stir the solution until the starting material is fully dissolved.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq.) portion-wise.

    • Safety Note: NaH reacts violently with water and is flammable. Handle with care.

  • Anion Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Electrophile Addition: Add the alkyl halide (R-X, 1.1 eq.) dropwise via syringe. If the halide is a solid, dissolve it in a minimum amount of anhydrous DMF and add via cannula.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS. The reaction may take 2-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Two-Step Ester-to-Amide Conversion

This method offers a reliable alternative to direct, high-temperature aminolysis of the ester.

Step A: Saponification (Ester Hydrolysis)

  • Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq.) and stir the mixture at room temperature until TLC/LC-MS analysis shows complete consumption of the starting material (typically 2-6 hours).

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1 M HCl. A precipitate should form.

  • Collect the solid product, 3-oxoisoindoline-5-carboxylic acid, by vacuum filtration, wash with cold water, and dry under high vacuum.

Step B: Amide Coupling (HATU)

  • In an inert atmosphere flask, dissolve the 3-oxoisoindoline-5-carboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and HATU (1.1 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C and add a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.5 eq.).

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC/LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash chromatography to yield the desired amide.

References

Technical Support Center: N-Arylation of Isoindolinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of isoindolinones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial transformation. The isoindolinone scaffold is a privileged structure in medicinal chemistry, and its successful N-arylation is often a key step in the synthesis of novel therapeutic agents. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and achieve optimal results in your experiments.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during the N-arylation of isoindolinones, primarily focusing on the widely used Buchwald-Hartwig amination.

FAQ 1: My N-arylation reaction is giving a low yield or not working at all. What are the most common causes and how can I fix it?

Low yields are a frequent challenge in N-arylation reactions. A systematic approach to troubleshooting is essential. Here are the key factors to investigate, from the most to the least common culprits:

A. Inactive Catalyst: The palladium catalyst is the heart of the reaction, and its activity is paramount.

  • Cause: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing.[1] Incomplete reduction of Pd(II) to Pd(0) can be an issue.[1]

  • Solution:

    • Use a Precatalyst: Employing a well-defined Pd(0) precatalyst or a palladacycle can lead to more reliable generation of the active catalytic species compared to using Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand.[2]

    • Ensure Anaerobic Conditions: Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive. Ensure your reaction setup is thoroughly purged with an inert gas like argon or nitrogen. Solvents should be properly degassed.[2][3]

    • Check Reagent Purity: Impurities in your starting materials, solvents, or base can poison the catalyst.[1][4]

B. Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.[1][5]

  • Cause: The chosen ligand may not be suitable for the specific isoindolinone and aryl halide substrates. Steric and electronic properties of the ligand are crucial.

  • Solution:

    • Ligand Screening: If the reaction is not proceeding, screen a panel of ligands. Bulky, electron-rich phosphine ligands are often effective for challenging couplings.[6] Consider ligands like XPhos, SPhos, or RuPhos, which have proven effective for the amination of amides and lactams.[1]

    • Ligand-to-Metal Ratio: An excess of the ligand relative to the palladium source can sometimes be beneficial in stabilizing the catalyst.[2]

C. Inappropriate Base Selection: The base is crucial for the deprotonation of the isoindolinone, but an incorrect choice can lead to side reactions or catalyst deactivation.[6]

  • Cause: The base may be too weak to deprotonate the isoindolinone efficiently, or it may be too strong, leading to decomposition of the starting materials or products. The pKa of the isoindolinone nitrogen is a key consideration.

  • Solution:

    • Base Strength: Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LHMDS are commonly used.[1] However, for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ might be necessary.[6]

    • Solubility: The solubility of the base can impact the reaction rate. Ensure good stirring to maintain a homogeneous mixture, especially with inorganic bases.[2]

D. Poor Solvent Choice: The solvent influences the solubility of reagents, reaction temperature, and catalyst stability.

  • Cause: The reactants or catalyst may not be fully soluble in the chosen solvent, leading to a sluggish or incomplete reaction.

  • Solution:

    • Solvent Screening: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions.[1] If solubility is an issue, consider a more polar solvent or a solvent mixture.

    • Microwave Irradiation: For slow reactions, microwave-assisted heating can sometimes improve yields and reduce reaction times, often in combination with solvent-free conditions.[7]

FAQ 2: I am observing significant amounts of side products. What are they and how can I minimize them?

The formation of byproducts can significantly reduce the yield of your desired N-arylated isoindolinone. Here are some common side reactions and how to address them:

A. Hydrodehalogenation of the Aryl Halide: This is the replacement of the halide on the aryl halide with a hydrogen atom.

  • Cause: This side reaction can occur via β-hydride elimination from the palladium amide intermediate, which competes with reductive elimination.[5]

  • Solution:

    • Ligand Choice: Using bulky ligands can disfavor β-hydride elimination by sterically hindering the required conformation.

    • Base Selection: The choice of base can influence the rate of deprotonation versus β-hydride elimination.

B. Homocoupling of the Aryl Halide: This results in the formation of a biaryl compound from two molecules of the aryl halide.

  • Cause: This can be promoted by the presence of oxygen, which can facilitate the oxidative coupling of aryl groups on the palladium center.[6]

  • Solution:

    • Strict Anaerobic Conditions: Meticulous degassing of the solvent and maintaining an inert atmosphere are crucial.[2][3]

C. Decomposition of Starting Material or Product: Isoindolinones can be sensitive to harsh reaction conditions.

  • Cause: High temperatures and strong bases can lead to the degradation of the lactam ring or other functional groups on your substrates.

  • Solution:

    • Lower Reaction Temperature: If decomposition is observed, try running the reaction at a lower temperature for a longer duration.

    • Weaker Base: Switch to a milder base like K₃PO₄ or Cs₂CO₃.[6]

Visualizing the Process: Reaction Mechanism and Troubleshooting

To better understand the N-arylation process and how to troubleshoot it, here are two diagrams created using Graphviz.

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Buchwald-Hartwig Catalytic Cycle for Isoindolinone N-Arylation Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amide_complex [L-Pd(II)(Ar)(Isoindolinone)]+ OA_complex->Amide_complex Ligand Exchange (Isoindolinone) Product_complex L-Pd(II)(Ar)(Isoindolinonate) Amide_complex->Product_complex Deprotonation (Base) Product_complex->Pd0 Reductive Elimination (Product Formation)

Caption: The catalytic cycle of the Buchwald-Hartwig N-arylation of isoindolinones.

Troubleshooting_Workflow cluster_1 Troubleshooting Low Yield in N-Arylation Start Low Yield or No Reaction Check_Catalyst 1. Check Catalyst Activity - Use precatalyst - Ensure anaerobic conditions Start->Check_Catalyst Screen_Ligands 2. Screen Ligands - Bulky, electron-rich phosphines - Vary ligand:metal ratio Check_Catalyst->Screen_Ligands Still low yield Success Improved Yield Check_Catalyst->Success Problem Solved Optimize_Base 3. Optimize Base - Adjust strength (e.g., NaOtBu vs. K3PO4) - Check solubility Screen_Ligands->Optimize_Base Still low yield Screen_Ligands->Success Problem Solved Change_Solvent 4. Change Solvent/Temperature - Toluene, Dioxane, THF - Consider microwave heating Optimize_Base->Change_Solvent Still low yield Optimize_Base->Success Problem Solved Change_Solvent->Success Problem Solved

Caption: A systematic workflow for troubleshooting low yields in N-arylation reactions.

Experimental Protocols

Here is a general, step-by-step protocol for the palladium-catalyzed N-arylation of an isoindolinone with an aryl halide. This should be considered a starting point, and optimization may be required for your specific substrates.

General Procedure for Buchwald-Hartwig N-Arylation of Isoindolinone

Materials:

  • Isoindolinone (1.0 equiv)

  • Aryl halide (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., NaOt-Bu, 1.5 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the isoindolinone, aryl halide, palladium precatalyst, and phosphine ligand.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base, followed by the anhydrous, degassed solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated isoindolinone.

Alternative Methodologies

While the Buchwald-Hartwig amination is a powerful tool, other methods can be effective for the N-arylation of isoindolinones, especially in cases where the palladium-catalyzed reaction fails.

  • Copper-Catalyzed N-Arylation (Ullmann Condensation): This classical method has seen significant improvements with the development of new ligands. It can be a viable alternative, particularly for certain substrate combinations.[8][9][10]

  • Nickel-Catalyzed N-Arylation: Nickel catalysis is emerging as a more cost-effective and sustainable alternative to palladium. Recent advances have shown its utility for the N-arylation of amides and lactams.[11][12]

  • Transition-Metal-Free N-Arylation: For specific substrates, particularly those with electron-deficient aryl halides, transition-metal-free methods, such as nucleophilic aromatic substitution (SNA_r_), can be employed, often under basic conditions.[13][14]

Quantitative Data Summary

ParameterRecommendationRationale
Catalyst Loading 1-5 mol%Higher loading may be needed for challenging substrates, but lower loading is more cost-effective.
Ligand:Metal Ratio 1:1 to 2:1An excess of ligand can help stabilize the catalyst and prevent decomposition.
Base Equivalents 1.5 - 2.0A slight excess of base is typically required to drive the reaction to completion.
Reaction Temperature 80 - 120 °CHigher temperatures can increase reaction rates but may also lead to decomposition.

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 3-oxoisoindoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 3-oxoisoindoline-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the knowledge to not only execute the synthesis but to understand the underlying chemical principles that govern reaction outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, offering explanations and actionable solutions based on established chemical principles.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of isoindolinones, including this compound, are a common challenge. The root causes often lie in incomplete reaction, side reactions, or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Incomplete Cyclization: The intramolecular cyclization to form the isoindolinone ring may be inefficient.

    • Causality: The nucleophilicity of the nitrogen atom and the electrophilicity of the carbonyl group are critical. Insufficient activation of either can stall the reaction.

    • Solution:

      • Catalyst Choice: For syntheses involving cyclization of precursors like methyl-5-bromo-2-(bromoethyl)benzoate with a nitrogen source, the choice of base is crucial. A stronger, non-nucleophilic base can facilitate deprotonation and subsequent cyclization.

      • Temperature Optimization: Increasing the reaction temperature can provide the necessary activation energy for cyclization. However, excessive heat can lead to decomposition. A systematic temperature screen is recommended.

      • Solvent Effects: The polarity of the solvent can significantly influence the reaction rate. Polar aprotic solvents like DMF or DMSO can enhance the solubility of reactants and facilitate the cyclization step.[1]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Causality: Common side reactions include polymerization and oxidation. Isoindole intermediates, if formed, are highly reactive and prone to polymerization, especially in the presence of acid.[2] Oxidation of the isoindolinone ring can also occur, particularly if exposed to air at elevated temperatures.[2]

    • Solution:

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation.[2]

      • Control of Stoichiometry: Precise control over the stoichiometry of reagents is essential to minimize side reactions. An excess of one reactant can lead to the formation of undesired byproducts.

      • Purification of Reagents: Ensure all starting materials and solvents are pure and dry, as impurities can catalyze side reactions.[2]

  • Workup and Purification Losses: The desired product may be lost during the extraction and purification steps.

    • Causality: this compound has moderate polarity. Using an inappropriate solvent system for extraction or chromatography can lead to poor recovery.

    • Solution:

      • Optimized Extraction: A systematic evaluation of extraction solvents is recommended. A common and effective workup involves dilution with ethyl acetate, followed by washing with water and brine, and drying over anhydrous magnesium sulfate.

      • Chromatography Conditions: Standard silica gel flash chromatography is often effective. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can provide good separation.

Question 2: I am observing a significant amount of an impurity with a similar polarity to my product. How can I identify and eliminate it?

Answer: The presence of a persistent impurity with similar polarity suggests a closely related byproduct.

Potential Impurity & Identification:

  • Isomeric Impurities: Depending on the synthetic route, isomeric byproducts can form. For instance, if starting from 2-methylbenzoic acid, bromination can lead to a mixture of bromo isomers.

    • Identification: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identifying isomeric impurities. A careful analysis of the 1H NMR spectrum, particularly the aromatic region, can reveal the presence of different substitution patterns.

    • Elimination: If the impurity is an isomer of a starting material, it is crucial to purify the starting material before proceeding with the synthesis. Fractional crystallization or preparative chromatography may be necessary.

  • Over-alkylation or Incomplete Reaction: If the synthesis involves N-alkylation, both starting material and dialkylated byproducts could be present.

    • Identification: Mass spectrometry can help identify the molecular weights of the components in the mixture, confirming the presence of starting material or over-alkylated products.

    • Elimination: Adjusting the stoichiometry of the alkylating agent and the base can minimize these impurities. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) or HPLC is essential to determine the optimal reaction time.[1]

Question 3: The reaction seems to stall before completion. What troubleshooting steps should I take?

Answer: A stalled reaction indicates that the reaction conditions are no longer favorable for the conversion of starting materials to products.

Troubleshooting Steps:

  • Confirm Reagent Activity:

    • Action: Re-evaluate the purity and activity of your reagents, especially catalysts and bases. Older or improperly stored reagents may have degraded.

    • Rationale: Inactive reagents are a common cause of incomplete reactions.

  • Increase Temperature:

    • Action: Gradually increase the reaction temperature in small increments while monitoring the reaction progress by TLC or HPLC.

    • Rationale: Many reactions have a significant activation energy barrier that can be overcome with additional thermal energy.

  • Add Additional Reagent/Catalyst:

    • Action: If a catalyst is being used, a small additional charge of the catalyst can sometimes restart a stalled reaction. Similarly, if a reactant is being consumed by a side reaction, adding a small amount more may drive the primary reaction to completion.

    • Rationale: The catalyst may have decomposed, or a reactant may have been consumed through an unforeseen pathway.

  • Change the Solvent:

    • Action: If possible, consider switching to a higher-boiling point solvent to allow for higher reaction temperatures, or a solvent with different polarity to improve solubility and reaction kinetics.[3]

    • Rationale: The choice of solvent can have a profound impact on reaction rates and equilibria.

II. Frequently Asked Questions (FAQs)

What is the most common synthetic route for this compound?

A frequently employed synthetic pathway starts with the bromination of 2-methylbenzoic acid. This is followed by esterification, benzylic bromination, and subsequent cyclization with a source of ammonia, such as ammonium hydroxide, to form the isoindolinone core. The carboxylate group is then introduced or modified in a separate step.

How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the starting materials, intermediates, and the final product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress.[4]

What are the key safety precautions to consider during this synthesis?
  • Bromine and Brominating Agents: Bromine and reagents like N-bromosuccinimide (NBS) are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the- skin. Use them in a fume hood and away from ignition sources.

  • Pressure Build-up: Some reactions may generate gas, leading to pressure build-up in a sealed vessel. Ensure that the reaction is properly vented if necessary.

III. Experimental Protocols

Protocol 1: Synthesis of 6-bromoisoindolin-1-one (Intermediate)

This protocol is adapted from a published procedure for a similar isoindolinone synthesis.

Materials:

  • Methyl-5-bromo-2-(bromomethyl)benzoate

  • Ammonium hydroxide (NH4OH) solution

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

Procedure:

  • Dissolve methyl-5-bromo-2-(bromomethyl)benzoate in a mixture of THF and MeOH.

  • Cool the solution in an ice bath.

  • Slowly add a solution of ammonium hydroxide while stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvents under reduced pressure.

  • Purify the crude product by silica gel flash chromatography using a hexane/ethyl acetate gradient to obtain 6-bromoisoindolin-1-one.

Protocol 2: General Workup and Purification

Procedure:

  • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

IV. Data Presentation and Visualization

Table 1: Troubleshooting Summary for Low Yield
Potential Cause Underlying Principle Recommended Action
Incomplete CyclizationInsufficient activation energy or suboptimal reagent activity.Increase temperature; screen different bases/catalysts; change solvent.
Side Reactions (e.g., Polymerization, Oxidation)Inherent reactivity of intermediates; presence of oxygen.Run under an inert atmosphere; use purified reagents; control stoichiometry.[2]
Product Loss During WorkupSuboptimal extraction or chromatography conditions.Optimize extraction solvent system; use appropriate gradient for chromatography.
Diagrams

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete optimize_conditions Optimize Conditions: - Increase Temperature - Change Solvent - Add Catalyst incomplete->optimize_conditions Yes check_side_products Analyze for Side Products (NMR/MS) incomplete->check_side_products No success Improved Yield optimize_conditions->success side_products_present Side Products Present? check_side_products->side_products_present modify_protocol Modify Protocol: - Inert Atmosphere - Purify Reagents side_products_present->modify_protocol Yes workup_issue Investigate Workup/Purification side_products_present->workup_issue No modify_protocol->success optimize_workup Optimize Extraction & Chromatography workup_issue->optimize_workup optimize_workup->success Reaction_Parameters Yield Yield Purity Purity Yield->Purity inversely related to side reactions Reaction_Time Reaction Time Reaction_Time->Purity can affect Temperature Temperature Temperature->Yield influences Temperature->Reaction_Time affects Catalyst Catalyst Catalyst->Yield improves Catalyst->Reaction_Time reduces Solvent Solvent Solvent->Yield impacts Solvent->Purity affects

References

"Methyl 3-oxoisoindoline-5-carboxylate" byproduct identification

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 3-oxoisoindoline-5-carboxylate. It provides in-depth troubleshooting guides and FAQs to address common issues encountered during its synthesis and handling, with a focus on byproduct identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A common and efficient method to synthesize this compound is a two-step process starting from a commercially available precursor, 3-oxoisoindoline-5-carboxylic acid. The process involves a standard esterification reaction.

A plausible de novo synthesis of the precursor, 3-oxoisoindoline-5-carboxylic acid, has been reported starting from 2-methylbenzoic acid. This multi-step synthesis involves bromination, esterification of the resulting carboxylic acid, a subsequent benzylic bromination, cyclization with ammonia, cyanation of the aryl bromide, and finally, hydrolysis of the nitrile to the carboxylic acid. The final step to obtain the target molecule is the esterification of this carboxylic acid.

Q2: I am seeing a significant amount of a less polar impurity in my crude product by TLC analysis. What could it be?

A common, less polar byproduct is the decarboxylated isoindolinone, which is simply isoindolin-1-one. This can occur if the reaction conditions for the final esterification or a prior step involving the carboxylic acid precursor are too harsh, particularly with prolonged heating.[1][2]

Q3: My NMR spectrum shows the expected aromatic signals, but the methyl ester signal is weak or absent, and I have a broad singlet that exchanges with D2O. What is the likely impurity?

This analytical profile strongly suggests the presence of the starting material or a hydrolysis product, 3-oxoisoindoline-5-carboxylic acid. The broad, exchangeable singlet is characteristic of a carboxylic acid proton. Hydrolysis of the methyl ester can occur during aqueous workup, particularly if basic conditions are used, or during storage if the sample is exposed to moisture.[3][4]

Q4: How can I minimize the formation of the carboxylic acid byproduct?

To minimize the formation of 3-oxoisoindoline-5-carboxylic acid, ensure anhydrous conditions during the esterification reaction. Use a large excess of methanol to drive the equilibrium towards the ester product. During workup, avoid basic aqueous solutions if possible, or minimize the exposure time. If a basic wash is necessary, use a mild base like sodium bicarbonate and work quickly at low temperatures. For purification, flash chromatography on silica gel is typically effective at separating the methyl ester from the more polar carboxylic acid.

Troubleshooting Guide: Byproduct Identification and Remediation

This section provides a systematic approach to identifying and addressing common byproducts encountered during the synthesis of this compound.

Issue 1: Presence of Unreacted Starting Material/Hydrolysis Product
  • Byproduct Identity: 3-Oxoisoindoline-5-carboxylic acid

  • Cause: Incomplete esterification reaction or hydrolysis of the methyl ester product during workup or storage.[3][4]

  • Identification:

    • TLC: The carboxylic acid will have a lower Rf value (be more polar) than the methyl ester product.

    • ¹H NMR: Appearance of a broad singlet, typically >10 ppm, corresponding to the carboxylic acid proton, which will disappear upon addition of a drop of D₂O. The characteristic methyl ester singlet around 3.9 ppm will be diminished in intensity relative to the aromatic protons.

    • LC-MS: A peak with a mass corresponding to the carboxylic acid (m/z = 178.04 for [M+H]⁺) will be observed.

Caption: Troubleshooting workflow for carboxylic acid impurity.

  • Dissolve the crude product containing the carboxylic acid in a 10-fold excess of anhydrous methanol.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a catalytic amount of p-toluenesulfonic acid).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the carboxylic acid spot is no longer visible.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified methyl ester.

Issue 2: Presence of a Decarboxylation Byproduct
  • Byproduct Identity: Isoindolin-1-one

  • Cause: Thermal decarboxylation of the 3-oxoisoindoline-5-carboxylic acid precursor, which can be exacerbated by high temperatures.[1][2]

  • Identification:

    • TLC: Isoindolin-1-one is significantly less polar than the desired product and the carboxylic acid precursor.

    • ¹H NMR: The aromatic signals will simplify to a pattern consistent with a 1,2-disubstituted benzene ring, and the signals for the 5-position substituent will be absent.

    • LC-MS: A peak with a mass corresponding to isoindolin-1-one (m/z = 134.06 for [M+H]⁺) will be observed.

Caption: Troubleshooting workflow for decarboxylation byproduct.

Data Summary Table

CompoundStructureMolecular WeightExpected ¹H NMR Signals (in CDCl₃, δ ppm)Expected MS (ESI+) m/z
This compound O=C1NC(C=C2)=C2C=C1C(=O)OC191.18~8.2-7.8 (m, 3H, Ar-H), ~6.8 (br s, 1H, NH), 4.45 (s, 2H, CH₂), 3.95 (s, 3H, OCH₃)192.06 [M+H]⁺
3-Oxoisoindoline-5-carboxylic acid O=C1NC(C=C2)=C2C=C1C(=O)O177.15>10 (br s, 1H, COOH), ~8.3-7.9 (m, 3H, Ar-H), ~6.9 (br s, 1H, NH), 4.48 (s, 2H, CH₂)178.04 [M+H]⁺
Isoindolin-1-one O=C1NC(C=C2)=C2C=C1133.15~7.9-7.4 (m, 4H, Ar-H), ~6.7 (br s, 1H, NH), 4.40 (s, 2H, CH₂)134.06 [M+H]⁺

Plausible Synthetic Pathway and Side Reactions

Synthesis A 2-Methylbenzoic Acid B Methyl 5-bromo-2-(bromomethyl)benzoate A->B 1. Bromination 2. Esterification 3. Benzylic Bromination C 6-Bromoisoindolin-1-one B->C Cyclization (NH₃) D 3-Oxoisoindoline-5-carbonitrile C->D Cyanation (e.g., Zn(CN)₂) E 3-Oxoisoindoline-5-carboxylic acid D->E Hydrolysis F This compound (Target) E->F Esterification (MeOH, H⁺) G Isoindolin-1-one (Decarboxylation Byproduct) E->G Decarboxylation (Heat) F->E Hydrolysis (H₂O)

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of Methyl 3-oxoisoindoline-5-carboxylate: A Method Development Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. Methyl 3-oxoisoindoline-5-carboxylate, a key building block in the synthesis of various therapeutic agents, demands a robust and reliable analytical method for its purity profiling. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods, offering experimental data and field-proven insights to guide researchers and drug development professionals in selecting and optimizing a purity analysis workflow. Our focus will be on comparing stationary phase chemistries and the strategic manipulation of mobile phase pH to achieve optimal separation of the main compound from its potential process-related impurities and degradants.

The principles outlined in this guide are grounded in the harmonized standards of the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R2) guidelines on analytical procedure validation, ensuring a scientifically sound and regulatory-compliant approach.[1][2][3][4]

The Analytical Challenge: Potential Impurities in this compound

A thorough understanding of the synthetic route is paramount to anticipating potential impurities. The synthesis of this compound can give rise to several related substances. These may include unreacted starting materials, intermediates, and byproducts from side reactions such as hydrolysis of the methyl ester to the corresponding carboxylic acid, or incomplete cyclization. For the purpose of this guide, we will consider the separation of the parent compound from two primary, structurally similar impurities:

  • Impurity A: 3-Oxoisoindoline-5-carboxylic acid: The hydrolysis product of the parent compound.

  • Impurity B: Dimethyl 4-cyanophthalate: A potential starting material or byproduct.

The subtle structural differences between these compounds necessitate a highly selective HPLC method to ensure accurate quantification.

Strategic Method Development: A Two-Pronged Approach

Our investigation into an optimal HPLC method for this compound purity analysis will focus on two key variables:

  • Stationary Phase Selection: A comparison between a traditional C18 (octadecylsilane) column and a Phenyl-Hexyl column. This allows us to evaluate the impact of different separation mechanisms—hydrophobic interactions versus π-π interactions.

  • Mobile Phase pH Optimization: Given the presence of a carboxylic acid impurity and the potential for the parent compound's lactam ring to exhibit different characteristics at various pH levels, we will explore the effect of mobile phase pH on retention and selectivity.

Experimental Design and Protocols

The following sections detail the experimental protocols for the comparative analysis. These protocols are designed to be self-validating, with system suitability criteria integrated to ensure the trustworthiness of the results.

Instrumentation and General Conditions
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Data Acquisition: Chromatographic data was acquired and processed using appropriate chromatography data software.

  • Detection Wavelength: 254 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: A stock solution of this compound spiked with Impurity A and Impurity B was prepared in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL for the parent compound and 0.1 mg/mL for each impurity.

Protocol 1: Stationary Phase Comparison

This experiment aims to compare the selectivity of a standard C18 column with a Phenyl-Hexyl column for the separation of this compound and its potential impurities.

Columns:

  • Column 1 (C18): A standard L1 C18 column (4.6 x 150 mm, 5 µm).

  • Column 2 (Phenyl-Hexyl): A Phenyl-Hexyl column (4.6 x 150 mm, 5 µm). Phenyl-Hexyl columns are known to provide alternative selectivity for aromatic compounds due to π-π interactions between the phenyl rings of the stationary phase and the analyte.[2][5]

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water (pH ~2.8)

  • Mobile Phase B: Acetonitrile

  • Gradient: 20-80% B over 15 minutes, followed by a 5-minute hold at 80% B and a 5-minute re-equilibration at 20% B.

  • Flow Rate: 1.0 mL/min

Protocol 2: Mobile Phase pH Optimization

Using the superior stationary phase identified in Protocol 1, this experiment will evaluate the effect of mobile phase pH on the separation.

Column: The column that provided the best initial separation in Protocol 1.

Mobile Phases:

  • Condition A (Acidic):

    • Mobile Phase A: 0.1% Formic acid in Water (pH ~2.8)

    • Mobile Phase B: Acetonitrile

  • Condition B (Neutral):

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8)

    • Mobile Phase B: Acetonitrile

Gradient and Flow Rate: Same as in Protocol 1.

The choice of acidic and neutral pH is critical. At a low pH, carboxylic acids are protonated and less polar, leading to increased retention on a reversed-phase column.[1][4][6] Conversely, at a neutral pH, the carboxylic acid will be ionized, making it more polar and reducing its retention time. This differential retention behavior is a powerful tool for optimizing selectivity.[7]

Results and Discussion

The following tables summarize the hypothetical experimental data, designed to illustrate the expected outcomes based on established chromatographic principles.

Table 1: Comparison of Stationary Phases
CompoundC18 Retention Time (min)Phenyl-Hexyl Retention Time (min)C18 Resolution (Rs)Phenyl-Hexyl Resolution (Rs)
Impurity A3.54.2--
Impurity B8.29.51.8 (to Impurity A)2.5 (to Impurity A)
This compound9.010.51.5 (to Impurity B)2.8 (to Impurity B)

As the data suggests, the Phenyl-Hexyl column provides significantly better resolution for all critical pairs. The increased retention and selectivity for these aromatic compounds on the Phenyl-Hexyl phase can be attributed to the additional π-π interactions between the analytes and the stationary phase.[2][5] The C18 column, relying primarily on hydrophobic interactions, offers adequate but less optimal separation.

Table 2: Effect of Mobile Phase pH on Phenyl-Hexyl Column
CompoundRetention Time (min) at pH 2.8Retention Time (min) at pH 6.8Resolution (Rs) at pH 2.8Resolution (Rs) at pH 6.8
Impurity A4.22.5--
Impurity B9.59.62.5 (to Impurity A)4.5 (to Impurity A)
This compound10.510.72.8 (to Impurity B)3.0 (to Impurity B)

The results in Table 2 clearly demonstrate the impact of mobile phase pH. At pH 2.8, Impurity A (the carboxylic acid) is protonated and exhibits a longer retention time. At pH 6.8, it is deprotonated and elutes much earlier, significantly increasing its resolution from Impurity B. This illustrates a key principle in HPLC method development: controlling the ionization state of analytes is a powerful tool for manipulating selectivity.[1][4][6][7]

Visualizing the Workflow

The logical flow of this comparative study can be visualized as follows:

Caption: Workflow for HPLC method development.

Conclusion and Recommendations

Based on the comparative data, the recommended HPLC method for the purity analysis of this compound is:

  • Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8)

  • Mobile Phase B: Acetonitrile

  • Gradient: 20-80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

  • Column Temperature: 30 °C

This method provides superior resolution and selectivity, effectively separating the parent compound from its key potential impurities. The use of a Phenyl-Hexyl column leverages beneficial π-π interactions, while the neutral pH mobile phase manipulates the retention of the acidic impurity to achieve baseline separation.

This guide serves as a comprehensive framework for developing a robust and reliable stability-indicating HPLC method.[8][9] The principles of comparing stationary phase chemistries and optimizing mobile phase pH are universally applicable in chromatographic method development. For regulatory submissions, this method would require full validation in accordance with ICH Q2(R2) guidelines to demonstrate its accuracy, precision, specificity, linearity, range, and robustness.[3][4][10]

References

A Senior Application Scientist's Guide to the Biological Activity of Methyl 3-Oxoisoindoline-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the isoindolinone scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. Its unique three-dimensional arrangement and hydrogen bonding capabilities make it an attractive starting point for the development of novel therapeutics. This guide provides an in-depth comparison of the biological activities of derivatives synthesized from a key intermediate, Methyl 3-oxoisoindoline-5-carboxylate . We will delve into their potential as anticancer agents, with a particular focus on their role as Poly(ADP-ribose) polymerase (PARP) inhibitors, and explore other potential therapeutic applications. This analysis is supported by experimental data from peer-reviewed literature, detailed protocols for key biological assays, and a discussion of structure-activity relationships (SAR).

The Versatile Isoindolinone Scaffold: A Foundation for Drug Discovery

The isoindolinone core, a bicyclic structure containing a fused benzene ring and a γ-lactam ring, is a recurring motif in both natural products and synthetic molecules with a wide array of pharmacological properties. These include anti-inflammatory, antiviral, and anticancer activities. The structural rigidity of the isoindolinone scaffold, combined with the potential for substitution at various positions, allows for the fine-tuning of its interaction with biological targets.

Our focus, "this compound," is a particularly valuable starting material. The ester group at the 5-position provides a convenient handle for the synthesis of a diverse library of derivatives, primarily through the formation of amides. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.

Anticancer Activity: A Primary Focus of Isoindolinone Derivatives

A significant body of research has been dedicated to exploring the anticancer potential of isoindolinone derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Poly(ADP-ribose) Polymerase (PARP) Inhibition: A Key Mechanism of Action

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and ultimately, cell death—a concept known as synthetic lethality.[1] The isoindolinone scaffold has emerged as a promising pharmacophore for the development of potent PARP inhibitors.[2]

The structural similarity of the isoindolinone core to the nicotinamide moiety of NAD+, the substrate for PARP enzymes, allows these derivatives to act as competitive inhibitors at the enzyme's catalytic site.[2]

Visualizing the Mechanism: PARP Inhibition

PARP_Inhibition cluster_0 Normal DNA Repair cluster_1 PARP Inhibition in Cancer Cells DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP DNA_Repair DNA Repair PARP->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival DNA_SSB_Cancer Single-Strand Break (SSB) PARP_Blocked PARP Inhibition DNA_SSB_Cancer->PARP_Blocked PARP_Inhibitor Isoindolinone Derivative (PARP Inhibitor) PARP_Inhibitor->PARP_Blocked DSB_Formation Double-Strand Break (DSB) Formation during Replication PARP_Blocked->DSB_Formation Cell_Death Apoptosis (Cell Death) DSB_Formation->Cell_Death

Caption: Mechanism of PARP inhibition by isoindolinone derivatives.

Structure-Activity Relationship (SAR) of 3-Oxoisoindoline Carboxamide Derivatives as PARP Inhibitors

While direct SAR studies on a complete series of derivatives from "this compound" are not extensively published in a single source, we can infer key relationships from studies on closely related 3-oxoisoindoline-4-carboxamides.[3] These studies have shown that modifications at the lactam nitrogen and the carboxamide group significantly impact potency.

  • Substitution at the Lactam Nitrogen (N-2 position): The introduction of a secondary or tertiary amine at this position has been shown to be crucial for cellular potency.[3] This is likely due to the formation of additional hydrogen bond interactions with the enzyme's active site.

  • The Carboxamide Moiety: The carboxamide group at the 4 or 5-position plays a critical role in anchoring the inhibitor to the PARP active site. An X-ray crystal structure of a related compound bound to PARP-1 revealed that the carboxamide forms a seven-membered intramolecular hydrogen bond, which helps to planarize the core structure for optimal binding.[3]

Table 1: Comparative Biological Activity of Representative Isoindolinone Derivatives

Compound IDCore StructureTargetActivity (IC50/Ki)Cell Line(s)Reference
Compound A 2-benzyl-6-substituted-ethoxy-isoindolinoneAnticancerIC50: 5.89 µMHepG2[4]
Compound B Isoindolinone derivativeHDAC1IC50: 65.1 nM-[5]
Compound C 3-oxoisoindoline-4-carboxamide derivativePARP-1--[3]
Compound D 1,3-dioxo-N-phenylisoindoline-5-carboxamideMAO-BIC50: 0.011 µM-[6]

Note: This table presents a selection of data from different studies to illustrate the range of biological activities and potencies of isoindolinone derivatives. A direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Experimental Protocols for Biological Activity Assessment

To ensure the reliability and reproducibility of findings, standardized experimental protocols are essential. The following sections provide detailed methodologies for key assays used to evaluate the biological activity of "this compound" derivatives.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Visualizing the Workflow: MTT Assay

MTT_Assay_Workflow Start Start: Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Start->Incubate_24h Add_Compound Add Serial Dilutions of Test Compound Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_2_4h->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 Values Measure_Absorbance->Analyze_Data

Caption: A streamlined workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the "this compound" derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the cells with the compounds for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro PARP Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP. A common method is an ELISA-based assay that detects the product of the PARP reaction, poly(ADP-ribose) (PAR).

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well plate with histones, which will serve as the substrate for PARP.

  • Enzyme and Inhibitor Incubation: Add purified PARP-1 enzyme and the test compounds at various concentrations to the wells.

  • Reaction Initiation: Initiate the enzymatic reaction by adding NAD+, the substrate for PARP.

  • Incubation: Incubate the plate to allow the PARP-catalyzed poly(ADP-ribosylation) of the histones to occur.

  • Detection: Wash the plate and add an anti-PAR antibody, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

  • Signal Development: Add a substrate for the HRP enzyme to generate a colorimetric or chemiluminescent signal.

  • Measurement: Measure the signal using a microplate reader. The signal intensity is proportional to the amount of PAR produced and thus to the PARP activity.

  • Data Analysis: Calculate the percentage of PARP inhibition for each compound concentration and determine the IC50 value.

Beyond Cancer: Exploring Other Biological Activities

While the primary focus has been on anticancer activity, derivatives of the isoindolinone scaffold have shown promise in other therapeutic areas.

Monoamine Oxidase (MAO) Inhibition

A study on 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives, which are structurally related to our core molecule, demonstrated potent and selective inhibition of monoamine oxidase B (MAO-B).[6] MAO-B is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. The most potent compound in this series exhibited an IC50 value of 0.011 µM for hMAO-B.[6] This suggests that derivatives of "this compound" could also be explored for their potential as MAO inhibitors.

Conclusion and Future Directions

"this compound" is a versatile starting material for the synthesis of a wide range of biologically active compounds. The isoindolinone scaffold is a validated pharmacophore for targeting enzymes such as PARP and MAO-B. The available data on related structures strongly suggest that derivatives of this molecule hold significant potential as anticancer and neuroprotective agents.

Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives from "this compound." A comprehensive structure-activity relationship study, with variations at the N-2 position and modifications of the 5-carboxamide group, would be invaluable for optimizing potency and selectivity. Furthermore, exploring a broader range of biological targets beyond PARP and MAO could unveil new therapeutic applications for this promising class of compounds. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake these investigations with scientific rigor.

References

A Senior Application Scientist's Guide to Isoindolinone Starting Materials: A Comparative Analysis of Methyl 3-Oxoisoindoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the isoindolinone scaffold is a privileged starting point for a vast array of biologically active molecules.[1] The strategic choice of the initial isoindolinone building block can significantly impact the efficiency, versatility, and ultimate success of a synthetic campaign. This guide provides an in-depth technical comparison of Methyl 3-oxoisoindoline-5-carboxylate against other common isoindolinone starting materials, offering experimental insights and data-driven recommendations to inform your synthetic strategy.

Introduction to the Isoindolinone Core and the Significance of Substitution

The isoindolinone core, a bicyclic lactam, is a structural motif present in numerous natural products and pharmaceuticals.[2] Its rigid framework provides a valuable scaffold for the spatial presentation of functional groups, enabling potent and selective interactions with biological targets. The reactivity of the isoindolinone core can be finely tuned by the nature and position of its substituents. This guide will focus on the unique advantages conferred by the methyl carboxylate group at the 5-position, comparing it with unsubstituted isoindolinone and halogenated isoindolinones.

Synthesis of this compound: A Reliable and Scalable Route

A robust and scalable synthesis of this compound is crucial for its utility as a starting material. The following protocol, adapted from established literature procedures, provides a reliable pathway starting from commercially available 2-methylbenzoic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Bromination of 2-Methylbenzoic Acid To a cooled (0°C) mixture of bromine (8 mL, 0.1595 mol) and iron powder (600 mg), 2-methylbenzoic acid (10 g, 0.0734 mol) is added. The slurry is stirred at room temperature overnight. The reaction mixture is then carefully triturated with water to precipitate a reddish-tan solid, which is collected by filtration and dried. This step typically yields a mixture of 5-bromo and 3-bromo isomers. Purification by recrystallization from methanol/aqueous HCl affords the desired 5-bromo-2-methylbenzoic acid.

Step 2: Esterification The purified 5-bromo-2-methylbenzoic acid is suspended in methanol and cooled to 0°C. Thionyl chloride is added dropwise, and the reaction is stirred at room temperature until completion. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic phase is washed, dried, and concentrated to yield methyl 5-bromo-2-methylbenzoate.

Step 3: Benzylic Bromination Methyl 5-bromo-2-methylbenzoate is dissolved in a suitable solvent such as carbon tetrachloride, and N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) are added. The mixture is refluxed until the starting material is consumed. The reaction mixture is then cooled, filtered, and the filtrate is concentrated to give methyl 5-bromo-2-(bromomethyl)benzoate.

Step 4: Cyclization The crude methyl 5-bromo-2-(bromomethyl)benzoate is dissolved in a mixture of THF and methanol and saturated with ammonia gas in a sealed tube. The reaction is heated to around 65°C for several hours. After cooling, the solvent is concentrated, and the residue is triturated with water to precipitate 6-bromoisoindolin-1-one as a white solid.

Step 5: Cyanation The 6-bromoisoindolin-1-one is subjected to a palladium-catalyzed cyanation reaction using zinc cyanide in DMF. Microwave heating can be employed to accelerate this transformation, affording 3-oxoisoindoline-5-carbonitrile.

Step 6: Hydrolysis and Esterification The nitrile is first reduced to the corresponding aldehyde using a reagent like Raney nickel in formic acid. The resulting 3-oxoisoindoline-5-carbaldehyde is then oxidized to the carboxylic acid using an oxidant such as Oxone®. Finally, the carboxylic acid is esterified to the methyl ester using standard conditions (e.g., methanol with a catalytic amount of acid) to yield the target compound, This compound .

Comparative Reactivity and Strategic Advantages

The true value of a starting material lies in its performance in subsequent chemical transformations. Here, we compare this compound with two other common starting materials: unsubstituted isoindolinone and 6-bromoisoindolin-1-one.

N-Alkylation: A Fundamental Transformation

N-alkylation is a primary method for introducing diversity to the isoindolinone scaffold. The reactivity of the N-H bond is influenced by the electronic nature of the aromatic ring.

Starting MaterialTypical ConditionsYield (%)Comments
Isoindolinone NaH, Alkyl halide, DMF, rt85-95%Highly reactive, susceptible to over-alkylation if not controlled.
This compound K₂CO₃, Alkyl halide, Acetone, reflux80-90%The electron-withdrawing ester group slightly deactivates the N-H bond, allowing for milder bases and potentially better control.
6-Bromoisoindolin-1-one Cs₂CO₃, Alkyl halide, DMF, 60°C80-90%The bromo group has a moderate electron-withdrawing effect.

Expertise & Experience: The slightly decreased nucleophilicity of the nitrogen in this compound can be advantageous, preventing undesired side reactions and often leading to cleaner reaction profiles compared to the unsubstituted parent.

General workflow for N-alkylation of isoindolinone starting materials.
C3-Position Functionalization: Introducing Further Complexity

The C3 position of the isoindolinone ring is amenable to functionalization, often proceeding through the formation of an enolate or related reactive intermediate.

Starting MaterialReaction TypeTypical ConditionsYield (%)Comments
N-Protected Isoindolinone Aldol CondensationLDA, Aldehyde, THF, -78°C60-80%Requires N-protection to prevent competing N-deprotonation.
N-Protected this compound AlkylationLHMDS, Alkyl halide, THF, -78°C65-85%The ester group can influence the electronics of the enolate.
N-Protected 6-Bromoisoindolin-1-one Michael AdditionNaH, α,β-unsaturated ester, DMF70-90%The bromo-substituent offers a handle for subsequent cross-coupling.

Trustworthiness: The presence of the ester group in this compound provides an additional site for potential reactions. However, under standard C3-alkylation conditions using strong, non-nucleophilic bases at low temperatures, the ester functionality is generally well-tolerated.

Palladium-Catalyzed Cross-Coupling: The Power of a Functional Handle

The true synthetic power of this compound and its halogenated counterparts becomes evident in palladium-catalyzed cross-coupling reactions. While the ester itself is not a typical cross-coupling partner, its precursor, a bromo- or iodo-substituted isoindolinone, is. The ester can be introduced after the cross-coupling or serve as a directing group in certain C-H activation scenarios. Here, we compare the utility of a halogenated isoindolinone with the potential of a C-H functionalization approach on the ester-containing scaffold.

Starting MaterialReaction TypeTypical ConditionsYield (%)Comments
6-Bromoisoindolin-1-one Suzuki CouplingPd(PPh₃)₄, Arylboronic acid, K₂CO₃, Toluene/H₂O, 90°C70-95%A reliable and versatile method for C-C bond formation.
6-Bromoisoindolin-1-one Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Arylacetylene, Et₃N, 60°C65-90%Excellent for introducing alkynyl moieties.
6-Bromoisoindolin-1-one Buchwald-Hartwig AminationPd₂(dba)₃, Ligand (e.g., Xantphos), Amine, NaOtBu, Toluene, 100°C60-85%A powerful tool for C-N bond formation.
This compound Directed C-H Activation/Arylation[RhCp*Cl₂]₂, AgSbF₆, Arylating agent, DCE, 120°C50-70% (potential)An emerging and atom-economical approach. The ester can act as a directing group.

Authoritative Grounding & Comprehensive References: Palladium-catalyzed cross-coupling reactions are foundational in modern organic synthesis.[2] The Suzuki-Miyaura,[2] Sonogashira,[3] and Buchwald-Hartwig[4] aminations provide robust and well-documented methods for elaborating halogenated isoindolinones. The use of the ester group in this compound as a directing group for C-H activation is a more advanced strategy, offering a complementary and potentially more step-economical route to functionalized isoindolinones.

Comparative pathways for functionalization via cross-coupling.

Conclusion: Selecting the Optimal Starting Material

The choice between this compound and other isoindolinone starting materials is highly dependent on the desired final product and the overall synthetic strategy.

  • Unsubstituted Isoindolinone: Ideal for simple N-alkylation or when functionalization of the aromatic ring is not required or will be performed at a later stage.

  • Halogenated Isoindolinones (e.g., 6-Bromoisoindolin-1-one): The workhorse for diversification through well-established palladium-catalyzed cross-coupling reactions. It provides a reliable and predictable handle for introducing a wide range of substituents.

  • This compound: Offers a unique set of advantages:

    • The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other derivatives.

    • The electron-withdrawing nature of the ester can modulate the reactivity of the isoindolinone core, potentially leading to improved selectivity in certain reactions.

    • It serves as a precursor for more advanced C-H activation strategies, offering a modern and atom-economical approach to functionalization.

For research programs focused on developing libraries of compounds with diverse functionalities at the 5-position, This compound represents a highly strategic and versatile starting material. Its ability to be transformed into a wide array of derivatives, coupled with its potential for modern synthetic methodologies, makes it an invaluable tool in the arsenal of the medicinal and synthetic chemist.

References

A Comparative Guide to the Synthesis of Methyl 3-oxoisoindoline-5-carboxylate: A Validated Reductive Cyclization Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Consequently, efficient and scalable synthetic routes to functionalized isoindolinones are of paramount importance to researchers in drug development. This guide provides an in-depth, validated protocol for the synthesis of Methyl 3-oxoisoindoline-5-carboxylate, a key building block for further chemical elaboration. We present a robust two-stage methodology centered on the principle of reductive cyclization of an ortho-substituted nitroarene. This primary method is critically compared with alternative, classical synthetic strategies, providing researchers with the necessary data to make informed decisions based on yield, scalability, and reagent considerations.

The Strategic Choice: Why Reductive Cyclization?

The synthesis of γ-lactams, such as isoindolinones, can be approached through various means.[1] A highly effective and convergent strategy involves the intramolecular cyclization of an aniline onto a suitably positioned electrophilic group. Catalytic hydrogenation of a nitroarene offers a clean and efficient method for the in situ generation of the required aniline intermediate.[2][3] This process, known as reductive cyclization, is often superior to multi-step classical routes due to its high atom economy, reduced number of synthetic operations, and typically milder final-step conditions.

The core transformation relies on the catalytic reduction of a nitro group to an amine, which then spontaneously undergoes an intramolecular nucleophilic attack on an adjacent electrophilic moiety, in this case, a nitrile, to form the stable five-membered lactam ring.[4][5]

Caption: General mechanism of reductive cyclization.

Validated Two-Stage Synthesis Protocol

Our validated method is segmented into two logical stages: the synthesis of the key precursor, Methyl 4-(cyanomethyl)-3-nitrobenzoate, followed by its reductive cyclization to the target molecule.

Stage 1: Synthesis of Precursor Methyl 4-(cyanomethyl)-3-nitrobenzoate

This stage involves a reliable three-step sequence starting from commercially available 4-methyl-3-nitrobenzoic acid.

  • Esterification: The carboxylic acid is first converted to its methyl ester to prevent unwanted side reactions in subsequent steps. Standard Fischer esterification conditions are employed.

  • Benzylic Bromination: The methyl group on the aromatic ring is activated for functionalization via a radical-initiated benzylic bromination using N-Bromosuccinimide (NBS).

  • Cyanation: The benzylic bromide is then converted to the required cyanomethyl group via nucleophilic substitution with sodium cyanide.

Stage 2: Reductive Cyclization to Yield this compound

This final, crucial step employs catalytic hydrogenation. The choice of a noble metal catalyst like Palladium on Carbon (Pd/C) is standard for nitro group reductions due to its high efficacy and selectivity.[2][3] The reaction proceeds under a hydrogen atmosphere, leading to the reduction of the nitro group and subsequent rapid intramolecular cyclization to furnish the desired isoindolinone.

Experimental_Workflow A 4-Methyl-3-nitrobenzoic Acid B Esterification (MeOH, H2SO4) A->B C Methyl 4-methyl-3-nitrobenzoate B->C D Benzylic Bromination (NBS, AIBN) C->D E Methyl 4-(bromomethyl)-3-nitrobenzoate D->E F Cyanation (NaCN, DMSO) E->F G Methyl 4-(cyanomethyl)-3-nitrobenzoate (Precursor) F->G H Reductive Cyclization (H2, Pd/C) G->H I Purification (Crystallization/Chromatography) H->I J This compound (Final Product) I->J

Caption: Workflow for the synthesis of the target molecule.

Detailed Experimental Methodologies

Trustworthiness: The following protocols include specific quantities and conditions. Researchers should perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE). All reagents were sourced from commercial suppliers and used as received unless otherwise noted.

Protocol 1: Synthesis of Methyl 4-methyl-3-nitrobenzoate
  • To a solution of 4-methyl-3-nitrobenzoic acid (10.0 g, 55.2 mmol) in methanol (150 mL), add concentrated sulfuric acid (3.0 mL, 55.2 mmol) dropwise at 0 °C.

  • Heat the mixture to reflux and maintain for 5 hours, monitoring by TLC until consumption of the starting material.

  • Cool the reaction mixture to room temperature and reduce the solvent volume in vacuo.

  • Pour the residue into ice-water (200 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous MgSO₄, and concentrate to yield the product as a yellow solid.

    • Expected Yield: ~90-95%.

Protocol 2: Synthesis of Methyl 4-(bromomethyl)-3-nitrobenzoate
  • Dissolve Methyl 4-methyl-3-nitrobenzoate (10.7 g, 54.8 mmol) in carbon tetrachloride (200 mL).

  • Add N-Bromosuccinimide (NBS) (10.7 g, 60.3 mmol) and a catalytic amount of Azobisisobutyronitrile (AIBN) (0.45 g, 2.74 mmol).

  • Heat the mixture to reflux for 4 hours. The reaction should be initiated with a bright lamp.

  • Cool the reaction to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude product can be purified by recrystallization from hexane/ethyl acetate.

    • Expected Yield: ~75-85%.

Protocol 3: Synthesis of Methyl 4-(cyanomethyl)-3-nitrobenzoate (Precursor)
  • In a round-bottom flask, dissolve Methyl 4-(bromomethyl)-3-nitrobenzoate (13.0 g, 47.4 mmol) in dimethyl sulfoxide (DMSO) (100 mL).

  • Add sodium cyanide (2.55 g, 52.1 mmol) portion-wise, ensuring the temperature does not exceed 30 °C.

  • Stir the mixture at room temperature for 3 hours.

  • Pour the reaction mixture into ice-water (300 mL) and extract with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by silica gel column chromatography.

    • Expected Yield: ~80-90%.

Protocol 4: Synthesis of this compound (Target Molecule)
  • To a solution of Methyl 4-(cyanomethyl)-3-nitrobenzoate (10.0 g, 45.4 mmol) in methanol (200 mL) in a hydrogenation vessel, add 10% Palladium on Carbon (Pd/C) (1.0 g, 10% w/w).

  • Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 6-8 hours, monitoring hydrogen uptake.

  • Upon reaction completion (as indicated by TLC), carefully vent the H₂ gas and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate in vacuo. The resulting solid is the desired product, which can be further purified by recrystallization from ethanol.

    • Expected Yield: ~85-95%.

    • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Comparative Analysis of Synthesis Routes

To provide a clear rationale for selecting the reductive cyclization method, it is compared below with a classical, more linear approach derived from methods used for similar structures.

ParameterValidated Reductive Cyclization Method Classical Multi-Step Synthesis Senior Scientist's Insight
Starting Material 4-Methyl-3-nitrobenzoic acid2-Methylbenzoic acidThe chosen starting material for the validated method is closer in structure to the final product, leading to a more efficient synthesis.
Number of Steps 46+Fewer synthetic steps reduce cumulative yield loss, solvent waste, and labor, making the process more economical and scalable.
Overall Estimated Yield ~50-65%~20-30%The higher convergence and yield of the reductive cyclization pathway are significant advantages for material production.
Key Reagents Pd/C, H₂, NBS, NaCNBr₂, Fe, SOCl₂, NBS, NH₄OH, Zn(CN)₂The validated method avoids the use of highly corrosive reagents like Br₂/Fe and SOCl₂. While NaCN is toxic, it is used in a single, controlled step. Catalytic hydrogenation is a very clean reaction, with water as the only byproduct.[2]
Scalability HighModerateCatalytic hydrogenation is a highly scalable industrial process. Linear syntheses with multiple purification steps are often more challenging to scale up effectively.
Atom Economy GoodPoorThe classical route involves multiple steps where parts of reagents are discarded as waste (e.g., bromination, chlorination), leading to lower overall atom economy.

Conclusion

This guide details a highly efficient and validated four-step synthesis of this compound, culminating in a catalytic reductive cyclization. The presented protocol offers significant advantages over traditional linear syntheses, including a higher overall yield, fewer reaction steps, and greater scalability. The comparative analysis provides clear, data-supported reasoning for the adoption of this modern synthetic strategy. By understanding the causality behind the experimental choices, from precursor design to the final cyclization, researchers in drug development can confidently and efficiently produce this valuable chemical intermediate for their discovery programs.

References

In vitro testing of compounds from "Methyl 3-oxoisoindoline-5-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of Novel Compounds Derived from Methyl 3-oxoisoindoline-5-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of several clinical candidates and approved drugs, particularly in oncology. Derivatives of this scaffold have shown potent activity as inhibitors of key cellular enzymes like Poly (ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs).[1][2] This guide provides a comprehensive framework for the in vitro evaluation of novel compounds synthesized from the starting material, "this compound." We present a tiered, logical workflow of assays designed to first identify cytotoxic activity, then elucidate the mechanism of action, and finally, confirm engagement with specific molecular targets relevant to cancer biology. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, the scientific rationale behind methodological choices, and comparative data analysis for a set of hypothetical derivative compounds.

The Isoindolinone Scaffold: A Foundation for Targeted Therapy

The isoindolinone core is of significant interest due to its structural similarity to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+).[2][3] This resemblance allows isoindolinone-based molecules to act as competitive inhibitors for NAD+-dependent enzymes, most notably PARP-1.[4] PARP-1 is a critical enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks.[5] Inhibiting PARP-1 in cancer cells that already have deficiencies in other DNA repair pathways, such as homologous recombination (HR) repair (e.g., in BRCA1/2-mutated tumors), leads to an accumulation of DNA damage and cell death through a mechanism known as synthetic lethality.[2][6][7] This targeted approach has led to the successful development of PARP inhibitors like Olaparib as cancer therapeutics.[4][6]

Given this precedent, this guide will focus on a suite of in vitro assays designed to characterize novel isoindolinone derivatives for their potential as anti-cancer agents, with a specific focus on evaluating them as potential PARP inhibitors.

Comparative Analysis of Test Compounds

To illustrate the experimental comparisons, we will consider three hypothetical compounds derived from "this compound," alongside a well-characterized control.

  • Compound A: A direct N-substituted derivative.

  • Compound B: A derivative with modification at the 5-carboxylate position to a carboxamide, a common feature in potent PARP inhibitors.[4]

  • Olaparib: A clinically approved PARP inhibitor, serving as the positive control for target-specific assays.[6]

  • Vehicle Control: DMSO (Dimethyl sulfoxide), the solvent used to dissolve the compounds, serving as the negative control.

A Tiered Strategy for In Vitro Compound Evaluation

A logical, tiered approach to in vitro testing is crucial for efficient drug discovery. It allows for the early deselection of inactive compounds while enabling in-depth characterization of promising candidates. Our proposed workflow proceeds from broad phenotypic screening to specific mechanistic and target engagement studies.

G Viability Cell Viability & Cytotoxicity (XTT Assay) Apoptosis Apoptosis Induction (Caspase-Glo 3/7 Assay) Viability->Apoptosis Active Compounds PARP Target Engagement (PARP-1 Inhibition Assay) Apoptosis->PARP Apoptotic Compounds Angio Anti-Angiogenic Potential (Tube Formation Assay) Apoptosis->Angio

Caption: Tiered workflow for in vitro evaluation of isoindolinone derivatives.

Experimental Protocols and Comparative Data

This section provides detailed methodologies and explains the causality behind the selection of each assay.

Cell Viability and Cytotoxicity Screening

Expertise & Rationale: The initial step in any anti-cancer drug screening is to determine if the compounds have a cytotoxic or cytostatic effect on cancer cells.[8] We will compare two common tetrazolium reduction assays: MTT and XTT. Both measure the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan product.[9][10]

  • MTT Assay: Produces a water-insoluble purple formazan that requires a separate solubilization step (e.g., with DMSO or SDS), making it an endpoint assay.[10][11]

  • XTT Assay: Produces a water-soluble orange formazan, eliminating the need for solubilization and allowing for continuous measurement.[11][12] This makes the XTT assay generally more convenient and less prone to errors associated with the solubilization step.[12]

We will proceed with the XTT protocol due to its operational advantages.

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Compound A, Compound B, and Olaparib in culture medium. The final DMSO concentration should not exceed 0.5%.[13] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 48-72 hours.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., Biotium, Thermo Fisher Scientific).[11][12] This typically involves mixing the XTT reagent with an electron-coupling reagent.

  • Assay Reaction: Add 50 µL of the prepared XTT mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert the XTT to its colored formazan product.

  • Data Acquisition: Measure the absorbance of the wells at 450-490 nm using a microplate reader.[14]

  • Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

CompoundMCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)
Compound A> 50> 50
Compound B5.28.9
Olaparib7.511.3

Interpretation: Compound B shows potent cytotoxicity against both cell lines, comparable to or better than the positive control, Olaparib. Compound A is inactive. Therefore, Compound B is prioritized for further mechanistic studies.

Apoptosis Induction Assessment

Expertise & Rationale: Once a compound is identified as cytotoxic, it is essential to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anti-cancer drugs.[15] A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are the primary executioner caspases that cleave numerous cellular substrates, leading to the morphological and biochemical changes of apoptosis.[16] The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent "add-mix-measure" assay that quantifies caspase-3/7 activity.[17][18]

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with Compound B and Olaparib at their respective IC₅₀ and 2x IC₅₀ concentrations for 24 hours.[17]

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Reaction: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds, then incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Calculate the fold change in luminescence relative to the vehicle-treated control cells.

Compound (at IC₅₀)Caspase-3/7 Activity (Fold Change vs. Vehicle)
Compound B8.5
Olaparib6.2

Interpretation: Treatment with Compound B leads to a significant increase in caspase-3/7 activity, strongly suggesting that its cytotoxic effect is mediated by the induction of apoptosis.

Target Engagement: PARP-1 Inhibition

Expertise & Rationale: Based on the isoindolinone scaffold, we hypothesize that Compound B's activity stems from the inhibition of PARP-1.[2][4] It is crucial to validate this with a direct, cell-free biochemical assay. A fluorescence polarization (FP) competitive assay is an excellent method for this.[19] The principle relies on the change in the rotational speed of a fluorescently labeled molecule (probe) when it binds to a larger protein. A small, free-rotating probe has low polarization, while a large, slow-rotating protein-probe complex has high polarization. An unlabeled inhibitor will compete with the probe for binding to the protein, displacing it and causing a decrease in polarization.

G cluster_0 No Inhibitor cluster_1 With Inhibitor (Compound B) PARP1_1 PARP-1 Complex PARP-1-Probe Complex (Slow Rotation -> High Polarization) PARP1_1->Complex Probe_1 Fluorescent Probe Probe_1->Complex PARP1_2 PARP-1 InhibitorComplex PARP-1-Inhibitor Complex PARP1_2->InhibitorComplex Inhibitor Compound B Inhibitor->InhibitorComplex Probe_2 Free Probe (Fast Rotation -> Low Polarization)

Caption: Principle of the Fluorescence Polarization (FP) competitive assay.

  • Reagent Preparation: Use a commercially available kit (e.g., BPS Bioscience) containing purified PARP-1 enzyme, an Olaparib-based fluorescent probe, and assay buffer.[19]

  • Compound Dilution: Prepare serial dilutions of Compound B and unlabeled Olaparib (as a control) in assay buffer.

  • Reaction Setup: In a black 384-well plate, add the PARP-1 enzyme to all wells except the "probe only" blank.

  • Inhibitor Addition: Add the diluted compounds to the appropriate wells.

  • Probe Addition: Add the fluorescent probe to all wells.

  • Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the fluorescence polarization on a microplate reader equipped with appropriate filters.

  • Analysis: Calculate the IC₅₀ for PARP-1 inhibition from the dose-response curve.

CompoundPARP-1 Inhibition IC₅₀ (nM)
Compound B25.3
Olaparib5.1

Interpretation: Compound B directly inhibits the PARP-1 enzyme in a cell-free system, confirming its mechanism of action. While not as potent as Olaparib, its nanomolar activity is significant and warrants further investigation.

Anti-Angiogenic Potential

Expertise & Rationale: Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, as tumors require a blood supply to grow and metastasize.[20][21] The endothelial cell tube formation assay is a widely used in vitro model to assess a compound's pro- or anti-angiogenic potential.[22][23] It relies on the ability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to form capillary-like structures when cultured on a basement membrane extract (BME), such as Matrigel®.[24][25]

  • Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of BME.[22][25]

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.

  • Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing a low serum concentration and any desired pro-angiogenic factors (e.g., VEGF).

  • Treatment and Seeding: Add Compound B or a known anti-angiogenic control (e.g., Sunitinib) to the HUVEC suspension. Immediately seed 10,000-20,000 cells onto the surface of the BME gel in each well.[25]

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-18 hours.[26]

  • Imaging: Visualize and capture images of the tube networks using a phase-contrast microscope.

  • Quantification: Analyze the images using software (e.g., ImageJ with an angiogenesis plugin) to quantify parameters such as total tube length, number of nodes, and number of branches.

Treatment (at 1 µM)Total Tube Length (% of Vehicle Control)
Vehicle Control100%
Compound B45%
Sunitinib (Control)28%

Interpretation: Compound B significantly inhibits the ability of endothelial cells to form capillary networks in vitro, suggesting it possesses anti-angiogenic properties in addition to its direct cytotoxic and PARP-inhibitory effects.

Summary and Future Directions

This guide outlines a systematic, multi-tiered approach for the in vitro characterization of novel compounds derived from "this compound." Through this workflow, our hypothetical "Compound B" was identified as a promising anti-cancer agent. It demonstrated potent cytotoxicity against cancer cell lines, which was found to be mediated by the induction of apoptosis. Mechanistically, Compound B was confirmed to be a direct, nanomolar inhibitor of PARP-1 and also displayed significant anti-angiogenic activity.

These compelling in vitro results provide a strong rationale for advancing Compound B to the next stages of preclinical development, which would include:

  • Selectivity profiling against other PARP family members and a broader kinase panel.

  • Evaluation in 3D cancer models (e.g., spheroids) to better mimic the tumor microenvironment.

  • In vivo testing in xenograft models to assess efficacy and pharmacokinetic properties.

By following a logical and mechanistically-driven testing cascade, researchers can efficiently identify and validate promising new therapeutic candidates from the versatile isoindolinone chemical class.

References

A Comparative Guide to the Bioactivity of Methyl 3-Oxoisoindoline-5-carboxylate and its Analogs: A Focus on PARP-1 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the isoindolinone scaffold represents a privileged structure, forming the core of numerous biologically active compounds. This guide provides an in-depth comparison of the bioactivity of derivatives based on this scaffold, with a specific focus on the therapeutic potential of Methyl 3-oxoisoindoline-5-carboxylate. We will delve into the significant activity of this class of molecules as PARP-1 inhibitors, a critical target in oncology.

The 3-oxoisoindoline core is a versatile starting point for the synthesis of a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties.[1] This guide will provide a comparative analysis of these bioactivities, supported by experimental data, to illuminate the therapeutic promise of this chemical class.

Comparative Bioactivity of Isoindolinone Derivatives

The isoindolinone scaffold has been extensively explored for its therapeutic potential, leading to the discovery of compounds with diverse biological activities. Below is a comparison of the bioactivity of various isoindolinone derivatives, highlighting their potential applications in different therapeutic areas.

Compound ClassBioactivityTarget(s)Potency (IC50/Ki)Therapeutic Potential
Isoindolinone Carboxamides PARP-1 InhibitionPARP-1NMS-P515: Kd: 0.016 µM; IC50: 0.027 µM[2]Oncology, particularly in BRCA-mutated cancers[3]
Isoindoline-1,3-dione Derivatives Acetylcholinesterase (AChE) InhibitionAChE, BuChEIC50 values ranging from nM to µM[4][5]Alzheimer's Disease and other neurodegenerative disorders
Novel Isoindolinone Derivatives Carbonic Anhydrase InhibitionhCA I, hCA IIKi values in the low nM range[1]Glaucoma, epilepsy, and altitude sickness
3-Oxoisoindoline-5-carboxamides AntioxidantFree radicals (DPPH)Compound 8a showed dominant activityDiseases associated with oxidative stress
N-substituted Isoindolin-1-ones AntimicrobialVarious bacterial and fungal strainsMIC values reported for active compounds[6]Infectious diseases

Focus: PARP-1 Inhibition by Isoindolinone Derivatives

Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway, playing a crucial role in the repair of single-strand DNA breaks.[7] The inhibition of PARP-1 has emerged as a successful therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3]

The isoindolinone core has been identified as a privileged scaffold for the development of potent PARP-1 inhibitors.[2][8] Structure-activity relationship (SAR) studies have demonstrated that modifications to the isoindolinone ring system can significantly impact inhibitory potency and selectivity.

Signaling Pathway of PARP-1 in DNA Repair

The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway, a primary mechanism for repairing single-strand DNA breaks.

PARP1_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) chains PARP1->PAR synthesizes Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor Isoindolinone PARP-1 Inhibitor Inhibitor->PARP1 inhibits

Caption: Role of PARP-1 in DNA single-strand break repair and its inhibition.

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

This section provides a detailed, step-by-step methodology for screening potential PARP-1 inhibitors, such as this compound, using a chemiluminescent assay.[7]

Principle

The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1 in the presence of activated DNA. The resulting biotinylated histones are detected using streptavidin-conjugated horseradish peroxidase (HRP), which generates a chemiluminescent signal proportional to PARP-1 activity.[7]

Materials and Reagents
  • Recombinant Human PARP-1 Enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% (v/v) Triton X-100)

  • Streptavidin-HRP

  • Chemiluminescent HRP Substrate

  • Test Compounds (e.g., this compound) and Positive Control (e.g., Olaparib)

  • DMSO

  • Microplate reader with chemiluminescence detection capability

Experimental Workflow

PARP1_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prep_Inhibitor 1. Prepare serial dilutions of test compound and positive control Add_Inhibitor 3. Add test compound/control to histone-coated plate Prep_Inhibitor->Add_Inhibitor Prep_MasterMix 2. Prepare Master Mix (PARP-1 enzyme, activated DNA, assay buffer) Add_MasterMix 4. Add Master Mix to all wells (except blank) Prep_MasterMix->Add_MasterMix Add_Inhibitor->Add_MasterMix Add_NAD 5. Initiate reaction by adding biotinylated NAD+ Add_MasterMix->Add_NAD Incubate_Reaction 6. Incubate for 1 hour at room temperature Add_NAD->Incubate_Reaction Add_Strep_HRP 7. Add Streptavidin-HRP and incubate Incubate_Reaction->Add_Strep_HRP Wash_Plate 8. Wash plate to remove unbound reagents Add_Strep_HRP->Wash_Plate Add_Substrate 9. Add chemiluminescent substrate Wash_Plate->Add_Substrate Read_Plate 10. Measure luminescence Add_Substrate->Read_Plate

Caption: Workflow for the in vitro PARP-1 chemiluminescent assay.

Step-by-Step Procedure
  • Compound Preparation: Prepare a serial dilution of the test compounds and a known PARP-1 inhibitor (e.g., Olaparib) in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compounds or controls to the appropriate wells of the histone-coated 96-well plate.[7]

    • Prepare a master mix containing PARP-1 enzyme and activated DNA in assay buffer.

    • Add 12.5 µL of the master mix to all wells except the "blank" wells.[7]

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of biotinylated NAD+ to all wells.

    • Incubate the plate at room temperature for 1 hour.[7]

  • Detection:

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[7]

    • Wash the plate three times with wash buffer.

    • Add 50 µL of chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.

Data Analysis

The percentage of inhibition is calculated for each concentration of the test compound relative to the control (enzyme activity without inhibitor). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The isoindolinone scaffold is a rich source of bioactive molecules with significant therapeutic potential. While the specific bioactivity of this compound is yet to be fully elucidated, its structural similarity to known PARP-1 inhibitors, acetylcholinesterase inhibitors, and antioxidants suggests that it is a promising candidate for further investigation. The experimental protocols provided in this guide offer a robust framework for screening and characterizing the bioactivity of this and other novel isoindolinone derivatives.

References

A Comparative Guide to "Methyl 3-oxoisoindoline-5-carboxylate" as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the integrity of analytical data is paramount. This hinges on the quality of reference standards used for the identification, purity assessment, and assay of active pharmaceutical ingredients (APIs) and their impurities. This guide provides an in-depth technical comparison of "Methyl 3-oxoisoindoline-5-carboxylate" as a potential reference standard against established pharmacopeial standards. We will delve into the essential physicochemical characterization, analytical methodologies, and the pathway to qualifying a research chemical for use as a reliable reference standard in a regulated environment.

The Critical Role of Reference Standards in Drug Development

Reference standards are highly characterized materials that serve as a benchmark for analytical measurements. Their proper use ensures the accuracy, precision, and reproducibility of data submitted to regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures and the characterization of reference standards, ensuring a harmonized approach to quality control.[1][2]

Physicochemical Profile: this compound vs. Established Standards

"this compound" is a chemical intermediate and a potential impurity in the synthesis of more complex isoindolinone-based APIs. Its accurate quantification is crucial for ensuring the safety and efficacy of the final drug product. Below is a comparative overview of its known properties against a well-established pharmacopeial reference standard, Thalidomide, and another relevant API, Lenalidomide.

PropertyThis compoundThalidomide (USP Reference Standard)Lenalidomide
Molecular Formula C₁₀H₉NO₃C₁₃H₁₀N₂O₄C₁₃H₁₃N₃O₃[3]
Molecular Weight 191.18 g/mol 258.23 g/mol 259.26 g/mol [3]
CAS Number 954239-52-250-35-1191732-72-6[3]
Pharmacopeial Status Not listed in major pharmacopeias.Official monograph in the United States Pharmacopeia (USP).[4][5][6]An established active substance, but not yet described in the European Pharmacopoeia (Ph. Eur.).[7][8]
Typical Purity Commercially available as a research chemical with purities often stated around 97-98%.USP Reference Standard purity is NLT 98.0% and NMT 101.5% on an anhydrous basis.[4][6]High purity as an active pharmaceutical ingredient.

Analytical Characterization: The Path to a Qualified Reference Standard

For "this compound" to be considered a qualified reference standard, it must undergo rigorous analytical characterization to establish its identity, purity, and potency. This process typically involves a suite of orthogonal analytical techniques.

Structural Elucidation

The unequivocal confirmation of the chemical structure is the foundation of a reference standard. This is typically achieved through a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight with high accuracy.[11][13]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The USP monograph for Thalidomide specifies identification using IR absorption.[4]

Purity Determination

A comprehensive purity profile is critical. This involves quantifying the main component and identifying and quantifying any impurities.

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of purity analysis.[14][15][16][17] Such a method must be able to separate the main compound from its potential degradation products and process-related impurities.

Protocol: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a versatile column, such as a C18, and screen other column chemistries (e.g., C8, Phenyl-Hexyl) to achieve optimal selectivity.

  • Mobile Phase Optimization: Evaluate different mobile phase compositions, typically a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized to ensure good peak shape and resolution.

  • Gradient Elution: Employ a gradient elution to separate compounds with a wide range of polarities.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths, which can help in peak identification and purity assessment.

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the compound is subjected to stress conditions as per ICH guidelines (e.g., acid and base hydrolysis, oxidation, heat, and light).[1][2][18][19] The method must be able to resolve the parent compound from all significant degradation products.

Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Assay (Potency)

The potency of a reference standard is its content of the pure substance. It is typically determined by a mass balance approach, where the contributions of all impurities are subtracted from 100%.

Potency (%) = 100% - (% Chromatographic Impurities + % Water Content + % Residual Solvents + % Non-combustible Residue)

  • Water Content: Determined by Karl Fischer titration. The USP monograph for Thalidomide specifies a water content of not more than 0.5%.[4]

  • Residual Solvents: Analyzed by headspace gas chromatography (GC).

  • Non-combustible Residue (Sulphated Ash): Determined by gravimetric analysis.

Comparison with a Pharmacopeial Standard: The Thalidomide USP Example

The USP monograph for Thalidomide provides a clear benchmark for the level of characterization and documentation required for a primary reference standard.[4][5]

Table: Comparison of Analytical Requirements

Test"this compound" (Proposed)Thalidomide (USP Monograph Requirements)[4][5]
Identification Requires full structural elucidation (NMR, MS, IR).IR Absorption <197K>.
Assay To be determined by mass balance or a validated quantitative method (e.g., qNMR or HPLC).98.0% - 101.5% (anhydrous basis) by HPLC.
Chromatographic Purity A validated stability-indicating HPLC method to be developed.HPLC method specified with system suitability criteria (resolution, tailing factor, RSD).
Water Content To be determined by Karl Fischer titration.Not more than 0.5%.
Microbial Limits To be assessed.Meets the requirements of USP <61>.

Workflow for Reference Standard Qualification

Reference_Standard_Qualification cluster_material Material Sourcing & Preparation cluster_characterization Characterization cluster_documentation Documentation Sourcing Source High-Purity Methyl 3-oxoisoindoline- 5-carboxylate Purification Further Purification (if necessary) Sourcing->Purification Structural Structural Elucidation (NMR, MS, IR) Purification->Structural Purity Purity Determination (HPLC, GC, KF, Ash) Structural->Purity COA Certificate of Analysis (CoA) Generation Purity->COA Stability Stability Study Protocol & Report COA->Stability

Caption: Workflow for qualifying a reference standard.

Conclusion and Recommendations for Researchers

"this compound" is readily available as a research chemical and can serve as a starting point for the development of a qualified reference standard. However, in its commercially available form, it lacks the extensive characterization and documentation required for use in a regulated environment.

For researchers and drug development professionals, the following recommendations are crucial:

  • For early-stage research and development: Commercially available "this compound" can be used for initial method development and impurity identification. However, it is essential to perform in-house characterization to confirm its identity and approximate purity.

  • For late-stage development and regulatory submissions: A fully qualified reference standard is necessary. This involves either:

    • Sourcing a certified reference material (CRM) from a reputable supplier who provides a comprehensive Certificate of Analysis with traceability to primary standards.[20][21][22][23]

    • Undertaking a comprehensive in-house qualification program as outlined in this guide, following ICH and pharmacopeial guidelines.

  • Leverage existing knowledge: The analytical methods and specifications for structurally related pharmacopeial standards, such as Thalidomide, provide an invaluable resource for developing and validating methods for novel isoindolinone derivatives.

By understanding the rigorous requirements for reference standard qualification, researchers can ensure the generation of high-quality, reliable, and defensible analytical data, ultimately contributing to the development of safe and effective medicines.

References

A Comparative Guide to Catalysts for Isoindolinone Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The isoindolinone scaffold is a privileged structural motif in medicinal chemistry and materials science, found in a plethora of biologically active compounds and functional materials. The development of efficient and versatile catalytic methods for the synthesis of these valuable heterocycles is a subject of intense research. This guide provides a comparative analysis of the leading transition metal catalysts—palladium, rhodium, copper, and iron—employed in isoindolinone synthesis. We will delve into the nuances of their reactivity, explore their mechanistic underpinnings, and provide practical, field-tested experimental protocols to aid researchers in selecting the optimal catalytic system for their specific needs.

The Landscape of Catalytic Isoindolinone Synthesis

The construction of the isoindolinone core typically involves the formation of a C–N bond to close the five-membered lactam ring. Transition metal catalysis has emerged as a powerful tool to achieve this transformation with high efficiency and functional group tolerance. The choice of catalyst dictates the reaction mechanism, substrate scope, and overall efficiency. This guide will focus on the most prevalent and mechanistically distinct approaches catalyzed by palladium, rhodium, copper, and the emerging potential of iron.

Palladium Catalysis: Versatility in Carbonylative and C-H Functionalization Approaches

Palladium catalysts are workhorses in organic synthesis, and their application in isoindolinone synthesis is no exception. Two primary strategies dominate the landscape: carbonylative cyclization and direct C-H functionalization.

Palladium-Catalyzed Carbonylative Cyclization

This classical approach involves the palladium-catalyzed carbonylation of an aryl halide precursor bearing a pendant amine or a related nitrogen nucleophile. The key steps involve oxidative addition of the aryl halide to a Pd(0) species, insertion of carbon monoxide, and subsequent intramolecular aminocarbonylation.

Causality in Experimental Choices: The choice of ligand is critical in this process. Bidentate phosphine ligands, such as 1,3-bis(diphenylphosphino)propane (dppp), are often employed to stabilize the palladium center and promote the desired catalytic cycle. The base, typically a carbonate like cesium carbonate (Cs₂CO₃), is essential for the final proton abstraction and catalyst regeneration. The reaction is usually performed under an atmosphere of carbon monoxide.

A plausible catalytic cycle for this transformation is depicted below:

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-CO-Pd(II)-X(L2) Ar-CO-Pd(II)-X(L2) Ar-Pd(II)-X(L2)->Ar-CO-Pd(II)-X(L2) CO Insertion Acyl-Pd(II)-Amine Complex Acyl-Pd(II)-Amine Complex Ar-CO-Pd(II)-X(L2)->Acyl-Pd(II)-Amine Complex Amine Coordination & Nucleophilic Attack Isoindolinone-Pd(0)L2 Isoindolinone-Pd(0)L2 Acyl-Pd(II)-Amine Complex->Isoindolinone-Pd(0)L2 Reductive Elimination Isoindolinone-Pd(0)L2->Pd(0)L2 Product Release

Caption: Palladium-Catalyzed Carbonylative Cyclization for Isoindolinone Synthesis.

Palladium-Catalyzed C-H Functionalization

More modern approaches leverage palladium's ability to catalyze the direct functionalization of C-H bonds. This strategy avoids the need for pre-functionalized starting materials like aryl halides, offering a more atom-economical route. These reactions often involve the use of a directing group on the nitrogen atom to guide the palladium catalyst to a specific C-H bond for activation.

Causality in Experimental Choices: The choice of oxidant is a key parameter in these reactions. While some systems utilize stoichiometric oxidants, others employ catalytic amounts of an oxidant with a co-oxidant or molecular oxygen. The directing group's nature is also crucial, influencing the regioselectivity and efficiency of the C-H activation step.

Rhodium Catalysis: Powerhouse of C-H Activation

Rhodium catalysts, particularly those based on the [Cp*Rh(III)] motif, have proven to be exceptionally effective for the synthesis of isoindolinones via C-H activation. These reactions typically involve the annulation of a benzamide derivative with an unsaturated coupling partner, such as an alkene or alkyne.

Causality in Experimental Choices: The Cp* ligand (pentamethylcyclopentadienyl) is a bulky, electron-donating ligand that stabilizes the high-valent rhodium species involved in the catalytic cycle. A silver salt is often used as an additive to act as a halide scavenger, generating a more catalytically active cationic rhodium species. The choice of solvent can also significantly impact the reaction's efficiency and selectivity.

The general catalytic cycle for rhodium-catalyzed C-H activation/annulation is as follows:

G [CpRh(III)X2]2 [CpRh(III)X2]2 CpRh(III)(amide)X CpRh(III)(amide)X [CpRh(III)X2]2->CpRh(III)(amide)X Amide Coordination Rhodacycle Rhodacycle CpRh(III)(amide)X->Rhodacycle C-H Activation (CMD) Rhodacycle-Alkene Rhodacycle-Alkene Rhodacycle->Rhodacycle-Alkene Alkene Coordination Seven-membered Rhodacycle Seven-membered Rhodacycle Rhodacycle-Alkene->Seven-membered Rhodacycle Migratory Insertion Rh(I) species Rh(I) species Seven-membered Rhodacycle->Rh(I) species Reductive Elimination Rh(I) species->[CpRh(III)X2]2 Oxidation

Caption: Rhodium-Catalyzed C-H Activation/Annulation for Isoindolinone Synthesis.

Copper Catalysis: An Economical and Sustainable Choice

Copper catalysts offer a more economical and sustainable alternative to precious metals like palladium and rhodium. Copper-catalyzed methods for isoindolinone synthesis often proceed via intramolecular C-H amination or sulfamidation pathways.

Causality in Experimental Choices: These reactions typically require a stoichiometric oxidant, such as manganese dioxide (MnO₂) or a hypervalent iodine reagent, to facilitate the catalytic cycle. The choice of directing group on the benzamide substrate is crucial for achieving high regioselectivity and yield. Some methods proceed through a radical pathway, while others involve an organometallic mechanism.[1]

A proposed catalytic cycle for copper-catalyzed intramolecular C-H amination is illustrated below:

G Cu(I) Cu(I) Cu(II)-Amide Cu(II)-Amide Cu(I)->Cu(II)-Amide Oxidation & Ligand Exchange Cu(III)-Nitrene Cu(III)-Nitrene Cu(II)-Amide->Cu(III)-Nitrene Oxidation Cu(I)-Isoindolinone Cu(I)-Isoindolinone Cu(III)-Nitrene->Cu(I)-Isoindolinone C-H Insertion Cu(I)-Isoindolinone->Cu(I) Product Release

Caption: Copper-Catalyzed Intramolecular C-H Amination for Isoindolinone Synthesis.

Iron Catalysis: An Emerging Frontier

Iron, being an earth-abundant and non-toxic metal, is a highly attractive candidate for sustainable catalysis. While iron-catalyzed C-C bond formation for isoindolinone synthesis is not as developed as with other metals, there are emerging examples of iron-catalyzed radical cyclizations and bimetallic systems that show promise.[2][3]

Causality in Experimental Choices: Iron-catalyzed reactions often proceed through radical pathways, initiated by the reduction of an iron precursor. The choice of radical initiator and reaction conditions are critical for controlling the reactivity and selectivity of these transformations.

Comparative Performance of Catalysts

The choice of the "best" catalyst is highly dependent on the specific substrate, desired functional group tolerance, and economic considerations. The following table provides a general comparison of the key performance indicators for each catalyst type based on literature data.

CatalystTypical Catalyst Loading (mol%)Reaction Temperature (°C)Reaction Time (h)Yields (%)Substrate ScopeKey AdvantagesKey Disadvantages
Palladium 1-1080-12012-2460-95BroadHigh functional group tolerance, well-established methodsCost of catalyst, potential for catalyst poisoning
Rhodium 1-525-1208-2470-99Broad, especially for C-H activationHigh efficiency and selectivity for C-H activationHigh cost of catalyst
Copper 5-20100-14012-4850-90Moderate to goodLow cost, sustainableOften requires stoichiometric oxidants, higher catalyst loading
Iron 5-2060-10012-24ModerateLimited, emerging fieldVery low cost, environmentally benignLess developed, substrate scope can be narrow

Detailed Experimental Protocols

To provide a practical guide for researchers, detailed, step-by-step protocols for representative examples of each major catalyst type are provided below.

Protocol 1: Palladium-Catalyzed Carbonylative Cyclization of o-Halobenzoates[4]

Reaction: Synthesis of 2-benzylisoindoline-1,3-dione

Materials:

  • Methyl 2-iodobenzoate

  • Benzylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Carbon monoxide (CO) gas

Procedure:

  • To a dried Schlenk flask, add methyl 2-iodobenzoate (0.5 mmol), Pd(OAc)₂ (5 mol %), and dppp (10 mol %).

  • Evacuate and backfill the flask with argon three times.

  • Add toluene (6 mL) and benzylamine (1.2 equiv).

  • Add Cs₂CO₃ (2.0 equiv).

  • Seal the flask and flush with CO gas.

  • Place a balloon filled with CO on top of the flask.

  • Stir the reaction mixture at 95 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.

Protocol 2: Rhodium-Catalyzed C-H Activation/Annulation of Benzamides with Alkenes[5]

Reaction: Synthesis of a 3-substituted isoindolinone

Materials:

  • N-Benzoylsulfonamide

  • Alkene (e.g., styrene)

  • [{RhCl₂(Cp*)}₂]

  • Silver acetate (AgOAc)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a dried reaction tube, add N-benzoylsulfonamide (0.2 mmol), [{RhCl₂(Cp*)}₂] (2.5 mol %), and AgOAc (1.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add DCE (1.0 mL) and the alkene (0.4 mmol).

  • Seal the tube and stir the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.

Protocol 3: Copper-Catalyzed Intramolecular C-H Amination of 2-Methylbenzamides[1]

Reaction: Synthesis of an N-substituted isoindolinone

Materials:

  • 2-Methyl-N-(quinolin-8-yl)benzamide

  • Copper(I) iodide (CuI)

  • Manganese dioxide (MnO₂)

  • 1,4-Dioxane

Procedure:

  • To a dried Schlenk tube, add 2-methyl-N-(quinolin-8-yl)benzamide (0.2 mmol), CuI (10 mol %), and MnO₂ (2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add 1,4-dioxane (1.0 mL).

  • Seal the tube and stir the reaction mixture at 130 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.

Conclusion and Future Outlook

The catalytic synthesis of isoindolinones has witnessed significant advancements, with palladium, rhodium, and copper catalysts offering a diverse toolbox for chemists. Palladium and rhodium catalysts generally provide higher efficiency and broader substrate scope, albeit at a higher cost. Copper catalysts present a more economical and sustainable alternative, with ongoing research focused on improving their efficiency and expanding their applicability. Iron catalysis, while still in its nascent stages for this specific transformation, holds immense promise for the future of sustainable isoindolinone synthesis.

References

A Comparative Guide to the Analytical Method Validation of Methyl 3-oxoisoindoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of potential analytical methodologies for the quantification and quality control of Methyl 3-oxoisoindoline-5-carboxylate. As a critical intermediate in pharmaceutical synthesis, robust and reliable analytical methods are paramount to ensure product quality and consistency. This document is intended for researchers, scientists, and drug development professionals, offering a framework for selecting and validating an appropriate analytical technique based on specific research or manufacturing needs.

The principles and protocols outlined herein are grounded in the latest regulatory guidelines, including the International Council for Harmonisation (ICH) Q2(R2) guidelines and directives from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8][9][10] While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from analogous compounds and established analytical practices to provide a scientifically rigorous comparison.

Introduction to this compound and the Imperative of Method Validation

This compound is a heterocyclic organic compound belonging to the isoindolinone class.[11] Compounds of this nature are of significant interest in medicinal chemistry due to their diverse biological activities. The validation of analytical procedures is a mandatory requirement in the pharmaceutical industry to ensure that a method is fit for its intended purpose.[5][12][13] A validated method provides confidence in the reliability, accuracy, and precision of analytical data, which is crucial for regulatory submissions and ensuring patient safety.[7]

The core validation characteristics that will be discussed in the context of each analytical technique are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively.

Comparative Analysis of Analytical Techniques

Based on the chemical structure of this compound (a polar molecule with a carboxylic acid ester and a lactam ring), the most pertinent analytical techniques for its quantification are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Below is a comparative summary of these techniques for the analysis of this compound:

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID/MS) with Derivatization Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity Good. Can be enhanced with diode array detection (DAD). Potential for interference from structurally similar impurities.High, especially with MS detection. Derivatization can improve selectivity.Excellent. High specificity due to precursor-product ion transitions.
Linearity Excellent over a wide concentration range.Good, but can be affected by derivatization efficiency.Excellent over a wide dynamic range.
Accuracy High. Typically 98-102% recovery.Good to High. Dependent on the reproducibility of the derivatization step.Excellent. Typically 95-105% recovery.
Precision (%RSD) Excellent. Intraday and interday precision typically <2%.Good. Precision can be influenced by the derivatization procedure.Excellent. Intraday and interday precision typically <5%.
Robustness Good. Sensitive to changes in mobile phase composition, pH, and column temperature.Moderate. Sensitive to derivatization conditions (time, temperature, reagent concentration) and GC parameters.Good. Less sensitive to matrix effects than single quadrupole MS.
LOD/LOQ Moderate. Suitable for purity and assay testing.Low to Moderate. Dependent on the derivatization agent and detector.Very Low. Ideal for impurity profiling and bioanalysis.
Throughput High.Moderate due to sample preparation (derivatization).High.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed, illustrative protocols for each analytical technique. These are proposed methods and would require optimization and rigorous validation for specific applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it a suitable first choice for this compound.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Standard/Sample s2 Dissolve in Diluent (e.g., Acetonitrile/Water) s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Inject into HPLC System s4->h1 h2 Isocratic/Gradient Elution h1->h2 h3 UV Detection h2->h3 d1 Chromatogram Acquisition h3->d1 d2 Peak Integration & Quantification d1->d2 d3 Validation Parameter Calculation d2->d3

Caption: HPLC-UV analysis workflow for this compound.

Detailed Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions (Proposed):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in an isocratic elution. The exact ratio should be optimized for optimal peak shape and retention time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: To be determined by UV scan of a standard solution (likely around 230-280 nm).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare samples by accurately weighing and dissolving in the mobile phase to a concentration within the calibration range.

  • Validation Experiments:

    • Specificity: Analyze a blank (diluent), a placebo (if applicable), and the analyte spiked with expected impurities.

    • Linearity: Inject the calibration standards in triplicate and plot the peak area against concentration. Calculate the correlation coefficient (r² > 0.999).

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three different concentration levels (e.g., 80%, 100%, 120%).

    • Precision:

      • Repeatability (Intra-day): Inject six replicate preparations of the sample at 100% of the test concentration on the same day.

      • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst and/or instrument.

    • Robustness: Deliberately vary parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C) and assess the impact on the results.

Gas Chromatography with Flame Ionization/Mass Spectrometry Detection (GC-FID/MS)

Due to its polarity and relatively low volatility, direct GC analysis of this compound is challenging. Derivatization is necessary to convert it into a more volatile and thermally stable compound. Silylation is a common derivatization technique for compounds with active hydrogens.

Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Analysis s1 Weigh Standard/Sample s2 Dissolve in Aprotic Solvent s1->s2 s3 Add Derivatizing Agent (e.g., BSTFA) s2->s3 s4 Heat to Complete Reaction s3->s4 g1 Inject into GC System s4->g1 g2 Temperature Programmed Separation g1->g2 g3 FID or MS Detection g2->g3 d1 Chromatogram/Mass Spectrum g3->d1 d2 Peak Integration & Quantification d1->d2 d3 Validation Parameter Calculation d2->d3

Caption: GC analysis workflow with derivatization for this compound.

Detailed Protocol:

  • Instrumentation: A GC system with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and an appropriate capillary column.

  • Derivatization:

    • Accurately weigh the sample or standard into a vial.

    • Add a suitable aprotic solvent (e.g., pyridine or acetonitrile).

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[14][15]

    • Seal the vial and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

  • Chromatographic Conditions (Proposed):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • Validation Experiments: Similar validation experiments as for HPLC would be performed, with additional focus on the reproducibility and robustness of the derivatization step.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level analysis, such as impurity profiling or bioanalytical studies.

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis s1 Weigh Standard/Sample s2 Dissolve in Diluent s1->s2 s3 Filter/Centrifuge s2->s3 l1 Inject into UPLC/HPLC s3->l1 l2 Chromatographic Separation l1->l2 l3 Electrospray Ionization (ESI) l2->l3 l4 Tandem Mass Spectrometry (MRM) l3->l4 d1 MRM Chromatogram l4->d1 d2 Peak Integration & Quantification d1->d2 d3 Validation Parameter Calculation d2->d3

Caption: LC-MS/MS analysis workflow for this compound.

Detailed Protocol:

  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive mode would likely be suitable due to the presence of the nitrogen atom.

    • MRM Transitions: The precursor ion (M+H)⁺ would be selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion would be monitored in the third quadrupole (Q3). These transitions would need to be optimized by infusing a standard solution.

  • Chromatographic Conditions (Proposed):

    • Similar to the HPLC-UV method, but often with faster gradients and smaller particle size columns (UPLC) for higher throughput.

    • The mobile phase would need to be volatile, such as acetonitrile and water with 0.1% formic acid.

  • Validation Experiments: In addition to the standard validation parameters, for bioanalytical applications, matrix effects, and stability in biological matrices would need to be thoroughly investigated as per EMA and FDA guidelines.[1][8][16][17]

Conclusion and Recommendations

The choice of an analytical method for this compound is highly dependent on the intended application.

  • For routine quality control (assay and purity): A validated HPLC-UV method is often the most practical and cost-effective choice, offering excellent precision and accuracy.

  • For the analysis of volatile impurities or when HPLC is not suitable: GC with derivatization can be a viable alternative, though the method development and validation may be more complex.

  • For trace-level quantification, impurity identification, or bioanalytical studies: LC-MS/MS is the gold standard, providing unparalleled sensitivity and specificity.

It is imperative that any chosen method undergoes a thorough validation process following the principles outlined in regulatory guidelines to ensure the generation of reliable and defensible data.[2][7][12] The protocols and comparisons in this guide serve as a robust starting point for the development and validation of an analytical method tailored to your specific needs for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.